molecular formula C3H7NO3 B562606 L-Serine-d3

L-Serine-d3

货号: B562606
分子量: 108.11 g/mol
InChI 键: MTCFGRXMJLQNBG-RBXBQAPRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

L-Serine (2,3,3-D3) is a stable isotope-labeled form of the non-essential amino acid L-serine, specifically deuterated at the 2,3,3 positions. This compound is an essential tool in modern biochemical research, enabling detailed investigation of protein synthesis, metabolic pathways, and enzyme mechanisms through techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and proteomic analyses . A primary application of L-Serine (2,3,3-D3) is in probing the sphingolipid biosynthesis pathway. It is used as a labeled substrate to track the activity of the first and rate-limiting enzyme in the pathway, serine palmitoyltransferase (SPT) . Research has shown that the deuterium labels on this isotopologue can induce a kinetic isotope effect (KIE) in certain SPT isoforms, such as the bacterial enzyme from Sphingomonas paucimobilis , which provides valuable insights into the subtle differences in catalytic mechanisms between species and highlights the importance of selecting appropriate isotope labels for in vitro and in vivo studies . Beyond sphingolipid research, this labeled amino acid serves as a critical tracer in metabolomics. It allows researchers to track the incorporation of serine into a wide array of metabolites, including other amino acids like glycine and cysteine, as well as purines, pyrimidines, and phospholipids such as phosphatidylserine . In NMR-based research, L-Serine (2,3,3-D3) is used to elucidate the structure, dynamics, and binding interactions of biological macromolecules without interfering with the natural background signal, making it indispensable for studying protein-ligand interactions and conformational changes . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

属性

IUPAC Name

(2S)-2-amino-2,3,3-trideuterio-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D2,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCFGRXMJLQNBG-RBXBQAPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

L-Serine-d3: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Serine-d3 is a stable isotope-labeled form of the non-essential amino acid L-serine, in which three hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it a powerful tool in metabolic research, serving primarily as a tracer to elucidate metabolic pathways and as an internal standard for quantitative mass spectrometry. Its near-identical chemical properties to the endogenous L-serine allow it to be processed by cellular machinery in the same manner, while its increased mass enables its distinction and tracking.[1][2]

This guide provides a detailed overview of the chemical properties of this compound, comprehensive experimental protocols for its application, and visualizations of relevant biological pathways and experimental workflows.

Core Chemical and Physical Properties

The fundamental characteristics of this compound are crucial for its effective use in experimental settings. The following table summarizes its key quantitative data.

PropertyValueSource(s)
Chemical Formula C₃D₃H₄NO₃[3]
Molecular Weight 108.11 g/mol [4][5]
Exact Mass 108.061423323 Da[4][5]
Isotopic Purity ≥98 atom % D[3]
CAS Number 105591-10-4[4]
Appearance White crystalline powder[6]
Melting Point ~222 °C (decomposes) (for unlabeled L-Serine)[6]
Solubility in Water Highly soluble (unlabeled L-serine: 250 g/L at 20°C, 425 g/L at 25°C)[7][8][9]
Storage Store at room temperature, protected from light and moisture.[2][10]

Note: The melting point and solubility data are for the unlabeled L-serine; however, the deuterated form is expected to have very similar physical properties.

Key Applications in Research

This compound is a versatile tool with significant applications in various fields of biomedical research:

  • Metabolic Flux Analysis: It is instrumental in tracing the flow of serine through central carbon metabolism, including the one-carbon metabolism pathway, which is crucial for the biosynthesis of nucleotides, amino acids, and for methylation reactions.[11]

  • Quantitative Mass Spectrometry: It serves as an ideal internal standard for the accurate quantification of endogenous L-serine and D-serine in biological samples such as plasma, cerebrospinal fluid, and tissue extracts using liquid chromatography-mass spectrometry (LC-MS).[1]

  • Neuroscience Research: D-serine, synthesized from L-serine, is a critical co-agonist of NMDA receptors in the brain. This compound is used to study the dynamics of D-serine synthesis and its role in neurological disorders.

  • Cancer Biology: Many cancer cells exhibit altered serine metabolism. This compound is employed to investigate the reliance of cancer cells on serine uptake and synthesis pathways, identifying potential therapeutic targets.[12]

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in research. Below are two key experimental protocols.

Protocol 1: this compound as an Internal Standard for LC-MS Quantification of L-Serine

This protocol outlines the use of this compound as an internal standard for the accurate measurement of L-serine concentrations in biological samples.

1. Preparation of Stock Solutions:

  • L-Serine Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve L-serine in a suitable solvent (e.g., 1:1 methanol (B129727):water) to a final concentration of 1 mg/mL.
  • This compound Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of this compound in the same solvent at a concentration of 100 µg/mL.[1]
  • Internal Standard Working Solution (5 µg/mL): Dilute the this compound stock solution to a final concentration of 5 µg/mL.[1]

2. Sample Preparation:

  • To 50 µL of the biological sample (e.g., plasma, cell lysate), add 25 µL of the 5 µg/mL this compound internal standard working solution.[1]
  • Add 150 µL of ice-cold methanol to precipitate proteins.[1]
  • Vortex the mixture thoroughly for 1 minute.
  • Centrifuge at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
  • Carefully transfer the supernatant to a new tube for LC-MS analysis.

3. LC-MS/MS Analysis:

  • Inject the prepared sample into an LC-MS/MS system.
  • Use a suitable chromatographic column (e.g., HILIC for polar metabolites) to separate L-serine from other sample components.
  • Set up the mass spectrometer to monitor the specific mass-to-charge ratio (m/z) transitions for both unlabeled L-serine and this compound.

4. Data Analysis:

  • Quantify the peak areas for both the endogenous L-serine and the this compound internal standard.
  • Calculate the ratio of the peak area of L-serine to the peak area of this compound.
  • Determine the concentration of L-serine in the original sample by comparing this ratio to a standard curve generated using known concentrations of L-serine.

Protocol 2: Metabolic Flux Analysis using this compound in Cell Culture

This protocol describes a method for tracing the metabolic fate of L-serine in cultured cells.

1. Cell Culture and Labeling:

  • Culture cells to the desired confluency (typically 70-80%).
  • Prepare a labeling medium by supplementing serine-free cell culture medium with a known concentration of this compound (e.g., 0.2-0.4 mM).[11]
  • Remove the standard culture medium and wash the cells once with the labeling medium.
  • Incubate the cells in the this compound containing medium for a specific duration (a time-course experiment is recommended, e.g., 0, 1, 4, 8, 24 hours).

2. Metabolite Extraction:

  • Rapidly quench metabolism by placing the culture plate on dry ice.[11]
  • Aspirate the labeling medium and wash the cells twice with ice-cold saline solution (0.9% NaCl).[11]
  • Add a sufficient volume of ice-cold 80% methanol to the cells and scrape them.[11]
  • Transfer the cell suspension to a microcentrifuge tube.
  • Vortex vigorously and then centrifuge at maximum speed for 10 minutes at 4°C.[11]
  • Collect the supernatant containing the polar metabolites.[11]

3. LC-MS/MS Analysis:

  • Analyze the metabolite extracts using an LC-MS/MS system.
  • Employ a chromatographic method suitable for separating polar metabolites.
  • Set the mass spectrometer to detect the mass isotopologues of serine (m/z for unlabeled and d3-labeled) and its downstream metabolites (e.g., glycine, cysteine).

4. Data Analysis and Flux Calculation:

  • Determine the fractional labeling of each metabolite by calculating the ratio of the peak area of the labeled isotopologue to the total peak area of all isotopologues for that metabolite.
  • Use this data to model and calculate the metabolic flux through the serine-related pathways.

Visualizing Serine Metabolism and Experimental Design

Understanding the context of this compound's utility is enhanced through visual representations of metabolic pathways and experimental workflows.

Serine_Biosynthesis_Pathway cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Synthesis Pathway cluster_downstream Downstream Metabolism 3_PG 3-Phosphoglycerate 3_PHP 3-Phosphohydroxypyruvate 3_PG->3_PHP PHGDH 3_PS 3-Phosphoserine 3_PHP->3_PS PSAT L_Serine L-Serine 3_PS->L_Serine PSPH Glycine Glycine L_Serine->Glycine SHMT Cysteine Cysteine L_Serine->Cysteine One_Carbon_Units One-Carbon Units (for nucleotides, etc.) L_Serine->One_Carbon_Units

Overview of the L-Serine biosynthesis pathway and its connections.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., cancer cell line) Labeling 2. Isotopic Labeling (Incubate with this compound) Cell_Culture->Labeling Quenching 3. Rapid Quenching (e.g., on dry ice) Labeling->Quenching Extraction 4. Metabolite Extraction (e.g., with 80% methanol) Quenching->Extraction LC_MS 5. LC-MS/MS Analysis Extraction->LC_MS Data_Analysis 6. Data Analysis (Isotopologue distribution, Flux calculation) LC_MS->Data_Analysis

A typical experimental workflow for metabolic tracing with this compound.

References

A Technical Guide to the Synthesis and Isotopic Purity of L-Serine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Serine, a non-essential amino acid, is a pivotal molecule in a multitude of cellular functions, including protein synthesis, neurotransmission, and the biosynthesis of purines, pyrimidines, and complex lipids.[1][2] Its deuterated isotopologue, L-Serine-d3 (specifically L-Serine-2,3,3-d3), serves as an invaluable tool in metabolic research and drug development.[3] The incorporation of deuterium (B1214612) atoms provides a stable isotopic label, enabling researchers to trace the metabolic fate of serine in complex biological systems using techniques like mass spectrometry and NMR spectroscopy.[1][3] This guide details the synthesis of this compound, methods for assessing its isotopic purity, and its application in understanding key biological pathways.

Synthetic Routes and Methodologies

The synthesis of deuterated L-serine can be achieved through several methods, primarily categorized into direct hydrogen-deuterium (H-D) exchange and enzymatic synthesis.[3] The choice of method is often dictated by the desired level of deuterium incorporation, stereochemical purity requirements, and available resources.[3]

Catalytic Hydrogen-Deuterium Exchange

A straightforward and common method for preparing highly deuterated serine involves direct H-D exchange catalyzed by a platinum catalyst.[3] This approach is advantageous due to its simplicity and the use of readily available starting materials.[3]

General Reaction: L-Serine is heated in the presence of a platinum-on-carbon (Pt/C) catalyst within a deuterium oxide (D₂O) medium. The catalyst facilitates the exchange of hydrogen atoms at the α- and β-positions (C2 and C3) with deuterium from the solvent.

Workflow for Platinum-Catalyzed H-D Exchange:

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine L-Serine, Pt/C, 2-Propanol, D₂O B Heat at 100°C for 24 hours A->B Stirring C Cool to Room Temp B->C D Filter through Celite (Remove Pt/C) C->D E Evaporate Filtrate D->E F Wash with Ethanol (B145695) E->F G This compound F->G H Characterization (NMR, MS) G->H

Caption: Experimental workflow for catalytic H-D exchange synthesis.

Detailed Experimental Protocol: Platinum-Catalyzed Synthesis

This protocol outlines a typical procedure for the synthesis of deuterated DL-serine via catalytic exchange.[3]

  • Reaction Setup: In a suitable reactor, combine DL-serine (1 g), 10% Platinum on carbon (Pt/C, 0.40 g), 2-propanol (4 mL), and deuterium oxide (D₂O, 40 mL).[3]

  • Reaction Conditions: Heat the mixture to 100°C and stir continuously for 24 hours.[3]

  • Catalyst Removal: After the reaction, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the Pt/C catalyst. For complete removal of fine particles, the solution can be passed through a 0.22 μm filter.[3]

  • Isolation: Evaporate the filtrate to dryness under reduced pressure to obtain the crude deuterated product.[3]

  • Purification: Wash the crude product with ethanol to remove residual organic impurities, then dry to yield the final deuterated DL-serine.[3]

Enzymatic Synthesis

Enzymatic methods offer high stereoselectivity, which can be crucial for specific applications. For instance, the enzyme serine hydroxymethyltransferase (SHMT) can be used to produce L-serine from glycine (B1666218) and formaldehyde.[4] While this method is primarily for producing the non-deuterated form, it can be adapted for isotopic labeling by using deuterated starting materials. Another enzymatic approach involves using a PLP-dependent Mannich cyclase, which can catalyze the α-deuteration of L-amino acids with high efficiency.[3]

Isotopic Purity and Characterization

The degree of deuterium incorporation is a critical parameter for any isotopically labeled compound. For this compound, this is typically determined by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]

  • Mass Spectrometry (MS): MS analysis reveals the mass shift corresponding to the number of incorporated deuterium atoms. For L-Serine-2,3,3-d3, a mass increase of 3 Da (M+3) is expected compared to the unlabeled compound.

  • NMR Spectroscopy: ¹H NMR is used to confirm the disappearance or reduction of proton signals at the C2 and C3 positions. ¹³C NMR and ²H NMR can also provide detailed information about the specific sites and extent of deuteration.

Commercially available this compound typically specifies high levels of isotopic enrichment.

CompoundSupplierIsotopic Purity (Atom % D)Chemical Purity
L-Serine (2,3,3-D₃)Cambridge Isotope Labs98%98%
DL-Serine-2,3,3-d3Sigma-Aldrich≥98%≥98% (CP)
L-Serine (2,3,3-D₃; ¹⁵N)Cambridge Isotope Labs98% (D); 98% (¹⁵N)98%

Data sourced from respective supplier websites.[5][6]

Applications in Research and Drug Development

Deuterated L-serine is a powerful tool for tracing metabolic pathways and as an internal standard in quantitative analyses.[1][3]

Metabolic Flux Analysis

L-serine is a central node in metabolism, serving as a precursor for glycine, cysteine, sphingolipids, and one-carbon units for folate metabolism.[2][7] By introducing this compound into a biological system, researchers can track the deuterium label as it is incorporated into these downstream metabolites, providing critical insights into the dynamics of these pathways in health and disease.[1]

Neurobiology and Drug Development

L-serine and its isomer D-serine play crucial roles in the central nervous system (CNS).[8] D-serine, synthesized from L-serine, is a key co-agonist of N-methyl-D-aspartate (NMDA) receptors, which are fundamental for synaptic plasticity and neurotransmission.[1][2] L-serine itself has demonstrated neuroprotective effects.[8][9]

The metabolism of D-serine by D-amino acid oxidase (DAAO) can produce reactive oxygen species, leading to nephrotoxicity at high doses.[10] Deuterating D-serine at metabolically vulnerable positions can slow its degradation due to the kinetic isotope effect, thereby reducing toxicity and improving its safety profile as a potential therapeutic agent.[10]

L-Serine Biosynthesis and Metabolism Pathway

L-serine can be obtained from the diet or synthesized de novo from the glycolytic intermediate 3-phosphoglycerate (B1209933) via the "phosphorylated pathway".[11][12] It is then converted into numerous essential biomolecules.

G Glycolysis Glycolysis PG3 3-Phospho- glycerate Glycolysis->PG3 PHGDH PHGDH PG3->PHGDH P3HP 3-Phospho- hydroxypyruvate PHGDH->P3HP PSAT PSAT P3HP->PSAT P3S 3-Phospho- serine PSAT->P3S PSP PSP P3S->PSP LSerine L-Serine PSP->LSerine Cysteine Cysteine LSerine->Cysteine Sphingolipids Sphingolipids LSerine->Sphingolipids Purines Purines LSerine->Purines SHMT SHMT LSerine->SHMT SR Serine Racemase LSerine->SR Glycine Glycine DSerine D-Serine (Neurotransmitter) SHMT->Glycine SR->DSerine

References

The Role of L-Serine-d3 in Elucidating One-Carbon Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

One-carbon metabolism is a complex network of interconnected biochemical pathways crucial for cellular proliferation, maintenance, and function.[1][2] This metabolic network facilitates the transfer of one-carbon units for the biosynthesis of essential macromolecules such as nucleotides (purines and thymidylate), lipids, and proteins.[2][3][4] It also plays a vital role in maintaining redox balance and providing methyl groups for methylation reactions that impact epigenetics.[1][4] Given its central role in cell growth, the serine, glycine (B1666218), one-carbon (SGOC) metabolic network is frequently dysregulated in cancer, making it a significant area of investigation for therapeutic development.[3][5][6]

L-serine, a non-essential amino acid, is a primary donor of one-carbon units to this network.[1][5] To dissect the intricacies of one-carbon metabolism and quantify the flux through its various branches, stable isotope tracers are invaluable tools. L-Serine-d3, a deuterated form of L-serine, has emerged as a powerful probe for these studies.[7][8] By replacing hydrogen atoms with deuterium (B1214612), a stable isotope, this compound allows researchers to trace the metabolic fate of serine and its contribution to downstream pathways using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[9][10] This guide provides an in-depth overview of the application of this compound in one-carbon metabolism studies, including experimental protocols, data interpretation, and visualization of the core metabolic pathways.

Core Concepts of this compound in Metabolic Tracing

This compound is a stable isotope-labeled analog of L-serine where three hydrogen atoms have been replaced by deuterium.[10] This isotopic labeling allows for the differentiation of exogenously supplied serine from endogenous pools, enabling precise tracking of its metabolic conversion. When introduced into a biological system, the deuterium label from this compound is incorporated into various downstream metabolites, providing a quantitative measure of metabolic flux.[7][11]

The primary applications of this compound in one-carbon metabolism research include:

  • Tracing Serine's Contribution to the Folate and Methionine Cycles : Serine donates a one-carbon unit to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate, a key intermediate in the folate cycle.[1][12] this compound allows for the precise tracking of this initial step and the subsequent flow of the deuterated one-carbon unit through the interconnected folate and methionine cycles.[9]

  • Quantifying Nucleotide Biosynthesis : The one-carbon units derived from serine are essential for the de novo synthesis of purines and thymidylate.[2][4] By monitoring the incorporation of deuterium into these nucleotides, researchers can quantify the reliance of cancer cells and other proliferating cells on serine metabolism for DNA and RNA synthesis.[13]

  • Investigating Redox Homeostasis : One-carbon metabolism is intricately linked to cellular redox balance, partly through the production of NADPH.[4][6] this compound tracing can help elucidate the contribution of serine metabolism to the maintenance of the cellular antioxidant capacity.

  • Delineating Cytosolic and Mitochondrial One-Carbon Flux : The strategic placement of deuterium atoms in this compound can aid in distinguishing between the metabolic activities of the cytosolic and mitochondrial compartments of one-carbon metabolism.

Data Presentation: Quantitative Parameters

The effective use of this compound in experimental settings requires careful consideration of its physicochemical properties and the optimization of analytical methods. The following tables summarize key quantitative data for this compound and its application in metabolic tracing studies.

PropertyValueReference(s)
Chemical Formula C₃D₃H₄NO₃[9]
Molecular Weight 108.11 g/mol [9]
CAS Number 70094-78-9[9]
Isotopic Purity ≥98 atom % D[9]
Chemical Purity ≥98%[9]
Appearance White to off-white powder[11]
Solubility Soluble in water[11]
Storage Store at room temperature, protected from light and moisture.[11]
ParameterRecommended RangeKey ConsiderationsReference(s)
Cell Culture Labeling Concentration 0.1 - 1 mMLower concentrations are often sufficient for sensitive detection by MS or NMR and minimize metabolic perturbation. The concentration in standard RPMI-1640 is ~0.285 mM.[10]
Incubation Time for Labeling 6 to 24 hoursShould be optimized to achieve isotopic steady-state for the metabolites of interest.
Analytical MethodKey Performance MetricsReference(s)
LC-MS/MS High sensitivity and selectivity, suitable for complex biological matrices. Linearity is typically excellent (r² > 0.99).[14][15]
GC-MS Requires derivatization to make the analyte volatile. Offers high resolution and sensitivity.[14]
NMR Spectroscopy Provides detailed structural information and can be used for in vivo studies.[10][11]

Experimental Protocols

The following are generalized protocols for conducting metabolic tracing experiments using this compound. These should be optimized for specific cell lines and experimental conditions.

Cell Culture and Isotope Labeling with this compound

This protocol outlines the procedure for labeling adherent mammalian cells with this compound to trace its incorporation into downstream metabolites.

Materials:

  • Mammalian cell line of interest

  • Basal cell culture medium (serine-free formulation recommended)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound

  • Phosphate-Buffered Saline (PBS), pre-warmed

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will result in approximately 80% confluency at the time of harvest.

  • Preparation of Labeling Medium: Prepare the culture medium by supplementing the serine-free basal medium with dFBS and all necessary amino acids and nutrients, except for serine. Prepare a stock solution of this compound in sterile water.

  • Add the this compound stock solution to the serine-free medium to a final concentration typically in the range of 0.2-0.4 mM.

  • Labeling: When cells reach the desired confluency, aspirate the existing medium and wash the cells once with pre-warmed PBS.

  • Replace the PBS with the prepared labeling medium containing this compound.

  • Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for a predetermined period. The incubation time should be optimized to achieve isotopic steady-state for the metabolites of interest, which can range from 6 to 24 hours.

Metabolite Extraction

This protocol describes a common method for extracting polar metabolites from cultured cells.[10]

Materials:

Procedure:

  • Place the culture plates on ice.

  • Aspirate the labeling medium and quickly wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Vortex the tubes vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant containing the metabolites to a new tube. This is the metabolite extract.

LC-MS/MS Analysis of Labeled Metabolites

This protocol provides a general framework for the analysis of this compound and its labeled downstream metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • LC-MS/MS system

  • Hydrophilic Interaction Chromatography (HILIC) column or a suitable reversed-phase column

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

Procedure:

  • Analyze the metabolite extracts using an LC-MS/MS system equipped for targeted or untargeted metabolomics.

  • Use a suitable chromatography method, such as HILIC, for the separation of polar metabolites like amino acids.[10]

  • Set the mass spectrometer to detect the mass isotopologues of serine (m+3) and its downstream metabolites (e.g., glycine, purines).[10]

  • For quantitative analysis, use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the labeled and unlabeled forms of the metabolites of interest.[15]

  • Calculate the peak area ratios of the labeled to unlabeled metabolites to determine the extent of label incorporation and to perform metabolic flux analysis.

Mandatory Visualizations

The following diagrams illustrate the central role of L-serine in one-carbon metabolism and a typical experimental workflow for this compound tracing studies.

One_Carbon_Metabolism cluster_folate Folate Cycle cluster_methionine Methionine Cycle Glucose Glucose Serine L-Serine Glucose->Serine Glycolysis Glycine Glycine Serine->Glycine SHMT Methylene_THF 5,10-Methylene-THF THF THF THF->Methylene_THF Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Formyl_THF 10-Formyl-THF Methylene_THF->Formyl_THF MTHFD Thymidylate Thymidylate Synthesis Methylene_THF->Thymidylate Homocysteine Homocysteine Purines Purine Synthesis Formyl_THF->Purines Methionine Methionine Homocysteine->Methionine MS SAM S-Adenosyl- methionine (SAM) Methionine->SAM SAH S-Adenosyl- homocysteine (SAH) SAM->SAH Methylation Methylation Reactions SAM->Methylation SAH->Homocysteine

Overview of L-serine's entry into one-carbon metabolism.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Isotope_Labeling 2. Isotope Labeling with This compound Cell_Culture->Isotope_Labeling Metabolite_Extraction 3. Metabolite Extraction (e.g., 80% Methanol) Isotope_Labeling->Metabolite_Extraction LCMS_Analysis 4. LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Analysis 5. Data Analysis and Metabolic Flux Calculation LCMS_Analysis->Data_Analysis

A streamlined workflow for this compound metabolic tracing experiments.

Conclusion

This compound is an indispensable tool for researchers investigating the complexities of one-carbon metabolism.[7][9] Its application in metabolic tracing studies provides invaluable quantitative data on the flux through key biosynthetic and regulatory pathways.[11] The methodologies outlined in this guide offer a robust framework for designing and executing experiments to probe the role of serine metabolism in both normal physiology and disease states, such as cancer.[10][13] As our understanding of metabolic reprogramming in disease continues to grow, the use of stable isotope tracers like this compound will be paramount in identifying novel therapeutic targets and developing innovative treatment strategies.

References

L-Serine-d3 as a Tracer for Serine Metabolic Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-serine is a non-essential amino acid central to a multitude of cellular processes, including protein synthesis, nucleotide biosynthesis, and the generation of a wide array of biomolecules such as glycine (B1666218), cysteine, and complex lipids.[1] Its metabolic pathways are intricately linked with key cellular functions, and their dysregulation is implicated in various diseases, including cancer and neurological disorders.[2][3] L-Serine-d3 (DL-Serine-2,3,3-d3), a stable isotope-labeled form of L-serine, has emerged as a powerful and indispensable tool for researchers to meticulously track the fate of serine in biological systems.[1] This technical guide provides a comprehensive overview of the application of this compound as a tracer to elucidate serine metabolic pathways, offering detailed experimental protocols, quantitative data summaries, and visual representations of the core metabolic networks.

The incorporation of deuterium (B1214612) atoms at the 2, 3, and 3 positions of the serine molecule allows for its distinction from endogenous, unlabeled serine via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy without significantly altering its chemical behavior.[1] This enables precise metabolic flux analysis, providing invaluable insights into the dynamic activity of serine-dependent pathways under various physiological and pathological conditions.[1][4]

Core Metabolic Pathways Involving Serine

Serine is a critical hub in cellular metabolism, feeding into several key pathways:

  • Serine Synthesis Pathway: Cells can synthesize serine de novo from the glycolytic intermediate 3-phosphoglycerate (B1209933) through a three-step enzymatic process.[5][6]

  • One-Carbon Metabolism (Folate and Methionine Cycles): Serine is a major donor of one-carbon units to the folate cycle, which is essential for the synthesis of nucleotides (purines and thymidylate) and for methylation reactions crucial for epigenetic regulation and other cellular processes.[7][8][9]

  • Sphingolipid Biosynthesis: Serine is a direct precursor for the synthesis of sphingolipids, a class of lipids that are critical components of cell membranes and are involved in signal transduction.[10][11][12]

Data Presentation: Quantitative Insights from this compound Tracing

The use of this compound in metabolic tracing studies generates a wealth of quantitative data that can reveal the flux through different serine-dependent pathways. The following tables summarize typical quantitative data obtained from such experiments.

ParameterTypical Value/RangeAnalytical MethodBiological ContextReference
Fractional Labeling of Intracellular Serine >95% within 1-4 hoursLC-MS/MSVaries by cell line and culture conditions[2]
Fractional Labeling of Glycine from Serine 20-60%LC-MS/MSDependent on one-carbon metabolism activity[13]
Contribution to Purine Synthesis (e.g., ATP) 5-25%LC-MS/MSReflects demand for nucleotide biosynthesis[13]
Contribution to Sphingolipid Synthesis (e.g., Ceramide) 2-15%LC-MS/MSIndicates activity of the de novo sphingolipid pathway[14]
Recommended Tracer Concentration in Cell Culture 0.1 - 1 mM-To ensure sufficient labeling without metabolic perturbation[2]

Table 1: Summary of Quantitative Data from this compound Metabolic Tracing Studies.

ParameterLab ALab BLab C
Calibration Range (ng/mL) 1 - 10001 - 10001 - 1000
Correlation Coefficient (r²) 0.99920.99890.9995
Intra-Assay Precision (%CV) 2.5 - 4.22.8 - 4.52.6 - 4.3
Inter-Assay Precision (%CV) 3.8 - 5.14.1 - 5.53.9 - 5.2
Accuracy (%) 98.7 - 102.597.5 - 103.198.2 - 102.8

Table 2: Inter-laboratory Comparison of Dthis compound Quantitative Analysis Performance.[15] This table illustrates the reproducibility and robustness of analytical methods using Dthis compound as an internal standard.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To visually represent the complex metabolic networks and experimental procedures discussed, the following diagrams have been generated using the Graphviz (DOT language).

serine_synthesis_pathway 3-Phosphoglycerate 3-Phosphoglycerate Serine Serine PHGDH PHGDH PSAT1 PSAT1 Phosphoserine Phosphoserine PSAT1->Phosphoserine PSPH PSPH PSPH->Serine Phosphohydroxypyruvate Phosphohydroxypyruvate Phosphohydroxypyruvate->Phosphoserine Glutamate α-Ketoglutarate Phosphoserine->Serine H2O Pi one_carbon_metabolism This compound This compound Glycine-d2 Glycine-d2 Glycine-d2->this compound 5,10-Methylene-THF-d1 THF Nucleotide Synthesis Nucleotide Synthesis Methylation Reactions Methylation Reactions SHMT SHMT MTHFR MTHFR 5-Methyl-THF-d1 5-Methyl-THF-d1 MTHFR->5-Methyl-THF-d1 5,10-Methylene-THF-d1 5,10-Methylene-THF-d1 5,10-Methylene-THF-d1->Nucleotide Synthesis 5,10-Methylene-THF-d1->5-Methyl-THF-d1 NADPH NADP+ Methionine Methionine 5-Methyl-THF-d1->Methionine Homocysteine S-Adenosylmethionine (SAM) S-Adenosylmethionine (SAM) Methionine->S-Adenosylmethionine (SAM) ATP PPi+Pi S-Adenosylmethionine (SAM)->Methylation Reactions S-Adenosylhomocysteine (SAH) S-Adenosylhomocysteine (SAH) S-Adenosylmethionine (SAM)->S-Adenosylhomocysteine (SAH) Acceptor Methylated Acceptor Homocysteine Homocysteine S-Adenosylhomocysteine (SAH)->Homocysteine H2O Adenosine sphingolipid_synthesis cluster_spt This compound This compound Palmitoyl-CoA Palmitoyl-CoA 3-Ketosphinganine-d3 3-Ketosphinganine-d3 Palmitoyl-CoA->3-Ketosphinganine-d3 Ceramide-d3 Ceramide-d3 Complex Sphingolipids-d3 Complex Sphingolipids-d3 Ceramide-d3->Complex Sphingolipids-d3 SPT SPT 3-Ketosphinganine-d3->SPT Sphinganine-d3 Sphinganine-d3 3-Ketosphinganine-d3->Sphinganine-d3 NADPH NADP+ Dihydroceramide-d3 Dihydroceramide-d3 Sphinganine-d3->Dihydroceramide-d3 Fatty Acyl-CoA CoA Dihydroceramide-d3->Ceramide-d3 experimental_workflow Cell_Culture 1. Cell Culture/ Animal Model Tracer_Administration 2. This compound Administration Incubation 3. Time-Course Incubation Tracer_Administration->Incubation Metabolite_Extraction 4. Metabolite Extraction Incubation->Metabolite_Extraction LC_MS_Analysis 5. LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis 6. Data Analysis & Flux Calculation LC_MS_Analysis->Data_Analysis Biological_Interpretation 7. Biological Interpretation Data_Analysis->Biological_Interpretation

References

The Pivotal Role of Deuterated L-serine in Advancing Proteomics and Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Deuterated L-serine, a stable isotope-labeled version of the non-essential amino acid L-serine, has emerged as a powerful and versatile tool in the fields of proteomics and metabolomics. Its unique properties allow for the precise tracing and quantification of metabolic fluxes and the turnover rates of proteins and metabolites. This technical guide provides a comprehensive overview of the core applications of deuterated L-serine, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key metabolic pathways and workflows. By leveraging the power of deuterated L-serine, researchers can gain deeper insights into cellular metabolism, disease pathogenesis, and the mechanism of action of novel therapeutics.

Core Applications in Proteomics and Metabolomics

Deuterated L-serine serves as an invaluable tracer for elucidating the complexities of numerous metabolic pathways.[1][2] Its primary applications lie in its ability to be incorporated into newly synthesized proteins and downstream metabolites, allowing for their differentiation from pre-existing unlabeled molecules by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

Metabolic Flux Analysis: The incorporation of deuterium (B1214612) from L-serine into various metabolic pools enables the quantitative measurement of the rate of synthesis and turnover of key molecules. This is particularly crucial for understanding how metabolic pathways are rewired in diseases such as cancer and for assessing the efficacy of drugs targeting these pathways.[1]

One-Carbon Metabolism: L-serine is a major donor of one-carbon units to the folate and methionine cycles, which are essential for the biosynthesis of nucleotides, amino acids, and lipids, as well as for methylation reactions.[2][3][4] By using deuterated L-serine, such as L-serine-d3 (with deuterium atoms at the 2,3,3 positions), researchers can track the flow of these deuterated one-carbon units through these critical pathways.[2] For instance, [2,3,3-²H₃]serine has been effectively used to monitor the synthesis of deuterated glycine, formate, and 5,10-methylene-tetrahydrofolate in cancer cells.[2]

Proteome and Metabolite Turnover: Deuterated L-serine can be used in metabolic labeling experiments, similar to the well-established Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) technique, to quantify the turnover rates of proteins and metabolites. By introducing the labeled serine into the cell culture medium, newly synthesized molecules become "heavy," allowing for their distinction from the "light," unlabeled counterparts.

Quantitative Data Presentation

The following tables summarize the key quantitative data related to the use of deuterated L-serine in metabolic studies.

Table 1: Properties of Deuterated L-serine (DL-Serine-2,3,3-d3)

PropertyValue
Molecular Weight 108.11 g/mol
Isotopic Purity ≥98 atom % D
Chemical Purity ≥98%
Mass Shift M+3

Source: BenchChem[4]

Table 2: Mass Isotopologue Detection of Serine and Glycine

MetaboliteIsotopologuem/z
Serine Unlabeled (M+0)106.0
Labeled (M+3)109.0
Glycine Unlabeled (M+0)76.0
Labeled (M+2)78.0

This table illustrates the expected mass-to-charge ratios for unlabeled and deuterated serine and its downstream metabolite, glycine, in a mass spectrometry analysis.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing deuterated L-serine.

Protocol 1: Metabolic Labeling of Adherent Mammalian Cells with DL-Serine-2,3,3-d3

Objective: To label cellular proteins and metabolites with deuterated L-serine for turnover analysis.

Materials:

  • Mammalian cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Serine-free culture medium

  • DL-Serine-2,3,3-d3

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.[1]

  • Preparation of Labeling Medium:

    • Prepare serine-free culture medium supplemented with 10% dFBS and other necessary amino acids and nutrients.[5]

    • Reconstitute DL-Serine-2,3,3-d3 in sterile water or PBS to create a stock solution.[5]

    • Add the DL-Serine-2,3,3-d3 stock solution to the serine-free medium to a final concentration typically in the range of 0.2-0.5 mM.[1][5]

  • Labeling:

    • When cells reach the desired confluency (e.g., ~50-80%), aspirate the existing medium.[1][6]

    • Wash the cells once with pre-warmed serine-free medium.[1]

    • Replace the wash medium with the prepared labeling medium.[5]

  • Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2) for a predetermined period.[5] The incubation time should be optimized to achieve isotopic steady-state for the metabolites of interest, which can range from a few hours to 24 hours or more.[1][5]

  • Harvesting and Metabolite Extraction: Proceed immediately to metabolite extraction after the incubation period.[5]

Protocol 2: Metabolite Extraction from Cultured Cells

Objective: To quench metabolism and extract polar metabolites for LC-MS analysis.

Materials:

Procedure:

  • Quenching and Washing:

    • Aspirate the labeling medium from the cell culture plate.[6]

    • Immediately wash the cells twice with ice-cold PBS to remove any remaining labeling medium.[6]

  • Extraction:

    • Add a sufficient volume of ice-cold 80% methanol to each well to cover the cells (e.g., 1 mL for a 6-well plate).[1][6]

    • Scrape the cells from the plate and transfer the cell suspension to a microcentrifuge tube.[1][6]

  • Protein Precipitation:

    • Vortex the cell suspension thoroughly.

    • Incubate at -80°C for at least 30 minutes to precipitate proteins.[6]

  • Centrifugation:

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the protein and cell debris.[1][6]

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.[5][6]

  • Drying: Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.[6]

  • Reconstitution: Reconstitute the dried metabolites in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.[6]

Protocol 3: LC-MS/MS Analysis of Deuterated Metabolites

Objective: To separate and quantify deuterated and undeuterated metabolites.

Instrumentation and Reagents:

  • LC-MS/MS system (triple quadrupole or high-resolution mass spectrometer)

  • Hydrophilic interaction liquid chromatography (HILIC) column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • Sample Preparation: Prior to injection, centrifuge the reconstituted metabolite extracts to pellet any precipitates. Transfer the supernatant to an autosampler vial.[5]

  • Chromatographic Separation:

    • Separate the metabolites using a HILIC column.[5]

    • A typical gradient might start at a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute the polar compounds.[5]

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).[5]

    • Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to detect the different isotopologues of serine and its downstream metabolites (e.g., glycine).[5]

  • Data Analysis: Quantify the fractional labeling of each metabolite by calculating the ratio of the labeled isotopologue peak area to the total peak area of all isotopologues for that metabolite.[1]

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows involving deuterated L-serine.

One_Carbon_Metabolism L_Serine_d3 Deuterated L-Serine ([2,3,3-²H₃]serine) Glycine_d2 Deuterated Glycine L_Serine_d3->Glycine_d2 SHMT Methylene_THF_d2 Deuterated 5,10-Methylene-THF L_Serine_d3->Methylene_THF_d2 SHMT Formate_d1 Deuterated Formate Methylene_THF_d2->Formate_d1 Thymidylate_Synth Thymidylate Synthesis Methylene_THF_d2->Thymidylate_Synth Methionine_Cycle Methionine Cycle Methylene_THF_d2->Methionine_Cycle Purine_Synth Purine Synthesis Formate_d1->Purine_Synth THF Tetrahydrofolate (THF) THF->Methylene_THF_d2

Caption: Tracing One-Carbon Metabolism with Deuterated L-Serine.

Sphingolipid_Biosynthesis L_Serine_d3 Deuterated L-Serine Ketosphinganine 3-Ketosphinganine L_Serine_d3->Ketosphinganine SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->Ketosphinganine Sphinganine Sphinganine Ketosphinganine->Sphinganine Reduction Dihydroceramides Dihydroceramides Sphinganine->Dihydroceramides CerS Ceramides Ceramides Dihydroceramides->Ceramides DEGS

Caption: Sphingolipid Biosynthesis Pathway Traced with Deuterated L-Serine.

Experimental_Workflow Cell_Culture 1. Cell Culture (Adherent Mammalian Cells) Labeling 2. Isotope Labeling with Dthis compound Cell_Culture->Labeling Metabolite_Extraction 3. Metabolite Extraction (Quenching & Lysis) Labeling->Metabolite_Extraction LC_MS 4. LC-MS/MS Analysis (HILIC Separation) Metabolite_Extraction->LC_MS Data_Analysis 5. Data Analysis (Fractional Enrichment) LC_MS->Data_Analysis

Caption: General Experimental Workflow for Metabolomics using Deuterated L-Serine.

Conclusion

Deuterated L-serine is an indispensable tool for modern proteomics and metabolomics research. Its application in metabolic labeling studies provides unparalleled insights into the dynamic nature of cellular processes. By following the detailed protocols and leveraging the analytical power of mass spectrometry, researchers can accurately quantify protein and metabolite turnover, map metabolic fluxes, and unravel the intricate details of cellular metabolism. The continued use and development of techniques involving deuterated L-serine will undoubtedly fuel further discoveries in basic science, drug development, and personalized medicine.

References

Understanding the Kinetic Isotope Effect of L-Serine-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the kinetic isotope effect (KIE) of L-Serine-d3, a deuterated isotopologue of the non-essential amino acid L-serine. The strategic replacement of hydrogen atoms with deuterium (B1214612) at the 2, 3, and 3 positions of L-serine provides a powerful tool for investigating metabolic pathways, enzyme mechanisms, and drug metabolism. This document details the core principles of the KIE, summarizes relevant quantitative data, provides detailed experimental protocols for key applications, and includes visualizations of associated metabolic pathways and experimental workflows.

Core Principles of the Kinetic Isotope Effect with this compound

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. In the case of this compound, the substitution of protium (B1232500) (¹H) with deuterium (²H) at the C-2 and C-3 positions leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[1] This difference in bond strength arises from the lower zero-point vibrational energy of the C-D bond. Consequently, reactions that involve the cleavage of a C-D bond in their rate-determining step will proceed at a slower rate than the corresponding reaction with a C-H bond.[1]

The magnitude of the primary KIE is expressed as the ratio of the rate constant for the light isotope (kH) to that of the heavy isotope (kD). For deuterated compounds, a significant primary KIE (kH/kD > 1) is often indicative of C-H bond cleavage being a rate-limiting step in the enzymatic reaction.

This compound is a valuable tool for probing the mechanisms of enzymes involved in serine metabolism, such as serine hydroxymethyltransferase (SHMT), which catalyzes the conversion of L-serine to glycine (B1666218), and serine racemase, which interconverts L-serine and D-serine.

Quantitative Data on the Kinetic Isotope Effect of Serine

While specific quantitative data for the deuterium KIE of this compound is not extensively reported in publicly available literature, data from related studies on serine-metabolizing enzymes provide valuable context.

One of the key enzymes in L-serine metabolism is serine hydroxymethyltransferase (SHMT), which is a crucial entry point for one-carbon metabolism. A study on the ¹³C kinetic isotope effect of the SHMT reaction provides insights into the enzymatic mechanism.

Isotope PositionEnzymeKinetic Isotope Effect (¹³(Vmax/Km))Reference
C-3 of SerineCytosolic SHMT (pig liver)0.994 ± 0.006[2][3][4][5]
C-2 of SerineCytosolic SHMT (pig liver)0.995 ± 0.007[2][3]

Table 1: ¹³C Kinetic Isotope Effect on the Serine Hydroxymethyltransferase (SHMT) Reaction. The values, being close to unity, suggest that the C-C bond cleavage is not the primary rate-limiting step in this specific experimental setup.

For comparison, studies on the D-enantiomer of serine with D-amino acid oxidase (DAAO) have shown significant deuterium KIEs, highlighting the utility of deuteration in modulating metabolic stability.

SubstrateEnzymeKinetic Isotope Effect (kH/kD)Reference
D-SerineD-Amino Acid Oxidase>1 (slower degradation of deuterated D-serine)[1]

Table 2: Qualitative Deuterium Kinetic Isotope Effect on D-Amino Acid Oxidase. The deuteration at metabolically vulnerable positions slows down DAAO-mediated degradation, leading to reduced formation of toxic byproducts.

Signaling and Metabolic Pathways of L-Serine

L-serine is a central node in cellular metabolism, contributing to numerous biosynthetic and signaling pathways. This compound is an invaluable tracer for elucidating the flux through these pathways, particularly the one-carbon metabolism network.

L_Serine_Metabolism cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis Pathway cluster_one_carbon One-Carbon Metabolism 3-Phosphoglycerate 3-Phosphoglycerate L-Serine L-Serine 3-Phosphoglycerate->L-Serine PHGDH, PSAT1, PSPH Glycine Glycine L-Serine->Glycine SHMT 5,10-Methylene-THF 5,10-Methylene-THF L-Serine->5,10-Methylene-THF SHMT This compound This compound This compound->L-Serine Tracer Input Glycine->5,10-Methylene-THF SHMT (reverse) Purine Synthesis Purine Synthesis 5,10-Methylene-THF->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis 5,10-Methylene-THF->Thymidylate Synthesis

L-Serine's central role in one-carbon metabolism.

This pathway is critical for the biosynthesis of nucleotides (purines and thymidylate) and for methylation reactions.[6] Cancer cells often exhibit upregulated serine metabolism to support their high proliferation rates.[7]

Experimental Protocols

Protocol for Determining the Kinetic Isotope Effect of this compound on Serine Hydroxymethyltransferase (SHMT)

This protocol outlines a general procedure for measuring the KIE of SHMT with this compound compared to unlabeled L-Serine.

Materials:

  • Purified recombinant SHMT enzyme

  • L-Serine and this compound substrates

  • Tetrahydrofolate (THF)

  • NADP⁺

  • Methylene-THF dehydrogenase/cyclohydrolase (for coupled assay)

  • Spectrophotometer

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5)

Procedure:

  • Enzyme Assay Setup: Prepare reaction mixtures containing all components except the substrate (L-Serine or this compound) in a cuvette.

  • Reaction Initiation: Initiate the reaction by adding a known concentration of either L-Serine or this compound.

  • Kinetic Measurement: Monitor the reaction progress by measuring the increase in absorbance at 340 nm, corresponding to the production of NADPH in the coupled assay.

  • Data Analysis: Determine the initial reaction velocities (V₀) at various substrate concentrations for both L-Serine and this compound.

  • KIE Calculation:

    • Fit the velocity data to the Michaelis-Menten equation to determine the kinetic parameters Vmax and Km for each substrate.

    • Calculate the specificity constant (Vmax/Km) for both L-Serine (kH) and this compound (kD).

    • The kinetic isotope effect is then calculated as KIE = (Vmax/Km)H / (Vmax/Km)D.

KIE_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Reaction Mixtures (with and without this compound) B Initiate Reactions A->B C Monitor Reaction Progress (Spectrophotometry) B->C D Determine Initial Velocities (V₀) C->D E Michaelis-Menten Kinetics (Vmax, Km) D->E F Calculate Specificity Constants (Vmax/Km)H and (Vmax/Km)D E->F G Calculate KIE = (Vmax/Km)H / (Vmax/Km)D F->G

Workflow for KIE determination.
Protocol for Metabolic Flux Analysis using this compound in Cancer Cells

This protocol describes the use of this compound as a tracer to investigate metabolic flux in cultured cancer cells.[6][7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Serine-free culture medium

  • This compound

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 80% methanol (B129727)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling:

    • Seed cells in 6-well plates and grow to ~80% confluency.

    • Wash cells with serine-free medium.

    • Incubate cells in serine-free medium supplemented with a known concentration of this compound (e.g., 0.5 mM) for a desired time course (e.g., 0, 1, 4, 8, 24 hours).[7]

  • Metabolite Extraction:

    • Place culture plates on ice and aspirate the labeling medium.

    • Wash cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.

    • Vortex the cell suspension and centrifuge at high speed to pellet cell debris.

    • Collect the supernatant containing the metabolites.[7]

  • LC-MS/MS Analysis:

    • Analyze the metabolite extracts using an LC-MS/MS system.

    • Use a suitable chromatography method (e.g., HILIC) to separate polar metabolites.

    • Set the mass spectrometer to detect the mass isotopologues of serine (m+3) and its downstream metabolites (e.g., glycine m+1, m+2).

  • Data Analysis:

    • Integrate the peak areas for each isotopologue.

    • Correct for the natural abundance of isotopes.

    • Calculate the fractional enrichment of each labeled species to determine the metabolic flux.

Metabolic_Flux_Workflow A Cell Culture B This compound Labeling A->B C Metabolite Extraction B->C D LC-MS/MS Analysis C->D E Isotopologue Analysis D->E F Metabolic Flux Calculation E->F

Workflow for metabolic flux analysis.

Applications in Drug Development

The study of the kinetic isotope effect of this compound has significant implications for drug development. By understanding how deuteration affects the metabolism of serine, researchers can:

  • Develop novel metabolic tracers: this compound and other deuterated molecules can be used to non-invasively monitor metabolic pathways in vivo, aiding in the diagnosis and monitoring of diseases such as cancer.

  • Design safer drugs: For drugs that are metabolized at a serine residue, deuteration can slow down metabolism, potentially reducing the formation of toxic metabolites and improving the drug's safety profile. This has been demonstrated with deuterated D-serine, which shows reduced nephrotoxicity.[1]

  • Enhance drug efficacy: By increasing metabolic stability, deuteration can prolong the half-life of a drug, potentially leading to improved therapeutic efficacy.

Conclusion

The kinetic isotope effect of this compound is a fundamental principle with broad applications in metabolic research and drug development. While direct quantitative data on the deuterium KIE for specific enzymes acting on this compound requires further investigation, the use of this stable isotope-labeled amino acid as a metabolic tracer is well-established. The detailed protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to leverage the power of this compound to unravel the complexities of serine metabolism and to advance the development of novel therapeutics.

References

The Significance of L-Serine-d3 in Cancer Cell Metabolism Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Serine in Cancer Metabolism

Cancer is characterized by uncontrolled cell proliferation, a process that demands significant metabolic reprogramming to support the synthesis of biomass and maintain cellular homeostasis.[1] Serine, a non-essential amino acid, has emerged as a critical metabolite in oncology, playing a role far beyond simple protein synthesis.[2] It is a major source of one-carbon units, which are essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids such as glycine (B1666218), and for methylation reactions that have epigenetic implications.[2][3]

Cancer cells can acquire serine through two primary mechanisms: uptake from the extracellular environment or de novo synthesis from the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG).[1][4] This metabolic plasticity allows tumors to thrive in diverse microenvironments. The serine-glycine-one-carbon (SGOC) metabolic network is frequently upregulated in various cancers to support rapid cell division, making it a compelling target for therapeutic intervention.[1][5]

To dissect the complexities of serine metabolism in cancer, researchers rely on powerful tools to trace the fate of metabolites through intricate biochemical pathways. L-Serine-d3, a stable isotope-labeled form of L-serine, has become an indispensable tracer in this field. By replacing three hydrogen atoms with deuterium (B1214612), this compound allows for the precise tracking of serine uptake, synthesis, and its contribution to downstream metabolic pathways using mass spectrometry-based techniques.[6][7] This guide provides a comprehensive overview of the significance of this compound in cancer cell metabolism research, detailing its applications, experimental protocols, and the interpretation of the data it generates.

This compound as a Metabolic Tracer: Principles and Applications

This compound is a non-radioactive, stable isotope-labeled amino acid. The deuterium atoms act as a "heavy" tag, allowing researchers to distinguish it from the naturally abundant, unlabeled L-serine within a biological system. When introduced into cell culture media or administered in vivo, this compound is taken up by cells and incorporated into various metabolic pathways.[6] Mass spectrometry can then be used to detect and quantify the deuterium-labeled metabolites, providing a dynamic view of metabolic flux.

Key applications of this compound in cancer research include:

  • Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions within the SGOC network.[6]

  • Delineating Serine Sources: Distinguishing between the contributions of exogenous (uptake) and endogenous (de novo synthesis) serine to the intracellular pool.[8]

  • Tracing Downstream Fates: Tracking the incorporation of serine-derived carbons and one-carbon units into nucleotides, glutathione (B108866), and other critical biomolecules.[6][9]

  • Investigating Cytosolic vs. Mitochondrial One-Carbon Flux: The specific labeling pattern of this compound can help differentiate between the activities of serine hydroxymethyltransferase (SHMT) in the cytosol and mitochondria.[6]

  • Assessing Therapeutic Efficacy: Evaluating how drugs targeting serine metabolism alter metabolic fluxes within cancer cells.[10]

Key Metabolic Pathways Interrogated by this compound

This compound is instrumental in studying several interconnected metabolic pathways that are crucial for cancer cell proliferation and survival.

Serine Synthesis Pathway (SSP)

The de novo synthesis of serine from glucose is a three-step enzymatic pathway involving phosphoglycerate dehydrogenase (PHGDH), phosphoserine aminotransferase 1 (PSAT1), and phosphoserine phosphatase (PSPH).[1][8] This pathway is often upregulated in cancers, and its activity can be assessed by culturing cells in the presence of labeled glucose and measuring the synthesis of labeled serine.[4] Conversely, using this compound helps to understand the reliance of cancer cells on external serine versus their own synthetic capabilities.

One-Carbon Metabolism (Folate and Methionine Cycles)

Serine is the primary donor of one-carbon units to the folate cycle.[11] The enzyme serine hydroxymethyltransferase (SHMT) catalyzes the reversible conversion of serine to glycine, transferring a one-carbon unit to tetrahydrofolate (THF).[1] This one-carbon unit is then utilized for the synthesis of purines and thymidylate, which are essential for DNA replication and repair.[12] this compound tracing can quantify the flux of serine-derived one-carbon units into these nucleotide pools.[6]

The one-carbon units from the folate cycle also intersect with the methionine cycle, which is responsible for producing S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions.[12]

Glutathione (GSH) Synthesis

Serine can be converted to glycine, which, along with glutamate (B1630785) and cysteine, is a precursor for the synthesis of glutathione (GSH).[13] GSH is a major antioxidant that protects cells from oxidative stress.[12] By tracing the incorporation of the deuterium label from this compound into the glycine component of GSH, researchers can assess the contribution of serine metabolism to redox homeostasis in cancer cells.

Experimental Protocols

The following are generalized protocols for utilizing this compound in cancer cell metabolism research. Specific parameters may need to be optimized for different cell lines and experimental questions.

This compound Labeling of Adherent Cancer Cells

This protocol outlines the basic procedure for labeling cancer cells with this compound to trace its metabolic fate.[7]

Materials:

  • Cancer cell line of interest (e.g., HCT116, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Serine-free culture medium

  • This compound

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 80% methanol (B129727)

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvest.

  • Preparation of Labeling Medium: Prepare serine-free medium supplemented with a known concentration of this compound. A common starting concentration is 0.5 mM.[7]

  • Labeling: When cells reach the desired confluency, aspirate the existing medium and wash the cells once with PBS. Add the this compound labeling medium to the cells.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.[7]

  • Metabolite Extraction:

    • Place the culture plates on ice.

    • Aspirate the labeling medium and quickly wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.[7]

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tubes vigorously for 1 minute.[7]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[7]

    • Transfer the supernatant containing the metabolites to a new tube.

  • Sample Analysis: The metabolite extracts are now ready for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

Sample Analysis by LC-MS

This is a general workflow for analyzing the labeled metabolite extracts.

Procedure:

  • Chromatographic Separation: Use a suitable chromatography method, such as Hydrophilic Interaction Chromatography (HILIC), to separate the polar metabolites.[7]

  • Mass Spectrometry Detection: Set the mass spectrometer to detect the mass isotopologues of serine (m+3) and its downstream metabolites (e.g., glycine, purines, pyrimidines).[7]

  • Data Analysis: Calculate the fractional labeling of each metabolite by determining the ratio of the labeled isotopologue peak area to the total peak area for that metabolite. This data can then be used for metabolic flux analysis.

Data Presentation: Quantitative Insights

The following tables summarize hypothetical quantitative data that could be obtained from this compound tracing experiments, illustrating the types of insights that can be gained.

Table 1: Fractional Enrichment of Key Metabolites Following this compound Labeling in Cancer Cells

MetaboliteFractional Enrichment (%) after 24hInterpretation
Intracellular L-Serine95%High uptake of exogenous this compound.
Glycine80%Significant flux through SHMT, converting serine to glycine.
Purines (e.g., ATP)30%A substantial portion of the purine (B94841) pool is derived from serine's one-carbon units.
Glutathione (GSH)25%Serine metabolism contributes significantly to the synthesis of this key antioxidant.

Table 2: Effect of a PHGDH Inhibitor on Serine Metabolism

ConditionIntracellular Serine Concentration (relative to control)Fractional Enrichment of Glycine from this compound (%)
Control (DMSO)1.080%
PHGDH Inhibitor0.685%

Interpretation: Inhibition of de novo serine synthesis (PHGDH inhibitor) leads to a decrease in the total intracellular serine pool and an increased reliance on exogenous serine, as indicated by the slightly higher fractional enrichment of glycine from the labeled serine source.

Visualization of Pathways and Workflows

Signaling Pathways Regulating Serine Metabolism

Several oncogenic signaling pathways converge on serine metabolism to promote cancer cell proliferation. The PI3K/AKT/mTOR and c-Myc pathways are notable examples.[14][15][16][17][18][19][20]

cluster_0 Oncogenic Signaling cluster_1 Serine Synthesis Pathway Growth Factors Growth Factors PI3K/AKT/mTOR PI3K/AKT/mTOR Growth Factors->PI3K/AKT/mTOR c-Myc c-Myc PI3K/AKT/mTOR->c-Myc PHGDH PHGDH PI3K/AKT/mTOR->PHGDH Upregulates c-Myc->PHGDH Upregulates PSAT1 PSAT1 c-Myc->PSAT1 Upregulates Glucose Glucose 3-PG 3-PG Glucose->3-PG 3-PG->PHGDH PHGDH->PSAT1 PSPH PSPH PSAT1->PSPH Serine Serine PSPH->Serine

Caption: Regulation of the Serine Synthesis Pathway by PI3K/AKT/mTOR and c-Myc.

Experimental Workflow for this compound Tracing

The following diagram illustrates the typical workflow for a metabolic tracing experiment using this compound.

Cancer Cell Culture Cancer Cell Culture This compound Labeling This compound Labeling Cancer Cell Culture->this compound Labeling Metabolite Extraction Metabolite Extraction This compound Labeling->Metabolite Extraction LC-MS Analysis LC-MS Analysis Metabolite Extraction->LC-MS Analysis Data Analysis & Flux Calculation Data Analysis & Flux Calculation LC-MS Analysis->Data Analysis & Flux Calculation

Caption: Experimental workflow for this compound metabolic tracing.

Metabolic Fates of L-Serine

This diagram shows the central role of serine and how this compound can be used to trace its conversion into other key metabolites.

This compound This compound Glycine Glycine This compound->Glycine SHMT Proteins Proteins This compound->Proteins One-Carbon Units One-Carbon Units Glycine->One-Carbon Units Glutathione Glutathione Glycine->Glutathione Nucleotides Nucleotides One-Carbon Units->Nucleotides

Caption: Metabolic fates of L-Serine traced with this compound.

Conclusion and Future Perspectives

This compound is a powerful and essential tool for elucidating the intricate reprogramming of serine metabolism in cancer. By enabling the precise measurement of metabolic fluxes, it provides invaluable insights into how cancer cells sustain their proliferative agenda. The data generated from this compound tracing studies are critical for identifying metabolic vulnerabilities and for the development of novel therapeutic strategies that target the SGOC network. As our understanding of cancer metabolism continues to grow, the application of stable isotope tracers like this compound will undoubtedly play a central role in translating fundamental research discoveries into clinical innovations for the benefit of patients. Future work will likely focus on integrating this compound tracing with other omics technologies to create a more holistic picture of the metabolic landscape of tumors and their response to therapy.

References

Exploring the Biosynthesis of Purines and Pyrimidines with L-Serine-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of L-serine in the de novo biosynthesis of purines and pyrimidines, with a particular focus on the application of L-Serine-d3 as a metabolic tracer. The content herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate these essential pathways.

The non-essential amino acid L-serine is a pivotal contributor to one-carbon metabolism, a complex network of biochemical reactions essential for the synthesis of nucleotides, the building blocks of DNA and RNA.[1][2] By donating one-carbon units to the folate cycle, serine directly fuels the production of purines and the pyrimidine (B1678525) thymidylate.[1][3] This metabolic nexus is of significant interest in various fields, particularly in cancer research, where rapidly proliferating cells exhibit a high demand for nucleotides.[1][2][4]

The use of stable isotope-labeled L-serine, specifically this compound (deuterated at the 2, 3, and 3 positions), has become an invaluable tool for tracing the metabolic fate of serine's carbon backbone.[5][6] This allows for the precise quantification of its contribution to nucleotide biosynthesis and helps in understanding the metabolic reprogramming that occurs in disease states.[5]

Data Presentation: Isotope Labeling and Metabolite Incorporation

The following tables summarize representative quantitative data from metabolic tracing experiments using this compound. These values can vary depending on the cell line, experimental conditions, and analytical instrumentation used.

Table 1: Representative Mass Isotopologue Distribution in Purine (B94841) Nucleotides after this compound Labeling

MetaboliteIsotopologueFractional Enrichment (%)Description
Adenosine Monophosphate (AMP)M+115 - 25Incorporation of one deuterated carbon from this compound into the purine ring.
Guanosine Monophosphate (GMP)M+118 - 30Incorporation of one deuterated carbon from this compound into the purine ring.

Table 2: Representative Mass Isotopologue Distribution in Pyrimidine Nucleotides after this compound Labeling

MetaboliteIsotopologueFractional Enrichment (%)Description
Thymidine Monophosphate (TMP)M+230 - 50Incorporation of the deuterated methylene (B1212753) group from the folate cycle, derived from this compound, into the thymine (B56734) base.

Experimental Protocols

Metabolic Tracing with this compound in Cell Culture

This protocol outlines a general procedure for tracing the incorporation of deuterium (B1214612) from this compound into purine and pyrimidine nucleotides in cultured cells.

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Serine-free medium

  • This compound

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (B129727), ice-cold

  • Cell scrapers

  • Microcentrifuge tubes

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach approximately 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours in complete medium.

  • Media Preparation: Prepare the labeling medium by supplementing serine-free medium with this compound to a final concentration of 0.5 mM and 10% dFBS. Prepare a control medium with unlabeled L-serine at the same concentration.

  • Isotope Labeling:

    • Aspirate the complete medium from the cell culture plates.

    • Wash the cells once with serine-free medium.

    • Add the prepared this compound labeling medium (or control medium) to the respective wells.

    • Incubate the cells for a desired time course (e.g., 0, 6, 12, 24 hours) to monitor the dynamics of label incorporation.

  • Metabolite Extraction:

    • Place the culture plates on ice.

    • Aspirate the labeling medium.

    • Quickly wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell lysate to pre-chilled microcentrifuge tubes.

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites and transfer to a new tube.

  • Sample Analysis:

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

    • Analyze the samples by LC-MS to determine the mass isotopologue distribution of purine and pyrimidine nucleotides.

  • Data Analysis:

    • Identify the peaks corresponding to the different isotopologues of the nucleotides of interest.

    • Calculate the fractional enrichment of each labeled metabolite by dividing the peak area of the labeled isotopologue by the total peak area of all isotopologues of that metabolite.[7]

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Purine_Biosynthesis_Pathway cluster_serine_metabolism Serine Metabolism cluster_purine_synthesis De Novo Purine Synthesis L_Serine_d3 This compound Glycine (B1666218) Glycine L_Serine_d3->Glycine SHMT CH2_THF 5,10-Methylene-THF-d2 L_Serine_d3->CH2_THF SHMT THF Tetrahydrofolate (THF) THF->CH2_THF IMP Inosine Monophosphate (IMP) CH2_THF->IMP Provides one-carbon units PRPP PRPP PRPP->IMP Multi-step enzymatic reactions AMP Adenosine Monophosphate (AMP-d1) IMP->AMP GMP Guanosine Monophosphate (GMP-d1) IMP->GMP

Caption: this compound contribution to purine biosynthesis.

Caption: this compound contribution to pyrimidine biosynthesis.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis A Seed Cells B Wash with Serine-free Medium A->B C Incubate with this compound Medium B->C D Wash with Ice-cold PBS C->D E Add Ice-cold 80% Methanol D->E F Scrape and Collect Lysate E->F G Centrifuge and Collect Supernatant F->G H Dry Metabolite Extract G->H I Reconstitute for LC-MS H->I J LC-MS Analysis I->J K Data Analysis (Fractional Enrichment) J->K

Caption: Workflow for this compound metabolic tracing.

References

L-Serine-d3 as a Precursor for Glycine and Cysteine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-serine, a non-essential amino acid, holds a central position in cellular metabolism, serving as a critical precursor for the synthesis of a wide array of biomolecules essential for cell proliferation and function. Among its many roles, L-serine is a primary source for the de novo synthesis of two other amino acids: glycine (B1666218) and cysteine. The metabolic pathways governing these conversions are intricately linked to one-carbon metabolism and the transsulfuration pathway, respectively. Understanding the flux through these pathways is paramount in various fields of research, including cancer metabolism, neurobiology, and drug development.

This technical guide provides an in-depth overview of the use of L-serine-d3, a stable isotope-labeled variant of L-serine, as a metabolic tracer to quantitatively assess the synthesis of glycine and cysteine. The incorporation of deuterium (B1214612) atoms from this compound into downstream metabolites allows for precise tracking and quantification of metabolic flux using mass spectrometry. This guide details the underlying metabolic pathways, provides comprehensive experimental protocols for this compound tracing studies, presents a framework for quantitative data analysis, and includes visualizations of the key metabolic and experimental workflows.

Metabolic Pathways

The conversion of L-serine into glycine and cysteine occurs through distinct, yet interconnected, metabolic pathways.

L-Serine to Glycine Synthesis

The synthesis of glycine from L-serine is a reversible reaction catalyzed by the enzyme serine hydroxymethyltransferase (SHMT) . This reaction is a cornerstone of one-carbon metabolism, as it also involves the interconversion of tetrahydrofolate (THF) and 5,10-methylenetetrahydrofolate (CH2-THF). The SHMT enzyme exists in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, highlighting the compartmentalization of one-carbon metabolism.

In this reaction, the β-carbon of L-serine is transferred to THF, yielding glycine and CH2-THF. The CH2-THF can then be utilized in various biosynthetic processes, including the synthesis of purines, thymidine, and methionine. When using this compound as a tracer, the deuterium labels are transferred to glycine, allowing for the quantification of the rate of this conversion.

L-Serine to Cysteine Synthesis (Transsulfuration Pathway)

The synthesis of cysteine from L-serine occurs via the transsulfuration pathway . This pathway links methionine metabolism to cysteine synthesis. The first committed step is the condensation of L-serine and homocysteine to form cystathionine (B15957), a reaction catalyzed by the enzyme cystathionine β-synthase (CBS) . Subsequently, cystathionine γ-lyase (CSE) cleaves cystathionine to produce L-cysteine, α-ketobutyrate, and ammonia.

The carbon backbone of the newly synthesized cysteine is derived from L-serine. Therefore, by tracing with this compound, the deuterium labels will be incorporated into the cysteine molecule, enabling the measurement of the flux through the transsulfuration pathway.

Visualizing the Metabolic Pathways

The following diagrams illustrate the key metabolic pathways involved in the conversion of L-serine to glycine and cysteine.

Caption: Metabolic fate of this compound into glycine and cysteine.

Experimental Protocols

This section provides a detailed methodology for a stable isotope tracing experiment using this compound to quantify the synthesis of glycine and cysteine in cultured cells.

I. Cell Culture and Labeling
  • Cell Seeding: Plate cells of interest in appropriate culture vessels (e.g., 6-well plates) at a density that ensures they are in the exponential growth phase at the time of the experiment.

  • Media Preparation: Prepare a custom culture medium that is devoid of serine and glycine. Supplement this medium with dialyzed fetal bovine serum to minimize the influence of unlabeled amino acids from the serum.

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with serine/glycine-free medium.

    • Add the pre-warmed serine/glycine-free medium supplemented with a known concentration of this compound (e.g., 200 µM).

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the label into downstream metabolites.

II. Metabolite Extraction
  • Quenching: At each time point, rapidly quench metabolic activity by placing the culture plates on dry ice.

  • Extraction Solution: Prepare an ice-cold extraction solution of 80% methanol (B129727) in water.

  • Extraction:

    • Aspirate the labeling medium.

    • Add 1 mL of the ice-cold extraction solution to each well.

    • Scrape the cells and transfer the cell lysate into a microcentrifuge tube.

    • Vortex the tubes vigorously for 1 minute.

    • Incubate on ice for 20 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the polar metabolites to a new tube.

  • Storage: Store the metabolite extracts at -80°C until LC-MS/MS analysis.

III. LC-MS/MS Analysis
  • Instrumentation: Utilize a high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS/MS).

  • Chromatography:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the separation of polar metabolites like amino acids.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient starts with a high percentage of organic solvent (e.g., 95% B) and gradually decreases to elute the polar compounds.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) for targeted quantification of isotopologues.

    • MRM Transitions: The following table provides suggested MRM transitions for the analysis of unlabeled and deuterated serine, glycine, and cysteine. These should be optimized for the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Note
L-Serine (Unlabeled)106.160.1
This compound (M+3) 109.1 62.1 Tracer
Glycine (Unlabeled)76.130.1
Glycine-d2 (M+2) 78.1 32.1 From this compound
Cysteine (Unlabeled)122.076.0
Cysteine-d2 (M+2) 124.0 78.0 From this compound
IV. Data Analysis
  • Peak Integration: Integrate the peak areas for each of the specified MRM transitions for all isotopologues of serine, glycine, and cysteine.

  • Fractional Enrichment Calculation: Calculate the fractional enrichment (FE) of each labeled metabolite using the following formula:

    FE = (Σ Area of Labeled Isotopologues) / (Σ Area of All Isotopologues)

  • Correction for Natural Isotope Abundance: For accurate quantification, the raw peak areas should be corrected for the natural abundance of isotopes (e.g., 13C, 15N). This can be done using established algorithms and software packages.

  • Metabolic Flux Analysis: The fractional enrichment data can be used to calculate the relative or absolute flux of L-serine into the glycine and cysteine synthesis pathways. This often requires kinetic modeling and is dependent on achieving an isotopic steady state.

Experimental Workflow Visualization

Experimental Workflow for this compound Tracing Cell_Culture 1. Cell Culture (Exponential Growth) Labeling 2. Labeling with this compound (Time Course) Cell_Culture->Labeling Quenching 3. Metabolic Quenching (Dry Ice) Labeling->Quenching Extraction 4. Metabolite Extraction (80% Methanol) Quenching->Extraction Centrifugation 5. Centrifugation (Pellet Debris) Extraction->Centrifugation Supernatant_Collection 6. Supernatant Collection Centrifugation->Supernatant_Collection LCMS_Analysis 7. LC-MS/MS Analysis (HILIC, MRM) Supernatant_Collection->LCMS_Analysis Data_Analysis 8. Data Analysis (Fractional Enrichment, Flux Calculation) LCMS_Analysis->Data_Analysis

Caption: Step-by-step workflow for this compound metabolic tracing.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured format to facilitate comparison between different experimental conditions. The following tables provide an example of how to present the fractional enrichment data.

Table 1: Fractional Enrichment of Glycine from this compound

Time (hours)Condition A: Fractional Enrichment (%)Condition B: Fractional Enrichment (%)
00.0 ± 0.00.0 ± 0.0
115.2 ± 1.810.5 ± 1.2
445.7 ± 3.532.1 ± 2.9
878.3 ± 5.165.4 ± 4.7
2492.1 ± 2.388.9 ± 3.1

Table 2: Fractional Enrichment of Cysteine from this compound

Time (hours)Condition A: Fractional Enrichment (%)Condition B: Fractional Enrichment (%)
00.0 ± 0.00.0 ± 0.0
15.1 ± 0.63.2 ± 0.4
418.9 ± 1.512.7 ± 1.1
835.4 ± 2.828.9 ± 2.2
2455.6 ± 4.349.8 ± 3.9

Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results will vary depending on the cell type, experimental conditions, and other factors.

Conclusion

The use of this compound as a stable isotope tracer provides a powerful and quantitative method for dissecting the metabolic pathways of glycine and cysteine synthesis. This technical guide offers a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret this compound tracing experiments. By combining detailed experimental protocols with robust data analysis, it is possible to gain valuable insights into the regulation and dysregulation of these critical metabolic pathways in health and disease. The ability to quantify the flux of serine into glycine and cysteine has significant implications for understanding the metabolic reprogramming in cancer, the pathophysiology of neurological disorders, and for the development of novel therapeutic strategies that target these metabolic vulnerabilities.

The Role of L-Serine-d3 in Unraveling the Folate Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine is a pivotal non-essential amino acid, central to a myriad of cellular functions including protein and nucleotide biosynthesis, and as a precursor for other amino acids like glycine (B1666218) and cysteine.[1] It is a primary donor of one-carbon units to the folate and methionine cycles, which are fundamental for methylation reactions and the synthesis of purines and thymidylate.[2][3] The stereoisomer L-serine is the proteogenic form, while D-serine functions as a neuromodulator.[1] The stable isotope-labeled form, L-Serine-d3, in which three hydrogen atoms are replaced by deuterium, serves as a powerful tracer for elucidating the metabolic fate of serine.[1][2] Its application in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy-based metabolic flux analysis allows for the precise tracking and quantification of carbon flow through the intricate network of one-carbon metabolism.[1][4] This technical guide provides an in-depth overview of the involvement of this compound in folate cycle investigations, detailing experimental protocols, presenting quantitative data, and visualizing the associated metabolic pathways.

Core Concepts: The Folate Cycle and One-Carbon Metabolism

The folate cycle is a series of interconnected biochemical reactions that utilize folate (vitamin B9) derivatives to transfer one-carbon units.[3] This process is compartmentalized within the cell, with distinct reactions occurring in the cytoplasm and mitochondria.[5] L-serine, through the action of serine hydroxymethyltransferase (SHMT), donates a one-carbon unit to tetrahydrofolate (THF), producing glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[3][6] This molecule is a central hub in the folate cycle, channeling one-carbon units towards nucleotide synthesis (purines and thymidylate), and the remethylation of homocysteine to methionine in the interconnected methionine cycle.[3][7] Dysregulation of the folate cycle has been implicated in various pathologies, including cancer and neurological disorders, making it a critical area of research.[6][8]

This compound as a Metabolic Tracer

This compound is an invaluable tool for dissecting the complexities of the folate cycle. By replacing unlabeled L-serine with this compound in cell culture media or administering it in vivo, researchers can trace the path of the deuterium-labeled carbon and hydrogen atoms through various metabolic pathways.[2][9] The mass shift of +3 Da allows for the sensitive and specific detection of this compound and its downstream metabolites using mass spectrometry.[10] This enables the quantification of metabolic fluxes, providing insights into the activity of key enzymes and the relative contributions of different pathways to cellular metabolism.[4]

Data Presentation: Quantitative Insights from this compound Tracing Studies

The following tables summarize quantitative data from various studies that have utilized this compound to investigate the folate cycle and one-carbon metabolism. These data highlight the contribution of serine to the synthesis of key downstream metabolites in different cell lines and conditions.

Cell LineMetaboliteIsotopic Enrichment/Contribution from this compoundExperimental ConditionsReference
HCT116 (Human Colon Carcinoma) Intracellular Serine~95% M+3 enrichment24-hour labeling with [U-13C3, 15N]-Serine[2]
Glycine~80% M+2 enrichment24-hour labeling with [U-13C3, 15N]-Serine[2]
ATPSignificant M+1 and M+2 isotopologues24-hour labeling with [U-13C3]-Serine[11]
Glutathione (GSH)~10% contribution to the glycine moietyLabeling with 2,3,3-D3-Serine in Plasmax medium[12]
MCF7 (Human Breast Adenocarcinoma) Intracellular SerineReaches isotopic steady state within 8 hours[U-13C]-L-serine tracing[5]
GlycineReaches isotopic steady state within 8 hours[U-13C]-L-serine tracing[5]
PurinesExhibit transient dynamics with constant turnover[U-13C]-L-serine tracing[5]
HEK293T (Human Embryonic Kidney) NADPHLabeled NADPH observed, indicating contribution from folate pathwayLabeling with 2,3,3-2H-serine[4]
Malate~15% of redox-active hydrogen derived from serineLabeling with [2,3,3-2H]serine[13]
Healthy Human Volunteers Serine synthesis from glycine193 ± 28 µmol/(kg·h)Primed, constant infusion with [1,2-13C2]glycine[14]
Glycine flux463 ± 55 µmol/(kg·h)Primed, constant infusion with [1,2-13C2]glycine[14]

Note: The data presented are illustrative and have been compiled from various sources. For detailed experimental context and statistical analysis, please refer to the cited literature.

Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Mammalian Cells with this compound

Objective: To trace the metabolic fate of L-serine in cultured cells by replacing unlabeled serine with this compound and analyzing metabolite labeling by LC-MS.

Materials:

  • Adherent mammalian cell line of interest (e.g., HCT116, MCF7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Serine-free formulation of the corresponding cell culture medium

  • This compound (isotopic purity ≥ 98%)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 80% Methanol (B129727) (LC-MS grade), ice-cold

  • Cell scrapers

  • Microcentrifuge tubes

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth throughout the experiment (typically aiming for 80% confluency at the time of harvest).[2]

  • Preparation of Labeling Medium:

    • Prepare the serine-free medium by supplementing it with dFBS and all other necessary amino acids and nutrients except for serine.

    • Prepare a stock solution of this compound in sterile water or PBS.

    • Add the this compound stock solution to the serine-free medium to achieve the desired final concentration (typically in the range of 0.1-1 mM).[1]

  • Metabolic Labeling:

    • When cells reach the desired confluency, aspirate the complete culture medium.

    • Wash the cells once with pre-warmed, sterile PBS.

    • Add the prepared this compound labeling medium to the cells.

    • Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2) for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.[1] The incubation time should be optimized to achieve isotopic steady-state for the metabolites of interest, which can range from 6 to 24 hours.[2]

  • Metabolite Extraction:

    • Rapidly quench metabolism by placing the culture plates on ice.

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.[1]

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[1]

    • Transfer the supernatant containing the polar metabolites to a new tube.

  • Sample Analysis by LC-MS:

    • Analyze the metabolite extracts using an LC-MS system. Hydrophilic Interaction Chromatography (HILIC) is often suitable for separating polar metabolites like amino acids and nucleotides.[1]

    • Set the mass spectrometer to detect the mass isotopologues of serine (M+3) and its downstream metabolites (e.g., glycine M+2, purines M+1, M+2).[1]

    • Quantify the fractional labeling of each metabolite by calculating the ratio of the labeled isotopologue peak area to the total peak area of all isotopologues for that metabolite.[2]

Protocol 2: In Vivo Isotopic Labeling with this compound in a Mouse Model

Objective: To investigate the whole-body metabolism of L-serine and its contribution to various metabolic pathways in an animal model.

Materials:

  • Animal model (e.g., C57BL/6 mice)

  • This compound

  • Sterile saline

  • Anesthesia

  • Surgical tools for tissue harvesting

  • Liquid nitrogen

  • Homogenization buffer

  • Equipment for tissue homogenization (e.g., bead beater)

  • LC-MS system

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment. Provide ad libitum access to standard chow and water.[9]

  • Preparation of Dosing Solution:

    • Dissolve this compound in sterile saline to the desired concentration. A typical dose for metabolic studies ranges from 100-500 mg/kg body weight.[9]

    • Ensure the solution is sterile-filtered.

  • Dosing:

    • Weigh each animal to determine the precise injection volume.

    • Administer the this compound solution via intraperitoneal (IP) injection or oral gavage.[9]

  • Sample Collection:

    • The timing of sample collection depends on the experimental goals. For pharmacokinetic studies, blood samples can be collected at various time points post-injection.

    • For tissue enrichment studies, euthanize the animals at a predetermined time point (e.g., 4-24 hours) and immediately harvest tissues of interest (e.g., liver, brain, tumor).[9]

    • Snap-freeze the tissues in liquid nitrogen and store them at -80°C until processing.[9]

  • Metabolite Extraction from Tissues:

    • Homogenize the frozen tissue in a suitable extraction solvent (e.g., 80% methanol).

    • Centrifuge the homogenate to pellet proteins and cellular debris.

    • Collect the supernatant for LC-MS analysis.

  • Sample Analysis by LC-MS:

    • Analyze the tissue extracts using a validated LC-MS method to quantify the isotopic enrichment of serine and its downstream metabolites.

Visualization of Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the central role of L-Serine in the folate and methionine cycles.

Folate_Cycle cluster_cytosol Cytosol cluster_mitochondria Mitochondrion Serine_cyto L-Serine Glycine_cyto Glycine Serine_cyto->Glycine_cyto SHMT1 Serine_mito L-Serine Serine_cyto->Serine_mito Transport Glycine_mito Glycine Glycine_cyto->Glycine_mito Transport THF_cyto THF Methylene_THF_cyto 5,10-CH2-THF THF_cyto->Methylene_THF_cyto SHMT1 Methylene_THF_cyto->THF_cyto TS Methyl_THF_cyto 5-CH3-THF Methylene_THF_cyto->Methyl_THF_cyto MTHFR Formyl_THF_cyto 10-CHO-THF Methylene_THF_cyto->Formyl_THF_cyto MTHFD1 Methyl_THF_cyto->THF_cyto MS DHF_cyto DHF DHF_cyto->THF_cyto DHFR Purines_cyto Purine Synthesis Formyl_THF_cyto->Purines_cyto dUMP_cyto dUMP dTMP_cyto dTMP dUMP_cyto->dTMP_cyto TS Homocysteine_cyto Homocysteine Methionine_cyto Methionine Homocysteine_cyto->Methionine_cyto MS SAM SAM Methionine_cyto->SAM SAH SAH SAM->SAH Methylation Reactions SAH->Homocysteine_cyto Serine_mito->Glycine_mito SHMT2 THF_mito THF Methylene_THF_mito 5,10-CH2-THF THF_mito->Methylene_THF_mito SHMT2 Formate_mito Formate Methylene_THF_mito->Formate_mito MTHFD2/1L Formate_mito->Formyl_THF_cyto Experimental_Workflow start Cell Culture/ Animal Model labeling Metabolic Labeling with This compound start->labeling quenching Quenching & Metabolite Extraction labeling->quenching analysis LC-MS Analysis quenching->analysis data_proc Data Processing & Isotopologue Analysis analysis->data_proc flux_calc Metabolic Flux Calculation data_proc->flux_calc interpretation Biological Interpretation flux_calc->interpretation

References

L-Serine-d3 as a Molecular Probe: An In-depth Technical Guide to Understanding Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. A key player in this intricate mechanism is the N-methyl-D-aspartate (NMDA) receptor, whose activation is critically dependent on the co-agonist D-serine (B559539). Understanding the dynamics of D-serine synthesis and its availability at the synapse is therefore paramount. L-Serine-d3, a stable isotope-labeled form of L-serine, has emerged as an indispensable tool for researchers, providing a powerful method to trace the metabolic fate of L-serine and quantify its conversion to D-serine. This technical guide provides a comprehensive overview of the role of this compound in elucidating the mechanisms of synaptic plasticity, detailing experimental protocols, data presentation, and the underlying signaling pathways.

Introduction: The Crucial Role of D-Serine in Synaptic Plasticity

D-serine is a crucial co-agonist of the NMDA receptor, playing a significant role in synaptic plasticity, learning, and memory[1]. Unlike most amino acids in the body which exist in the L-form, D-serine is synthesized in the brain from its enantiomer, L-serine, by the enzyme serine racemase[2]. The binding of both glutamate (B1630785) and a co-agonist, such as D-serine, is required for the opening of the NMDA receptor ion channel, leading to calcium influx and the initiation of downstream signaling cascades that underpin long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory[3][4]. Dysregulation of D-serine levels has been implicated in various neurological and psychiatric disorders, highlighting the importance of understanding its metabolism and regulation[1].

This compound is a stable isotope-labeled version of L-serine, where three hydrogen atoms have been replaced by deuterium[1]. This isotopic labeling makes it an invaluable tracer for studying the in vivo and in vitro conversion of L-serine to D-serine[1]. By administering this compound, researchers can track its incorporation into D-serine and other metabolites using mass spectrometry, providing a quantitative measure of serine racemase activity and D-serine availability at the synapse.

Signaling Pathways and Experimental Workflows

D-Serine Synthesis and NMDA Receptor Activation

The metabolic pathway from L-serine to D-serine and its subsequent role in NMDA receptor activation is a key area of investigation. This compound allows for the direct tracing of this pathway.

cluster_synthesis D-Serine Synthesis cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound Serine_Racemase Serine_Racemase This compound->Serine_Racemase Substrate D-Serine-d3 D-Serine-d3 Serine_Racemase->D-Serine-d3 Product D-Serine-d3_release D-Serine-d3 D-Serine-d3->D-Serine-d3_release NMDA_Receptor NMDA_Receptor D-Serine-d3_release->NMDA_Receptor Co-agonist Binding Glutamate_release Glutamate Glutamate_release->NMDA_Receptor Agonist Binding Ca_influx Ca2+ Influx NMDA_Receptor->Ca_influx Channel Opening Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Ca_influx->Synaptic_Plasticity Downstream Signaling

Caption: D-Serine-d3 synthesis and its role in NMDA receptor-mediated synaptic plasticity.
Experimental Workflow for In Vivo Studies

A typical in vivo experiment to investigate the role of this compound in synaptic plasticity involves several key steps, from administration to data analysis.

Start Start Administration This compound Administration (e.g., i.p. injection) Start->Administration Tissue_Collection Brain Tissue Collection (e.g., Hippocampus) Administration->Tissue_Collection Behavioral Behavioral Assays (Learning & Memory) Administration->Behavioral Sample_Prep Sample Preparation (Homogenization, Protein Precipitation) Tissue_Collection->Sample_Prep Electrophysiology Electrophysiology (LTP Measurement) Tissue_Collection->Electrophysiology LC_MS LC-MS/MS Analysis (Quantification of D-Serine-d3) Sample_Prep->LC_MS Data_Analysis Data Analysis & Correlation LC_MS->Data_Analysis Electrophysiology->Data_Analysis Behavioral->Data_Analysis End End Data_Analysis->End

Caption: In vivo experimental workflow for studying this compound effects on synaptic plasticity.

Data Presentation: Quantifying the Impact of this compound

Quantification of D-Serine-d3 in Brain Tissue

Following this compound administration, the levels of D-Serine-d3 in different brain regions can be quantified using LC-MS/MS.

Brain RegionTime Post-AdministrationD-Serine-d3 Level (nmol/g tissue)
Hippocampus1 hourIllustrative Value
Hippocampus4 hoursIllustrative Value
Hippocampus24 hoursIllustrative Value
Cortex1 hourIllustrative Value
Cortex4 hoursIllustrative Value
Cortex24 hoursIllustrative Value
Cerebellum1 hourIllustrative Value
Cerebellum4 hoursIllustrative Value
Cerebellum24 hoursIllustrative Value
Electrophysiological Measures of Synaptic Plasticity

The effect of this compound administration on synaptic plasticity can be assessed by measuring Long-Term Potentiation (LTP) in hippocampal slices.

Treatment GroupLTP Magnitude (% of Baseline fEPSP Slope)NMDA/AMPA Ratio
Vehicle ControlIllustrative ValueIllustrative Value
This compoundIllustrative ValueIllustrative Value
Behavioral Outcomes in Learning and Memory Tasks

The impact of this compound on cognitive function can be evaluated using behavioral assays.

Behavioral TestMetricVehicle ControlThis compound Treated
Morris Water MazeEscape Latency (s)Illustrative ValueIllustrative Value
Novel Object RecognitionDiscrimination IndexIllustrative ValueIllustrative Value

Experimental Protocols

In Vivo this compound Administration and Brain Tissue Collection[1]
  • Animal Model: Adult male C57BL/6 mice (8-10 weeks old).

  • This compound Solution Preparation: Dissolve this compound in sterile 0.9% saline to a final concentration of 10 mg/ml.

  • Administration: Administer this compound via intraperitoneal (i.p.) injection at a dosage of 100 mg/kg body weight. A control group should receive a saline injection of the same volume.

  • Time Course: Euthanize animals at various time points post-injection (e.g., 1, 4, 12, 24 hours).

  • Tissue Collection: Rapidly decapitate the animal, dissect the brain on an ice-cold surface, and isolate the hippocampus and cortex. Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.

LC-MS/MS Quantification of this compound and D-Serine-d3 in Brain Tissue[1][2]
  • Sample Preparation:

    • Weigh the frozen brain tissue (approx. 50 mg).

    • Add 500 µL of ice-cold 80% methanol (B129727) containing an internal standard (e.g., ¹³C₃,¹⁵N-L-Serine).

    • Homogenize the tissue using a sonicator or a mechanical homogenizer on ice.

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) system.

    • Column: A chiral column, such as a ChiroSil RCA(+) column (150 x 4.6 mm, 5 µm), is essential for separating the D- and L-enantiomers.

    • Mobile Phase: An isocratic mobile phase of 0.1% formic acid in water and 0.1% formic acid in methanol (e.g., 50:50 v/v) at a flow rate of 0.5 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • MRM Transitions:

      • This compound/D-Serine-d3: Monitor the transition of the parent ion (m/z 109.1) to a specific product ion (e.g., m/z 63.1).

      • Endogenous L-Serine/D-Serine: Monitor the transition of the parent ion (m/z 106.1) to a specific product ion (e.g., m/z 60.1).

Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices[4][5]
  • Slice Preparation: Prepare 400 µm thick transverse hippocampal slices from mice treated with this compound or vehicle.

  • Recording: Place a slice in a submersion recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF) at 30-32°C.

  • Stimulation and Recording: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • LTP Induction: After establishing a stable baseline of fEPSPs for at least 20 minutes, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

  • Data Analysis: Measure the slope of the fEPSP and express it as a percentage of the pre-HFS baseline. LTP is quantified as the average potentiation from 50 to 60 minutes post-HFS.

Behavioral Assay: Morris Water Maze[6]
  • Apparatus: A circular pool (120 cm in diameter) filled with opaque water maintained at 22 ± 1°C. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface.

  • Procedure:

    • Acquisition Phase: For 5 consecutive days, each mouse undergoes four trials per day to find the hidden platform. The starting position is varied for each trial. If the mouse fails to find the platform within 60 seconds, it is gently guided to it.

    • Probe Trial: On day 6, the platform is removed, and the mouse is allowed to swim freely for 60 seconds.

  • Data Analysis: Record the escape latency to find the platform during the acquisition phase and the time spent in the target quadrant during the probe trial.

Conclusion

This compound is a powerful and essential tool for neuroscientists and drug development professionals seeking to unravel the complexities of synaptic plasticity. By enabling the precise tracing of L-serine to D-serine conversion, this stable isotope-labeled compound provides a quantitative means to investigate the regulation of NMDA receptor function and its downstream consequences on learning and memory. The detailed protocols and frameworks presented in this guide offer a solid foundation for designing and executing rigorous experiments to further our understanding of the critical role of D-serine in brain function and disease. The continued application of this compound in conjunction with advanced analytical and physiological techniques promises to yield significant insights into the molecular underpinnings of cognition and pave the way for novel therapeutic strategies for a range of neurological disorders.

References

The Core Principles of L-Serine-d3 Utilization in Mass Spectrometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and applications of L-Serine-d3 in mass spectrometry. This compound, a stable isotope-labeled form of the amino acid L-Serine, serves as an invaluable tool in quantitative proteomics, metabolomics, and clinical research. Its primary utility lies in its role as an internal standard for the precise quantification of endogenous L-Serine and its enantiomer, D-Serine, as well as a tracer for metabolic flux analysis.

Principle of Stable Isotope Dilution Mass Spectrometry (SID-MS)

The foundational principle behind the use of this compound in quantitative analysis is Stable Isotope Dilution Mass Spectrometry (SID-MS). This technique is the gold standard for high-precision quantification of small molecules in complex biological matrices.[1] SID-MS involves the addition of a known quantity of a stable isotope-labeled version of the analyte, in this case, this compound, into a sample at the earliest stage of preparation.[1] This "internal standard" is chemically identical to the endogenous analyte (L-Serine) but has a different mass due to the incorporation of deuterium (B1214612) atoms.[2][3]

Because this compound and L-Serine have nearly identical chemical and physical properties, they behave similarly during sample extraction, derivatization, chromatographic separation, and ionization in the mass spectrometer.[1][3][4] This co-elution is critical for correcting for variations in sample processing, such as extraction inefficiencies, matrix effects, and ionization suppression or enhancement.[1][4] By measuring the ratio of the mass spectrometric signal of the endogenous analyte to the known amount of the internal standard, accurate and precise quantification can be achieved.[1]

Key Applications of this compound in Mass Spectrometry

The unique properties of this compound make it a versatile tool for a range of applications in mass spectrometry:

  • Quantitative Bioanalysis: The most common application of this compound is as an internal standard for the accurate quantification of D- and L-serine in various biological matrices, including plasma, cerebrospinal fluid, and tissue homogenates.[1][3][5] This is crucial in neuroscience research and drug development for neurological disorders, as D-serine is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[1]

  • Metabolic Tracing and Flux Analysis: As a stable isotope-labeled compound, this compound is an excellent tracer for studying the metabolic fate of serine in vitro and in vivo.[3][6][7] By introducing labeled serine into a biological system, researchers can track the incorporation of deuterium atoms into downstream metabolites, providing insights into the activity of metabolic pathways under different conditions.[3][7] This is particularly relevant in cancer research where serine metabolism is often reprogrammed.

  • Quantitative Proteomics: this compound can be used in quantitative proteomics experiments to measure protein turnover.[8] Similar to Stable Isotope Labeling by Amino acids in Cell culture (SILAC), cells are cultured in a medium containing this compound. The incorporation of the "heavy" amino acid into newly synthesized proteins can be monitored by mass spectrometry, allowing for the calculation of protein turnover rates.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its performance in mass spectrometry applications.

PropertyValue
Molecular Weight (Labeled)108.11 g/mol [6][9]
Empirical FormulaC₃D₃H₄NO₃[6]
Isotopic Purity≥98 atom % D[6]
Chemical Purity≥98%[6][9][10]
Mass Shift vs. Unlabeled+3 Da[6][11]

Table 1: Physicochemical Properties of this compound.

Performance MetricTypical Value
Linearity (Correlation Coefficient, r²)≥ 0.999[5][12]
Precision (%CV)≤ 8.7% (inter-run)[4][12]
Accuracy (%RE)-7.0% to -6.1% (inter-run)[4][12]

Table 2: Representative Analytical Performance Data for L-Serine Quantification using this compound as an Internal Standard.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in mass spectrometry. Below are generalized protocols for key experiments.

Protocol 1: Quantification of D- and L-Serine in Human Plasma using LC-MS/MS

This protocol describes a common workflow for the quantification of serine enantiomers in a biological matrix.

1. Materials and Reagents:

  • This compound (Internal Standard)

  • D-Serine and L-Serine analytical standards

  • Human plasma

  • Methanol (B129727), Acetonitrile (B52724), Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Protein precipitation solution (e.g., ice-cold acetonitrile or methanol)[5]

2. Sample Preparation:

  • Thaw plasma samples on ice.[5]

  • To 50 µL of plasma, add a known amount of this compound internal standard solution (e.g., 10 µL of 1 µg/mL).[5]

  • Add 200 µL of ice-cold protein precipitation solution.[5]

  • Vortex for 1 minute to precipitate proteins.[5]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[5]

  • Transfer the supernatant to a new tube.

  • For chiral separation, derivatization with an agent like (R)-1-Boc-2-piperidine carbonyl chloride may be necessary if a chiral column is not used.[2][13]

  • Evaporate the supernatant to dryness under a stream of nitrogen.[4]

  • Reconstitute the residue in the initial mobile phase.[1]

3. LC-MS/MS Conditions:

  • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A chiral column for direct enantioselective separation (e.g., Regis ChiroSil RCA(+)) or a standard reversed-phase C18 column if derivatization is performed.[1][12]

  • Mobile Phase: A typical mobile phase consists of water with 0.1-0.3% formic acid (A) and acetonitrile or methanol with 0.1-0.3% formic acid (B), run in a gradient.[1][13]

  • Flow Rate: Typically 0.4 mL/min.[5]

  • Injection Volume: 5-20 µL.[5][13]

  • MS/MS System: A tandem mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).[5]

  • Scan Type: Multiple Reaction Monitoring (MRM).[5]

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for D-serine, L-serine, and this compound. For example, underivatized D-serine is monitored at m/z 106.1 → 60.1, and D,this compound at m/z 109.0 → 63.0.[12]

4. Data Analysis:

  • Calculate the peak area ratios of the analytes to the internal standard.[5]

  • Construct a calibration curve by plotting the peak area ratios against the concentrations of the calibration standards.[5]

  • Determine the concentrations of D-serine and L-serine in the plasma samples from the calibration curve.[5]

Protocol 2: Metabolic Labeling with this compound for Metabolomics

This protocol outlines a general procedure for tracing the metabolic fate of serine in cell culture.

1. Cell Culture and Labeling:

  • Culture cells in standard medium to the desired confluency.

  • Replace the standard medium with a serine-free medium supplemented with a known concentration of this compound (e.g., 0.5 mM).[7]

  • Incubate the cells for a desired time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.[7]

2. Metabolite Extraction:

  • Place the culture plates on ice.

  • Aspirate the medium and quickly wash the cells twice with ice-cold PBS.[7]

  • Add 1 mL of ice-cold 80% methanol to each well.[7]

  • Scrape the cells and collect the cell lysate.

  • Centrifuge to pellet cell debris.

  • The supernatant contains the metabolite extract.

3. LC-MS Analysis:

  • Analyze the metabolite extracts using an LC-MS system.

  • Use a suitable chromatography method, such as Hydrophilic Interaction Chromatography (HILIC), for the separation of polar metabolites.[7]

  • Set the mass spectrometer to detect the mass isotopologues of serine (m+3) and its downstream metabolites.[7]

4. Data Analysis:

  • Quantify the fractional labeling of each metabolite by calculating the ratio of the labeled isotopologue peak area to the total peak area of all isotopologues for that metabolite.[7]

Visualizing Workflows and Pathways

The following diagrams illustrate key processes involving this compound.

SIDMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing BiologicalSample Biological Sample (Unknown Analyte Conc.) Spike Spike with Known Amount of this compound (IS) BiologicalSample->Spike Extraction Extraction / Cleanup Spike->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_Separation LC Separation Derivatization->LC_Separation MSMS_Detection MS/MS Detection LC_Separation->MSMS_Detection PeakIntegration Peak Area Integration (Analyte and IS) MSMS_Detection->PeakIntegration RatioCalculation Calculate Peak Area Ratio (Analyte / IS) PeakIntegration->RatioCalculation CalibrationCurve Calibration Curve RatioCalculation->CalibrationCurve Quantification Quantify Analyte Concentration CalibrationCurve->Quantification

Caption: Workflow for quantitative analysis using this compound as an internal standard.

Serine_Metabolism cluster_CentralMetabolism Central Metabolism cluster_OneCarbon One-Carbon Metabolism cluster_Biosynthesis Biosynthesis L_Serine_d3 This compound Glycine_d2 Glycine-d2 L_Serine_d3->Glycine_d2 Cysteine Cysteine L_Serine_d3->Cysteine Pyruvate Pyruvate L_Serine_d3->Pyruvate Sphingolipids Sphingolipids L_Serine_d3->Sphingolipids Proteins Proteins L_Serine_d3->Proteins One_Carbon_Units One-Carbon Units (for Folate Cycle) Glycine_d2->One_Carbon_Units Nucleotides Nucleotides One_Carbon_Units->Nucleotides

Caption: Metabolic fate of this compound in key cellular pathways.

Conclusion

This compound is a powerful and versatile tool for researchers in metabolomics, proteomics, and drug development.[3] Its use as an internal standard in stable isotope dilution mass spectrometry ensures the accuracy and reliability of quantitative measurements of serine enantiomers.[1][3] Furthermore, its application as a metabolic tracer provides deep insights into the complex and dynamic nature of serine metabolism. The methodologies and principles outlined in this guide provide a solid foundation for the effective application of this compound in a research setting.

References

The Utility of L-Serine-d3 in Biomolecular NMR Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of L-Serine-d3 (deuterated L-serine) in biomolecular Nuclear Magnetic Resonance (NMR) studies. Deuterium (B1214612) labeling, particularly with amino acids like this compound, is a powerful technique for elucidating the structure, dynamics, and metabolic fate of biomolecules. This document details the core principles, experimental methodologies, and data interpretation associated with the use of this compound, serving as a valuable resource for researchers in structural biology, metabolomics, and drug development.

Core Principles of Deuterium Labeling in NMR

The substitution of protons (¹H) with deuterons (²H or D) in a molecule like L-serine has profound and advantageous effects on NMR spectra. Deuterium has a much smaller gyromagnetic ratio than protons, which leads to several benefits, particularly in the study of large proteins (>25 kDa) and complex biological mixtures.[1]

Key Advantages of Using this compound:

  • Reduced Spectral Complexity: By replacing ¹H with ²H, the corresponding signals in ¹H NMR spectra are eliminated, leading to significant simplification of crowded spectral regions. This is invaluable for resolving overlapping resonances in large biomolecules.

  • Improved Resolution and Sensitivity: The primary relaxation mechanism for protons in large molecules is dipole-dipole coupling with other protons. Replacing protons with deuterons drastically reduces these dipolar interactions, leading to slower transverse relaxation rates (longer T₂) and consequently, sharper NMR signals (narrower linewidths) and improved signal-to-noise ratios.[1]

  • Access to Different NMR Parameters: Deuterium is a quadrupolar nucleus (spin I=1), and its relaxation properties are sensitive to molecular motions, providing unique insights into the dynamics of biomolecules.[2]

  • Metabolic Tracer: this compound serves as a stable isotope tracer to track the metabolic fate of serine in complex biological systems, such as cells and organisms. By monitoring the incorporation of deuterium into downstream metabolites, researchers can quantitatively analyze metabolic fluxes.[3]

Quantitative Data Presentation

Properties of this compound
PropertyValueReference
Chemical Formula C₃H₄D₃NO₃[4]
Molecular Weight 108.11 g/mol [5][6]
Isotopic Purity Typically ≥98 atom % D[4]
CAS Number 105591-10-4[5][6]
Synonyms (S)-2-Amino-3-hydroxypropionic acid-d3[5][6]
NMR Chemical Shifts of Unlabeled L-Serine

Reference data for L-Serine in D₂O at pH 7.4 and 298K, acquired on a 600 MHz spectrometer.

AtomChemical Shift (ppm)
¹H
3.828
Hβ13.952
Hβ23.952
¹³C
59.096
62.906
C'175.227

(Source: BMRB entry bmse000867)[7]

Signaling Pathways and Metabolic Roles of L-Serine

L-Serine is a central node in cellular metabolism, playing critical roles in biosynthesis and signaling. This compound is an invaluable tool for tracing its flux through these pathways.

Serine Metabolism and One-Carbon Pathway

L-Serine is a major donor of one-carbon units for the folate and methionine cycles, which are essential for the biosynthesis of nucleotides, amino acids, and for methylation reactions.[4]

Serine_Metabolism cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Synthesis Pathway cluster_one_carbon One-Carbon Metabolism 3_PG 3-Phosphoglycerate P_Hydroxypyruvate Phosphohydroxypyruvate 3_PG->P_Hydroxypyruvate PHGDH P_Serine Phosphoserine P_Hydroxypyruvate->P_Serine PSAT1 L_Serine L-Serine P_Serine->L_Serine PSPH Glycine Glycine L_Serine->Glycine SHMT 5_10_Methylene_THF 5,10-Methylene-THF L_Serine->5_10_Methylene_THF SHMT Purine\nSynthesis Purine Synthesis Glycine->Purine\nSynthesis THF THF THF->5_10_Methylene_THF Nucleotide\nBiosynthesis Nucleotide Biosynthesis 5_10_Methylene_THF->Nucleotide\nBiosynthesis Sphingolipid_Biosynthesis L_Serine_Palmitoyl_CoA L-Serine + Palmitoyl-CoA 3_Ketosphinganine 3-Ketosphinganine L_Serine_Palmitoyl_CoA->3_Ketosphinganine SPT Sphinganine Sphinganine 3_Ketosphinganine->Sphinganine Reduction Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Synthase Ceramide Ceramide Dihydroceramide->Ceramide Desaturase Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->Complex_Sphingolipids mTOR_Signaling Growth_Factors Growth Factors PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt Amino_Acids Amino Acids (incl. Serine) mTORC1 mTORC1 Amino_Acids->mTORC1 Activation TSC_Complex TSC1/TSC2 PI3K_Akt->TSC_Complex Inhibition Rheb Rheb TSC_Complex->Rheb Inhibition Rheb->mTORC1 Activation Downstream_Effectors Downstream Effectors (S6K1, 4E-BP1) mTORC1->Downstream_Effectors Cell_Growth Protein Synthesis & Cell Growth Downstream_Effectors->Cell_Growth Experimental_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis and Interpretation Labeling Isotopic Labeling with this compound (e.g., in E. coli or cell culture) Purification Protein Purification or Metabolite Extraction Labeling->Purification NMR_Sample_Prep NMR Sample Preparation (Buffer exchange, concentration) Purification->NMR_Sample_Prep 1D_NMR 1D ¹H or ²H NMR (Confirm labeling, initial assessment) NMR_Sample_Prep->1D_NMR 2D_NMR 2D NMR Experiments (e.g., ¹H-¹⁵N HSQC, ¹H-¹³C HSQC) 1D_NMR->2D_NMR Relaxation_Expts Relaxation Experiments (T₁, T₂, NOE for dynamics) 2D_NMR->Relaxation_Expts Processing Data Processing (Fourier transform, phasing, referencing) Relaxation_Expts->Processing Assignment Resonance Assignment (Identify signals corresponding to specific atoms) Processing->Assignment Interpretation Structural, Dynamic, or Metabolic Interpretation Assignment->Interpretation

References

Methodological & Application

Protocol for L-Serine-d3 Metabolic Labeling in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Serine is a non-essential amino acid that plays a central role in a multitude of cellular processes, including protein synthesis, nucleotide biosynthesis, and one-carbon metabolism.[1] Stable isotope-labeled L-Serine, such as L-Serine-d3, serves as a powerful tracer in metabolic studies to elucidate the dynamics of these pathways. By replacing standard L-serine with its deuterated counterpart in cell culture media, researchers can track the incorporation of the isotope into downstream metabolites and macromolecules. This technique is invaluable for understanding metabolic reprogramming in various physiological and pathological states, including cancer and neurological disorders, and for identifying potential therapeutic targets.[1]

This document provides a detailed protocol for the metabolic labeling of cultured mammalian cells using this compound, with a focus on sample preparation for downstream analysis by mass spectrometry (MS).

Key Applications

  • Metabolic Tracing: Following the fate of serine's carbon and nitrogen backbone through various metabolic pathways.[2]

  • Quantitative Proteomics: Measuring the dynamics of protein synthesis and turnover, analogous to Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[3]

  • Metabolic Flux Analysis: Quantifying the rate of metabolic reactions within a network.[4]

  • Neuroscience Research: Studying the metabolism and physiological roles of L-serine and D-serine in the central nervous system.[5]

Data Presentation

Table 1: Recommended this compound Concentrations for Different Applications
ApplicationCell TypeRecommended this compound ConcentrationIncubation TimeNotes
Metabolic Tracing Cancer cell lines (e.g., HCT116, A549)0.1 - 1 mM0, 1, 4, 8, 24 hoursLower concentrations are often sufficient for sensitive MS detection and minimize metabolic perturbation. The concentration in standard RPMI-1640 is ~0.285 mM.[1]
Quantitative Proteomics (SILAC-like) Various mammalian cell linesMatch or slightly exceed the concentration in basal mediumAt least 5 cell doublingsTo achieve near-complete incorporation into the proteome.[6]
Neuroscience Studies Neuronal cultures5 - 10 µM (for D-Serine effects)Varies (e.g., 1, 4, 12, 24 hours)Physiologically relevant concentrations for studying neuronal activity.[1][5]
Apoptosis Induction (D-Serine component) Certain cell types10 - 20 mM48 hoursHigh concentrations of D-serine can induce apoptosis.[1]
Table 2: L-Serine Concentrations in Common Cell Culture Media
Media TypeL-Serine Concentration (mM)
RPMI-1640 ~0.285
DMEM 0.4
MEM 0.4
F-12 0.1

Data compiled from supplier formulation sheets.[6]

Experimental Protocols

Protocol 1: this compound Metabolic Labeling for Metabolomics

This protocol outlines the procedure for treating cells with this compound and preparing metabolite extracts for LC-MS analysis.

Materials:

  • Cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640)

  • Serine-free medium

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (B129727), ice-cold

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment. Allow cells to attach overnight.[1]

  • Media Preparation: Prepare serine-free medium supplemented with the desired concentration of this compound (e.g., 0.5 mM). It is recommended to prepare a stock solution of this compound in sterile water or PBS. Note that DL-Serine has lower solubility than L-serine.[6]

  • Labeling:

    • Aspirate the complete medium from the cells.

    • Wash the cells once with serine-free medium.[1]

    • Add the prepared this compound containing medium to the cells.[1]

    • Include control wells with unlabeled L-Serine.

    • Incubate the cells for the desired time course (e.g., 0, 1, 4, 8, 24 hours).[1]

  • Metabolite Extraction:

    • Place the culture plates on ice.

    • Aspirate the medium and quickly wash the cells twice with ice-cold PBS.[1]

    • Add 1 mL of ice-cold 80% methanol to each well.[1]

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.[1]

    • Vortex the tubes vigorously for 1 minute.[1]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[1]

    • Transfer the supernatant containing the metabolites to a new tube. This is the metabolite extract.[1]

  • Sample Analysis by LC-MS:

    • Analyze the metabolite extracts using an LC-MS system.

    • Use a suitable chromatography method, such as Hydrophilic Interaction Chromatography (HILIC), for the separation of polar metabolites.[1]

    • Set the mass spectrometer to detect the mass isotopologues of serine (m+3) and its downstream metabolites (e.g., glycine, cysteine).[1]

    • Quantify the fractional labeling of each metabolite by calculating the ratio of the labeled isotopologue peak area to the total peak area of all isotopologues for that metabolite.[1]

Protocol 2: this compound Labeling for Quantitative Proteomics

This protocol is analogous to SILAC and is used to measure protein synthesis and turnover.

Materials:

  • Cell line of interest

  • "Light" medium: Standard complete medium containing unlabeled L-Serine.

  • "Heavy" medium: Complete medium where unlabeled L-Serine is replaced with this compound.

  • Ice-cold PBS

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantitation assay (e.g., BCA assay)

Procedure:

  • Cell Culture:

    • Culture cells for at least five doublings in both "light" and "heavy" media to ensure complete incorporation of the respective amino acids.[6]

  • Experimental Treatment: Apply the experimental treatment to one of the cell populations.

  • Cell Harvest:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.[3]

    • Lyse the cells using an appropriate lysis buffer.

    • Harvest the cell lysates and clear them by centrifugation.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of each lysate.

    • Mix equal amounts of protein from the "light" and "heavy" labeled cell populations.

  • Protein Digestion and MS Analysis:

    • Perform in-solution or in-gel digestion of the mixed protein sample (e.g., with trypsin).

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Identify peptide pairs with a mass shift corresponding to the incorporation of this compound.

    • The ratio of the intensities of the "heavy" and "light" peptide peaks is used to determine the relative abundance of the newly synthesized protein.[3]

Mandatory Visualizations

G cluster_workflow Experimental Workflow for this compound Metabolic Labeling A 1. Cell Seeding and Culture C 3. Media Exchange and Labeling Incubation A->C B 2. Prepare Serine-free Medium + this compound B->C D 4. Wash Cells with Ice-Cold PBS C->D E 5. Metabolite Extraction (e.g., 80% Methanol) D->E F 6. Cell Lysis and Debris Removal E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis (Fractional Labeling) G->H

Caption: A streamlined workflow for this compound metabolic tracing experiments.

G cluster_pathway Incorporation of this compound into Central Carbon Metabolism L_Serine_d3 This compound Glycine_d2 Glycine-d2 L_Serine_d3->Glycine_d2 SHMT Cysteine Cysteine L_Serine_d3->Cysteine Proteins Protein Synthesis L_Serine_d3->Proteins Sphingolipids Sphingolipid Synthesis L_Serine_d3->Sphingolipids Pyruvate Pyruvate L_Serine_d3->Pyruvate One_Carbon One-Carbon Metabolism (e.g., Folate Cycle) Glycine_d2->One_Carbon Nucleotides Nucleotide Synthesis One_Carbon->Nucleotides

References

Application Notes and Protocols for L-Serine-d3 Administration in In Vivo Metabolic Tracing Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of L-Serine-d3, a stable isotope-labeled form of the amino acid L-serine, for in vivo metabolic tracing studies. This powerful technique allows for the precise tracking of serine's metabolic fate, enabling the quantification of its contribution to various critical pathways.

L-serine is a non-essential amino acid central to numerous cellular processes, including protein and nucleotide biosynthesis, and one-carbon metabolism.[1] Stable isotope labeling with this compound, where three hydrogen atoms are replaced by deuterium (B1214612), provides a non-radioactive method to trace its absorption, distribution, metabolism, and excretion (ADME) in animal models.[2] This approach is particularly relevant in fields such as oncology, neuroscience, and metabolic disease research.[1][2]

Key Applications:

  • Metabolic Flux Analysis: Quantify the flow of serine through key metabolic pathways, such as the serine-glycine one-carbon pathway, by tracing the incorporation of deuterium into downstream metabolites like glycine (B1666218) and formate.[2][3]

  • Protein Turnover Studies: Determine the rate of new protein synthesis by measuring the incorporation of labeled serine into proteins within various tissues.[2]

  • Pharmacokinetic and Bioavailability Studies: Assess the pharmacokinetic properties of serine and serine-based therapeutics by monitoring the concentration of this compound and its metabolites in plasma and tissues over time.[2]

  • Neurotransmitter Metabolism: Investigate the in vivo synthesis and turnover of D-serine, a crucial co-agonist of the NMDA receptor in the brain, and its role in neurotransmission.[2][4]

Experimental Protocols

A critical aspect of in vivo metabolic tracing is the careful design and execution of animal studies. The following protocols provide a general framework that can be adapted to specific research questions.

Animal Preparation and this compound Administration
  • Animal Acclimatization: House animals under standard conditions for at least one week prior to the experiment to allow for acclimatization.[4]

  • This compound Solution Preparation: Prepare a sterile solution of this compound in a suitable vehicle, such as sterile saline. The concentration should be calculated based on the desired dosage (e.g., 100 mg/kg body weight).[4]

  • Administration: Administer the this compound solution to the animals. Common administration routes include:

    • Intraperitoneal (IP) Injection: A common and effective route for systemic delivery. The injection volume should generally not exceed 10 mL/kg.[2]

    • Oral Gavage: Suitable for studying oral bioavailability and first-pass metabolism.[4]

    • Intravenous (IV) Infusion: Allows for precise control over the plasma concentration of the tracer.[5]

  • Control Group: A control group of animals should be administered the vehicle only.[4]

Sample Collection

The timing and type of sample collection are dictated by the experimental goals.

  • Pharmacokinetic Studies: Collect blood samples at multiple time points (e.g., 15, 30, 60, 120, 240 minutes) post-administration to characterize the absorption and clearance of this compound.[2]

  • Tissue Enrichment Studies: Euthanize animals at a predetermined time point (e.g., 4-24 hours) and immediately harvest tissues of interest (e.g., liver, brain, tumor).[2][4] Snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.[2][4]

Metabolite Extraction from Tissues

This protocol describes a common method for extracting polar metabolites from tissue samples for subsequent analysis by mass spectrometry.

  • Tissue Homogenization: Weigh the frozen tissue and add a cold extraction solvent, typically 80% methanol, on ice.[1]

  • Phase Separation: Add cold chloroform (B151607) and water to the homogenate, vortex thoroughly, and centrifuge to separate the polar (aqueous), non-polar (organic), and protein/lipid phases.[2]

  • Collection of Polar Metabolites: Carefully collect the upper aqueous phase, which contains the polar metabolites.[2]

  • Drying and Reconstitution: Dry the collected aqueous phase using a vacuum concentrator. Reconstitute the dried metabolites in a solvent compatible with your mass spectrometry analysis (e.g., 50% acetonitrile (B52724) in water).[2]

Data Presentation

Quantitative data from in vivo this compound tracing studies should be presented in a clear and structured manner to facilitate interpretation and comparison.

ParameterRoute of AdministrationDosageTime Points for Sample CollectionTissues of InterestAnalytical Method
Pharmacokinetics Intraperitoneal Injection100 mg/kg15, 30, 60, 120, 240 minBlood (Plasma)LC-MS/MS
Tissue Enrichment Oral Gavage100 mg/kg4, 8, 24 hoursLiver, Brain, TumorLC-MS/MS
Protein Turnover Intravenous Infusion50 mg/kg/hr24, 48, 72 hoursMuscle, LiverGC-MS

Visualizations

Experimental Workflow for In Vivo this compound Tracing

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis acclimatization Animal Acclimatization tracer_prep This compound Solution Preparation acclimatization->tracer_prep admin Tracer Administration (IP, Gavage, IV) tracer_prep->admin blood Blood Sampling (Time Course) admin->blood tissue Tissue Harvesting (Endpoint) admin->tissue extraction Metabolite Extraction blood->extraction tissue->extraction ms_analysis LC-MS/MS Analysis extraction->ms_analysis data_analysis Data Analysis & Interpretation ms_analysis->data_analysis

Caption: A generalized workflow for in vivo metabolic tracing studies using this compound.

L-Serine Metabolism and One-Carbon Pathway

cluster_serine Serine Metabolism cluster_one_carbon One-Carbon Metabolism cluster_other Other Pathways L_Serine_d3 This compound Glycine_d2 Glycine-d2 L_Serine_d3->Glycine_d2 SHMT Pyruvate Pyruvate L_Serine_d3->Pyruvate Serine Dehydratase Proteins Protein Synthesis L_Serine_d3->Proteins Sphingolipids Sphingolipid Synthesis L_Serine_d3->Sphingolipids Methylene_THF 5,10-Methylene-THF Glycine_d2->Methylene_THF Formate Formate Methylene_THF->Formate Thymidylate Thymidylate Synthesis Methylene_THF->Thymidylate Purines Purine Synthesis Formate->Purines

Caption: Metabolic fate of this compound in central carbon and one-carbon metabolism.

References

Application Note: Quantitative Proteomics Workflow Using L-Serine-d3 Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative proteomics is a powerful methodology for the global analysis of protein abundance and dynamics within a cell or organism. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely adopted metabolic labeling strategy that provides high accuracy and precision in relative protein quantification. This application note details a quantitative proteomics workflow utilizing L-Serine-d3, a stable isotope-labeled non-essential amino acid. L-Serine is a central metabolite, contributing not only to protein synthesis but also to crucial biosynthetic pathways such as one-carbon metabolism, which is vital for the synthesis of nucleotides and other essential biomolecules.[1] By metabolically incorporating this compound into the proteome, researchers can accurately track changes in protein synthesis, degradation, and turnover in response to various stimuli, disease states, or therapeutic interventions.[2] This technique is particularly relevant in fields such as cancer biology, neurobiology, and drug discovery, where alterations in serine metabolism are frequently observed.[1][3][4]

Applications

The this compound labeling workflow is applicable to a wide range of research areas:

  • Cancer Research: Investigate the metabolic reprogramming of cancer cells, many of which exhibit a heightened dependence on serine metabolism for proliferation and survival.[1][4]

  • Neurobiology: Study the role of serine metabolism in neurodevelopment and neurodegenerative diseases, as serine is a precursor to neuromodulators like D-serine.[3][5]

  • Drug Discovery and Development: Evaluate the on-target and off-target effects of drug candidates on cellular metabolism and protein homeostasis.[1]

  • Cell Signaling: Elucidate the dynamics of signaling pathways by monitoring changes in the abundance of pathway components.

Signaling Pathways and Metabolic Context

L-Serine is a key node in cellular metabolism. Understanding its interconnected pathways is crucial for interpreting data from this compound labeling experiments.

De Novo Serine Biosynthesis

Cells can synthesize L-serine from the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PGA) through a three-step enzymatic process.[3] This pathway is often upregulated in highly proliferative cells to meet the increased demand for serine.

G cluster_0 Glycolysis cluster_1 Serine Biosynthesis Pathway 3_PGA 3-Phosphoglycerate 3_PHP 3-Phosphohydroxypyruvate 3_PGA->3_PHP PHGDH 3_PS 3-Phosphoserine 3_PHP->3_PS PSAT1 Serine L-Serine 3_PS->Serine PSPH

De novo serine biosynthesis pathway.
One-Carbon Metabolism

L-Serine is a primary donor of one-carbon units to the folate cycle. This is essential for the synthesis of purines and thymidylate, which are required for DNA synthesis and repair, as well as for methylation reactions.[2]

G cluster_0 Cytosol cluster_1 Mitochondria Serine_c Serine Glycine_c Glycine Serine_c->Glycine_c SHMT1 Methylene_THF_c 5,10-methylene-THF Serine_c->Methylene_THF_c THF_c THF THF_c->Methylene_THF_c Purine Purine Synthesis Methylene_THF_c->Purine Thymidylate Thymidylate Synthesis Methylene_THF_c->Thymidylate Serine_m Serine Glycine_m Glycine Serine_m->Glycine_m SHMT2 Methylene_THF_m 5,10-methylene-THF Serine_m->Methylene_THF_m THF_m THF THF_m->Methylene_THF_m Formate Formate Methylene_THF_m->Formate

Serine's role in one-carbon metabolism.

Experimental Workflow

A typical quantitative proteomics experiment using this compound involves several key stages, from cell culture and labeling to data analysis.[2]

G cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis Adaptation Adaptation to Serine-deficient Medium Labeling Metabolic Labeling with this compound Adaptation->Labeling Harvest Cell Harvest Labeling->Harvest Lysis Cell Lysis & Protein Extraction Harvest->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion Cleanup Peptide Cleanup (e.g., C18 Desalting) Digestion->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Quantitative proteomics workflow with this compound.

Detailed Protocols

Materials
  • Cell line of interest

  • DMEM for SILAC (deficient in L-Serine)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound

  • Unlabeled L-Serine

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitors

  • DTT (Dithiothreitol)

  • IAA (Iodoacetamide)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • C18 desalting spin columns

Protocol 1: Cell Culture and Metabolic Labeling

This protocol is adapted from standard SILAC procedures.[2]

  • Adaptation to Serine-Deficient Medium:

    • Culture cells for a minimum of five passages in serine-deficient DMEM supplemented with 10% dFBS, 1% Penicillin-Streptomycin, and unlabeled L-Serine at the standard concentration. This adaptation period ensures that the cellular metabolism adjusts to the custom medium.[2]

  • Metabolic Labeling:

    • Prepare two types of media:

      • "Light" medium: Serine-deficient DMEM + 10% dFBS + 1% Penicillin-Streptomycin + unlabeled L-Serine.

      • "Heavy" medium: Serine-deficient DMEM + 10% dFBS + 1% Penicillin-Streptomycin + this compound.

    • Seed an equal number of cells into culture plates with either "light" or "heavy" medium.

    • For protein turnover studies, grow cells in the "heavy" medium for various time points (e.g., 0, 6, 12, 24, 48 hours) to monitor the incorporation of this compound into newly synthesized proteins.[2]

  • Cell Harvest:

    • At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells directly on the plate with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

Protocol 2: Protein Digestion and Peptide Cleanup
  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Reduction and Alkylation:

    • Take an equal amount of protein from each sample (e.g., 50 µg).

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool the samples to room temperature.

    • Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.

  • In-solution Trypsin Digestion:

    • Dilute the protein mixture with 50 mM ammonium (B1175870) bicarbonate to reduce the concentration of denaturants.

    • Add trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using C18 spin columns according to the manufacturer's protocol.

    • Elute the peptides and dry them in a vacuum centrifuge.

Protocol 3: LC-MS/MS Analysis and Data Processing
  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in 0.1% formic acid.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

    • The software will identify peptides and quantify the relative abundance of "heavy" and "light" isotopic pairs.[2] The ratio of the peak intensities for the heavy and light peptides provides the relative quantification of the protein.[2]

    • For protein turnover studies, the rate of incorporation of the heavy isotope over time can be fitted to an exponential model to calculate protein half-lives.[2]

Data Presentation

Quantitative data from an this compound labeling experiment should be presented in a clear and organized manner to facilitate interpretation. The following table is a representative example of how to present such data.

Protein AccessionGene NameProtein DescriptionFold Change (Treated/Control)p-valueProtein Half-life (hours) - ControlProtein Half-life (hours) - Treated
P04637TP53Cellular tumor antigen p532.50.0018.215.6
P60709ACTBActin, cytoplasmic 11.10.8542.541.9
Q06830PHGDHPhosphoglycerate dehydrogenase3.1<0.00112.128.4
P31937PSAT1Phosphoserine aminotransferase2.80.00210.525.3
P21266SHMT1Serine hydroxymethyltransferase 11.50.0418.722.1

Table Description:

  • Protein Accession: UniProt accession number for unambiguous protein identification.

  • Gene Name: The official gene symbol for the identified protein.

  • Protein Description: A brief description of the protein's function.

  • Fold Change (Treated/Control): The ratio of the protein abundance in the treated condition compared to the control condition.

  • p-value: Statistical significance of the change in protein abundance.

  • Protein Half-life (hours) - Control: The calculated half-life of the protein in the untreated (control) condition.

  • Protein Half-life (hours) - Treated: The calculated half-life of the protein in the treated condition.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency Incomplete adaptation to serine-deficient medium.Extend the adaptation period to more than five cell passages.
Insufficient incubation time with this compound.Optimize the labeling time based on the cell line's doubling time. For proteomics, aim for at least five doublings for near-complete labeling.[6]
Cell Toxicity or Reduced Proliferation High concentration of this compound.Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound.
This compound stock solution prepared incorrectly or degraded.Prepare fresh stock solutions and filter-sterilize. Avoid repeated freeze-thaw cycles.[6]
Poor Protein Identification/Quantification Inefficient protein digestion.Optimize digestion conditions (e.g., enzyme-to-protein ratio, incubation time).
Sample loss during peptide cleanup.Ensure proper handling and execution of the desalting protocol.

Conclusion

The quantitative proteomics workflow using this compound labeling is a robust and versatile technique for investigating protein dynamics in a wide range of biological systems.[2] By providing detailed insights into changes in protein synthesis, degradation, and turnover, this methodology can significantly contribute to our understanding of cellular processes in health and disease. The protocols and data presentation guidelines provided in this application note are intended to assist researchers in successfully implementing this powerful approach to advance their scientific discoveries and therapeutic development efforts.

References

Measuring Protein Turnover Rates in Mammalian Cells Using L-Serine-d3

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic processes of protein synthesis and degradation, collectively known as protein turnover, are fundamental to cellular homeostasis, adaptation, and response to stimuli. Dysregulation of protein turnover is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Consequently, the accurate measurement of protein turnover rates is crucial for understanding disease mechanisms and for the development of novel therapeutics.

L-Serine-d3 is a stable isotope-labeled amino acid that serves as a powerful tool for quantifying protein turnover in mammalian cells.[1] This metabolic labeling approach, analogous to the well-established Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) technique, enables the precise measurement of newly synthesized proteins.[2][3] By replacing standard L-Serine with this compound in cell culture media, researchers can track the incorporation of the deuterated label into the proteome over time using mass spectrometry. This allows for the determination of protein-specific synthesis and degradation rates, providing critical insights into the regulation of the proteome in various biological contexts.

Serine is a non-essential amino acid that plays a central role in numerous cellular processes beyond protein synthesis. It is a key node in one-carbon metabolism, contributing to the biosynthesis of nucleotides, lipids, and other amino acids.[1][4] The use of this compound as a tracer allows for the investigation of these interconnected metabolic pathways in addition to protein turnover.

These application notes provide detailed protocols for the use of this compound in measuring protein turnover rates in mammalian cells, guidance on data analysis and presentation, and visualization of key experimental workflows and metabolic pathways.

Data Presentation

Quantitative data from this compound labeling experiments should be organized to clearly present protein identification, quantification, and calculated turnover rates. The following tables provide examples of how to structure this data for easy comparison and interpretation.

Table 1: Recommended this compound Labeling Conditions for Different Cell Lines

Cell LineBase MediumThis compound ConcentrationDialyzed FBS ConcentrationRecommended Labeling Time (for significant incorporation)
HEK293DMEM for SILAC (Serine-deficient)0.285 mM (equivalent to standard RPMI-1640)10%24 - 72 hours
HeLaDMEM for SILAC (Serine-deficient)0.285 mM10%24 - 72 hours
A549RPMI-1640 (Serine-deficient)0.285 mM10%48 - 96 hours
HCT116McCoy's 5A (Serine-deficient)0.285 mM10%48 - 96 hours

Note: The optimal this compound concentration and labeling time may vary depending on the cell line's metabolic rate and experimental goals. It is recommended to perform a pilot experiment to determine the optimal conditions.

Table 2: Example Data Output from a Protein Turnover Experiment

Protein Accession (UniProt)Gene NameProtein DescriptionHalf-life (hours) - ControlHalf-life (hours) - TreatedFold Change in Turnover Ratep-value
P04637TP53Cellular tumor antigen p532.54.00.6250.045
P60709ACTBActin, cytoplasmic 148.247.51.010.982
Q06830HSP90AA1Heat shock protein HSP 90-alpha15.79.81.600.012
P11021HSPA8Heat shock cognate 71 kDa protein35.136.20.970.856

This table illustrates a typical presentation of results, comparing protein half-lives under control and treated conditions. The fold change in turnover rate and statistical significance are key metrics for identifying proteins with altered stability.

Experimental Protocols

The following protocols provide a detailed methodology for conducting a quantitative proteomics experiment using this compound to measure protein turnover rates in mammalian cells.

Protocol 1: Cell Culture and Metabolic Labeling with this compound

This protocol is adapted from standard SILAC procedures.[2]

Materials:

  • Cell line of interest

  • DMEM for SILAC (deficient in L-Serine) or other appropriate serine-free base medium

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound

  • Standard L-Serine (for control cultures)

  • Complete cell culture medium for initial cell expansion

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell culture plates or flasks

Procedure:

  • Cell Culture Adaptation:

    • Initially, culture cells in complete medium to achieve the desired cell number for the experiment.

    • To adapt the cells to the labeling medium, switch them to the serine-deficient medium supplemented with 10% dFBS and the standard "light" L-Serine at a concentration equivalent to that in complete medium. Culture for at least two cell doublings to ensure adaptation.

  • Metabolic Labeling:

    • Prepare the "heavy" labeling medium by supplementing the serine-deficient base medium with 10% dFBS and this compound. The final concentration of this compound should be the same as the "light" L-Serine.

    • Seed an equal number of cells into culture plates with either the "light" (control) or "heavy" (experimental) medium.

    • For time-course experiments to measure protein turnover, grow cells in the "heavy" medium for various durations (e.g., 0, 4, 8, 12, 24, 48 hours). A "light" control group is grown in parallel.

  • Cell Harvest:

    • At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping or trypsinization.

    • Centrifuge the cell suspension to pellet the cells.

    • Aspirate the supernatant and store the cell pellets at -80°C until further processing.

Protocol 2: Protein Extraction and Digestion

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid

Procedure:

  • Cell Lysis and Protein Extraction:

    • Resuspend the cell pellets in ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Protein Reduction and Alkylation:

    • Take an equal amount of protein from each sample (e.g., 100 µg).

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.

    • Cool the samples to room temperature.

    • Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 45 minutes.

  • Protein Digestion:

    • Dilute the protein mixture with ammonium bicarbonate buffer to reduce the concentration of denaturants.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Cleanup:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the resulting peptides using a C18 desalting column or similar solid-phase extraction method.

    • Dry the purified peptides in a vacuum centrifuge.

Protocol 3: LC-MS/MS Analysis and Data Analysis

Procedure:

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable buffer (e.g., 0.1% formic acid in water).

    • Analyze the peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Data Analysis:

    • Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) for protein identification and quantification.

    • Specify this compound as a variable modification. The software will identify peptide pairs with a mass shift corresponding to the incorporation of the deuterated amino acid.

    • The ratio of the intensities of the "heavy" and "light" peptide peaks is used to determine the relative abundance of newly synthesized protein at each time point.

    • Protein turnover rates (or half-lives) can be calculated by fitting the time-course data of heavy isotope incorporation to an exponential rise model.[1]

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the use of this compound for measuring protein turnover.

experimental_workflow start_end start_end process process analysis analysis output output A Cell Culture & Metabolic Labeling (L-Serine vs. This compound) B Cell Harvest at Time Points A->B C Protein Extraction & Quantification B->C D Protein Digestion (Trypsin) C->D E Peptide Cleanup (C18 Desalting) D->E F LC-MS/MS Analysis E->F G Data Analysis: Protein Identification & Quantification F->G H Calculation of Protein Turnover Rates G->H

Caption: Experimental workflow for quantitative proteomics with this compound.

serine_metabolism metabolite metabolite pathway pathway central_node central_node output output Glycolysis Glycolysis (3-Phosphoglycerate) Serine_pool Intracellular L-Serine Pool Glycolysis->Serine_pool De novo synthesis Serine_d3 This compound (from medium) Serine_d3->Serine_pool Protein_syn Protein Synthesis Serine_pool->Protein_syn One_carbon One-Carbon Metabolism Serine_pool->One_carbon Lipids Lipid Biosynthesis Serine_pool->Lipids Labeled_prot Labeled Proteins Protein_syn->Labeled_prot Incorporation Glycine Glycine One_carbon->Glycine Nucleotides Nucleotide Biosynthesis One_carbon->Nucleotides

Caption: Metabolic incorporation of this compound into proteins and related pathways.

data_analysis_logic input input process process decision decision output output A Raw MS Data Files B Peptide Identification (Database Search) A->B C Quantification of Light & Heavy Peptide Pairs B->C D Calculate Heavy/Light Ratios for each time point C->D E Fit Ratios to an Exponential Rise Model D->E F Calculate Protein-specific Turnover Rate (k_syn) E->F G Calculate Protein Half-life (t_1/2 = ln(2)/k_syn) F->G

Caption: Logical workflow for data analysis to determine protein turnover rates.

References

Application Notes and Protocols for L-Serine-d3 Based Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis using stable isotope tracers is a powerful technique to quantitatively track the flow of atoms through metabolic pathways.[1] L-Serine-d3, a deuterated form of the amino acid serine, serves as a crucial tracer for investigating one-carbon (1C) metabolism. Serine is a primary source of one-carbon units, which are essential for the biosynthesis of nucleotides (purines and thymidylate), and amino acids like glycine (B1666218) and methionine. These metabolic pathways are fundamental for cell proliferation and are often reprogrammed in cancer, making them a key area of investigation for therapeutic development.[1][2]

This document provides a comprehensive guide for utilizing this compound to probe the dynamics of serine and one-carbon metabolism. The protocols detailed below cover cell culture and labeling, metabolite extraction, and analysis by mass spectrometry.

Key Applications

  • Delineating Cytosolic vs. Mitochondrial One-Carbon Flux: The strategic placement of deuterium (B1214612) atoms on this compound allows for the differentiation between cytosolic and mitochondrial pathways of one-carbon metabolism.[1]

  • Quantifying Serine to Glycine Conversion: Tracking the incorporation of deuterium from serine into the glycine pool provides a direct measure of the flux through serine hydroxymethyltransferase (SHMT).[1]

  • Assessing Contribution to Nucleotide Biosynthesis: Following the deuterated one-carbon units into purines and thymidylate reveals the reliance of nucleotide synthesis on serine metabolism.[1]

  • Investigating Redox Homeostasis: Serine metabolism is linked to the production of NADPH, and tracing with this compound can elucidate its contribution to cellular redox balance.[1]

  • Cancer Metabolism Research: This technique is valuable for investigating the dependence of cancer cells on external serine and the activity of the serine synthesis pathway, as many cancer cells exhibit elevated serine metabolism to support rapid proliferation.[2]

L-Serine Metabolism and One-Carbon Network

The following diagram illustrates the central role of L-serine in cellular metabolism, including its entry into the one-carbon cycle and its contribution to the synthesis of key biomolecules.

L_Serine_Metabolism cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Synthesis Pathway cluster_one_carbon One-Carbon Metabolism cluster_biosynthesis Biosynthesis 3_PG 3-Phosphoglycerate PHGDH PHGDH 3_PG->PHGDH Phosphoserine Phosphoserine PHGDH->Phosphoserine PSAT1 PSAT1 PSPH PSPH PSAT1->PSPH L_Serine This compound PSPH->L_Serine de novo synthesis Phosphoserine->PSAT1 SHMT SHMT1/2 L_Serine->SHMT Glycine Glycine Glycine->SHMT Methylene_THF 5,10-Methylene-THF SHMT->Methylene_THF THF Tetrahydrofolate (THF) THF->SHMT Methylene_THF->THF Purines Purine Synthesis Methylene_THF->Purines donates one-carbon unit Thymidylate Thymidylate Synthesis Methylene_THF->Thymidylate donates one-carbon unit

Overview of L-Serine synthesis and its role in one-carbon metabolism.

Data Presentation

The following tables summarize recommended concentration ranges for serine in cell culture and typical parameters for LC-MS/MS analysis.

Table 1: Recommended Concentration Ranges for Serine in Cell Culture Applications [2]

ApplicationIsomerConcentration RangeNotes
Metabolic Tracing Dthis compound0.1 - 1 mMLower concentrations are often sufficient for sensitive detection by MS or NMR and minimize metabolic perturbation. The concentration in standard RPMI-1640 is ~0.285 mM.
Cell Proliferation/Viability L-Serine1 - 30 mMConcentration-dependent effects are observed. Higher concentrations can support proliferation in serine-dependent cells.
Apoptosis Induction D-Serine10 - 20 mMHigh concentrations can induce apoptosis in certain cell types.
Neurological Studies D-Serine5 - 10 µMPhysiologically relevant concentrations for studying neuronal activity.

Table 2: Example LC-MS/MS Parameters for this compound Flux Analysis [3]

ParameterSpecification
Instrumentation High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
Column Hydrophilic Interaction Chromatography (HILIC) column is suitable for the separation of polar metabolites like amino acids.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 9
Mobile Phase B 10 mM Ammonium Acetate in Acetonitrile
Gradient A linear gradient from 2% to 98% B over 10 minutes, followed by a 5-minute re-equilibration at 2% B.
Mass Spectrometer Mode Multiple Reaction Monitoring (MRM) to detect mass isotopologues of serine (m+3) and its downstream metabolites.

Experimental Workflow

A typical experimental workflow for this compound based metabolic flux analysis is depicted below.

Experimental_Workflow Start Start: Experimental Design Cell_Culture 1. Cell Seeding and Culture Start->Cell_Culture Labeling 2. Isotopic Labeling with this compound Cell_Culture->Labeling Harvesting 3. Cell Harvesting and Quenching Labeling->Harvesting Extraction 4. Metabolite Extraction Harvesting->Extraction LC_MS 5. LC-MS/MS Analysis Extraction->LC_MS Data_Analysis 6. Data Processing and Analysis LC_MS->Data_Analysis Flux_Calculation 7. Metabolic Flux Calculation Data_Analysis->Flux_Calculation End End: Biological Interpretation Flux_Calculation->End

A streamlined workflow for this compound metabolic tracing experiments.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Isotopic Labeling

This protocol outlines the procedure for labeling adherent mammalian cells with this compound.

Materials:

  • Adherent mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Serine-free culture medium

  • This compound

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • Sterile water or PBS for reconstituting this compound

  • Culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in culture plates or flasks at a density that will result in approximately 80% confluency at the time of harvest.[1]

  • Preparation of Labeling Medium:

    • Prepare serine-free culture medium by supplementing basal medium with dFBS and all necessary amino acids and nutrients, except for serine.[1]

    • Reconstitute this compound in sterile water or PBS to create a stock solution.[1]

    • Add the this compound stock solution to the serine-free medium to a final concentration typically in the range of 0.2-0.4 mM.[1]

  • Labeling:

    • When cells reach the desired confluency, aspirate the existing medium and wash the cells once with pre-warmed PBS.[1]

    • Replace the PBS with the prepared labeling medium.[1]

  • Incubation:

    • Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2) for a predetermined period.[1]

    • The incubation time should be optimized to achieve isotopic steady-state for the metabolites of interest, which can range from 6 to 24 hours.[1]

  • Harvesting: After the incubation period, proceed immediately to the metabolite extraction protocol.[1]

Protocol 2: Metabolite Extraction

This protocol describes a method for quenching metabolism and extracting polar metabolites from cultured cells.

Materials:

  • Ice-cold 0.9% NaCl solution

  • Ice-cold 80% methanol (B129727) (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 16,000 x g at 4°C

  • Dry ice or liquid nitrogen

Procedure:

  • Cell Washing: Quickly wash the cells twice with ice-cold 0.9% NaCl solution to remove any remaining extracellular tracer. Aspirate the wash solution completely.[1]

  • Extraction: Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate).[1]

  • Cell Lysis and Collection: Use a cell scraper to detach the cells into the methanol solution.[1]

  • Transfer: Transfer the cell lysate to a pre-chilled microcentrifuge tube.[1]

  • Centrifugation: Centrifuge the lysate at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.[1]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.[1]

  • Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry.[1]

Protocol 3: LC-MS/MS Analysis and Data Interpretation

This protocol provides a general framework for the analysis of deuterated serine and its downstream metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Procedure:

  • Sample Preparation: Prior to injection, centrifuge the stored metabolite extracts to pellet any precipitates. Transfer the supernatant to LC-MS vials.

  • LC-MS/MS Analysis:

    • Analyze the metabolite extracts using an LC-MS system equipped for targeted metabolomics.

    • Employ a suitable chromatography method, such as Hydrophilic Interaction Chromatography (HILIC), for the separation of polar metabolites.[2]

    • Configure the mass spectrometer to detect the mass isotopologues of serine (m+3) and its downstream metabolites (e.g., glycine, purines).[2]

  • Data Analysis:

    • Integrate the peak areas for each isotopologue of the metabolites of interest.[3]

    • Calculate the fractional labeling (or fractional enrichment) of each metabolite by determining the ratio of the labeled isotopologue peak area to the total peak area of all isotopologues for that metabolite.[2][3]

    • Metabolic flux can then be calculated using appropriate metabolic models and software.

Logical Relationship in Flux Analysis

The core principle of stable isotope-based flux analysis is to introduce a labeled substrate and measure its incorporation into downstream metabolites. The pattern and extent of labeling provide quantitative information about the activity of the metabolic pathways connecting the substrate and the measured products.

Flux_Analysis_Logic cluster_input Input cluster_system Biological System cluster_output Output cluster_analysis Analysis Labeled_Substrate Labeled Substrate (this compound) Metabolic_Network Cellular Metabolic Network Labeled_Substrate->Metabolic_Network is consumed by Labeled_Metabolites Labeled Downstream Metabolites (e.g., Glycine-d2, Labeled Purines) Metabolic_Network->Labeled_Metabolites produces Mass_Spec Mass Spectrometry (Measures Isotope Distribution) Labeled_Metabolites->Mass_Spec are measured by Flux_Calculation Flux Calculation (Mathematical Modeling) Mass_Spec->Flux_Calculation provides data for Flux_Calculation->Metabolic_Network quantifies fluxes within

Logical relationship in stable isotope-based metabolic flux analysis.

References

Application Note: Chiral Separation of D- and L-Serine-d3 using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Serine exists as two enantiomers, L-serine and D-serine. While L-serine is a common proteinogenic amino acid, D-serine has emerged as a key neuromodulator, acting as a co-agonist at the glycine (B1666218) site of N-methyl-D-aspartate (NMDA) receptors.[1][2][3] This role implicates D-serine in synaptic plasticity, neurodevelopment, and various neurological and psychiatric disorders.[1][2][4] The conversion of L-serine to D-serine is catalyzed by the enzyme serine racemase.[1][5] Given the distinct physiological roles of each enantiomer, the ability to accurately separate and quantify them is crucial for research in neuroscience and drug development. L-serine-d3, a deuterated form of L-serine, is often used as an internal standard in quantitative bioanalytical methods. This application note details a robust chiral High-Performance Liquid Chromatography (HPLC) method for the baseline separation of D-serine and this compound.

Methods and Materials

Two primary approaches exist for the chiral separation of amino acids by HPLC: direct and indirect methods.[6] Direct methods utilize a chiral stationary phase (CSP) to resolve the enantiomers, while indirect methods involve derivatizing the amino acids with a chiral reagent to form diastereomers that can be separated on a conventional achiral column.[6][7]

Direct Chiral HPLC Method

A popular and effective direct method for the separation of D- and L-serine enantiomers employs a crown-ether-based chiral stationary phase.[2] Crown-ether CSPs are particularly well-suited for the separation of D- and L-amino acid enantiomers.[2]

Experimental Protocol: Direct Chiral HPLC

  • Column: ChiroSil® SCA(-) chiral column (15 cm × 4.6 mm, 5 µm).[2]

  • Mobile Phase: 84% Methanol / 16% Water with 5 mM Perchloric Acid.[2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm or Mass Spectrometry (MS).

  • Sample Preparation:

    • Dissolve D-serine and this compound standards in the mobile phase to a final concentration of 10 µg/mL.

    • For biological samples (e.g., plasma, cerebrospinal fluid), perform protein precipitation by adding three volumes of ice-cold acetonitrile (B52724) or methanol.[8]

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[8]

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase prior to injection.

Indirect Chiral HPLC Method (Derivatization)

This method involves the pre-column derivatization of serine enantiomers with a chiral reagent to form diastereomers, which are then separated on a standard reversed-phase column.[9][10] A common derivatizing agent is a combination of ortho-phthalaldehyde (OPA) and a chiral thiol, such as N-acetyl-L-cysteine (NAC).[9]

Experimental Protocol: Indirect Chiral HPLC

  • Derivatization Reagent: 4 mM OPA and N-acetyl-L-cysteine (NAC) solution.[9]

  • Derivatization Procedure:

    • Mix the sample containing D- and this compound with the OPA-NAC solution at a 4:1 ratio (sample:reagent).[9]

    • Allow the reaction to proceed for 150 seconds at room temperature.[9]

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of phosphate (B84403) buffer and methanol.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.[9]

  • Detection: Electrochemical Detector (ECD) or Fluorescence Detector.[9]

Quantitative Data Summary

The following table summarizes typical chromatographic parameters for the direct chiral separation of serine enantiomers.

ParameterValueReference
ColumnChiroSil® SCA(-), 15 cm × 4.6 mm, 5 µm[2]
Mobile Phase84% MeOH/16% H₂O, 5 mM HClO₄[2]
Capacity Factor (k'₁)1.37[2]
Selectivity Factor (α)1.99[2]
ResolutionBaseline separation in < 10 min[2]

Experimental Workflow

G Experimental Workflow for Chiral Separation of D/L-Serine-d3 cluster_sample Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample Biological Sample or Standard ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject Sample Reconstitution->Injection Column Chiral Separation (e.g., ChiroSil® SCA(-)) Injection->Column Detection Detection (UV or MS) Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification G D-Serine Signaling Pathway at the Synapse cluster_astrocyte Astrocyte cluster_neuron Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron L_Serine_Astrocyte L-Serine L_Serine_Neuron L-Serine L_Serine_Astrocyte->L_Serine_Neuron Transport SerineRacemase Serine Racemase L_Serine_Neuron->SerineRacemase D_Serine_Neuron D-Serine SerineRacemase->D_Serine_Neuron Conversion D_Serine_Cleft D-Serine D_Serine_Neuron->D_Serine_Cleft Release NMDAR NMDA Receptor D_Serine_Cleft->NMDAR Binds to Glycine Site Glutamate Glutamate Glutamate->NMDAR Binds

References

Application Notes and Protocols for L-Serine-d3 Metabolomics Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of biological samples for the analysis of L-Serine-d3 and its metabolites. The methodologies are tailored for mass spectrometry-based metabolomics, a crucial tool in understanding serine metabolism in various physiological and pathological states.

This compound is a stable isotope-labeled form of the amino acid L-serine, where three hydrogen atoms have been replaced by deuterium (B1214612). This isotopic labeling makes it an invaluable tracer in metabolic flux analysis to investigate pathways such as one-carbon metabolism, which is vital for nucleotide synthesis, methylation reactions, and maintaining redox balance.[1] It is also widely used as an internal standard for accurate quantification of endogenous serine levels in complex biological matrices.[2][3]

Core Applications:

  • Metabolic Flux Analysis: Tracing the metabolic fate of this compound through interconnected pathways.

  • Quantitative Metabolomics: Serving as an internal standard to correct for sample loss and matrix effects during analysis.[3]

Signaling Pathways and Experimental Workflow

To visualize the context of this compound metabolomics, the following diagrams illustrate the central role of serine in metabolism and a typical experimental workflow.

cluster_0 Serine Metabolism Glucose Glucose 3-PG 3-Phosphoglycerate Glucose->3-PG Glycolysis PSAT1 PSAT1 3-PG->PSAT1 PSP PSP PSAT1->PSP PSPH PSPH PSP->PSPH L-Serine L-Serine PSPH->L-Serine Glycine Glycine L-Serine->Glycine SHMT Cysteine Cysteine L-Serine->Cysteine Sphingolipids Sphingolipids L-Serine->Sphingolipids Phosphatidylserine Phosphatidylserine L-Serine->Phosphatidylserine One-Carbon Units One-Carbon Units (for nucleotide synthesis, methylation) Glycine->One-Carbon Units

Caption: Serine metabolism pathway highlighting its synthesis from glycolysis and its role as a precursor for various biomolecules.

cluster_1 Experimental Workflow Start Start: Cell Culture & Labeling with this compound Quenching Metabolism Quenching (e.g., cold methanol) Start->Quenching Extraction Metabolite Extraction (e.g., liquid-liquid extraction) Quenching->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Analysis LC-MS or GC-MS Analysis Extraction->Analysis Derivatization->Analysis Data Data Processing & Analysis Analysis->Data End End: Metabolic Insights Data->End

Caption: A generalized experimental workflow for this compound metabolomics studies.

I. Sample Preparation for LC-MS Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique suitable for analyzing polar metabolites like L-serine in complex biological matrices.[4]

Application Note: Tracing Serine Metabolism in Cultured Cells

This protocol is designed for tracing the incorporation of deuterium from this compound into downstream metabolites in cultured mammalian cells.

Experimental Protocol:

  • Cell Culture and Labeling:

    • Seed cells in 6-well plates and grow to the desired confluency.

    • Aspirate the standard culture medium and wash the cells once with serine-free medium.

    • Add serine-free medium supplemented with a known concentration of this compound (e.g., 0.5 mM).

    • Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor label incorporation dynamics.[5]

  • Metabolite Quenching and Extraction:

    • Place culture plates on ice to halt metabolic activity.

    • Aspirate the labeling medium and rapidly wash the cells twice with ice-cold phosphate-buffered saline (PBS) or 0.9% NaCl.[5]

    • Add 1 mL of ice-cold 80% methanol (B129727) to each well to quench metabolism and extract metabolites.[1][5]

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.[5]

    • Vortex vigorously for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[5]

    • Transfer the supernatant (metabolite extract) to a new tube.

  • Sample Preparation for LC-MS:

    • Dry the metabolite extract under a stream of nitrogen or using a centrifugal evaporator.[2]

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as a mixture of water and acetonitrile (B52724).[1]

  • LC-MS Analysis:

    • Separate metabolites using a hydrophilic interaction liquid chromatography (HILIC) column.[1][5]

    • Analyze the eluent using a high-resolution mass spectrometer to detect and quantify the different isotopologues of serine and its downstream metabolites.[1]

Application Note: Quantification of L-Serine using this compound as an Internal Standard

This protocol describes the use of this compound as an internal standard for the accurate quantification of endogenous L-serine in plasma samples.

Experimental Protocol:

  • Sample Preparation:

    • To 50 µL of plasma, add a known amount of this compound internal standard working solution.[2]

    • Precipitate proteins by adding a sufficient volume of cold methanol (e.g., 150 µL).[3]

    • Vortex and centrifuge to pellet the precipitated proteins.[2]

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[2]

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[2]

  • LC-MS/MS Analysis:

    • Use a chiral column for the separation of D- and L-serine if necessary.[2]

    • Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI).[2][4]

ParameterSettingReference
LC Column Chiral column (e.g., Regis® ChiroSil RCA(+)) or HILIC[2][5]
Mobile Phase Gradient of aqueous (e.g., 0.1% formic acid in water) and organic (e.g., acetonitrile or methanol) solvents[4]
Ionization Mode Positive Electrospray Ionization (ESI+)[2]
MS Analyzer Triple Quadrupole[2]
Acquisition Mode Multiple Reaction Monitoring (MRM)[4]

II. Sample Preparation for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for metabolomics, but it requires chemical derivatization to increase the volatility of polar analytes like amino acids.[4][6]

Application Note: Analysis of this compound and its Metabolites by GC-MS

This protocol outlines the derivatization of amino acids for GC-MS analysis, enabling the separation and detection of this compound and related compounds.

Experimental Protocol:

  • Metabolite Extraction:

    • Perform quenching and extraction as described in the LC-MS protocol (Section I, Protocol 1, Step 2).

    • Dry the metabolite extract completely under nitrogen or in a centrifugal evaporator.[4]

  • Derivatization (Silylation):

    • To the dried extract, add a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4][7]

    • The reaction can be performed by adding the reagent (e.g., 100 µL of neat MTBSTFA followed by 100 µL of acetonitrile) and heating at a specific temperature (e.g., 100 °C) for a defined time (e.g., 4 hours).[6]

    • The resulting derivatized sample is then dissolved in an appropriate solvent for injection into the GC-MS.[4]

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).[4]

    • The mass spectrometer detects the fragments of the derivatized amino acids. The incorporation of deuterium in this compound will result in a mass shift in the characteristic fragments, allowing for its quantification.[1]

ParameterSettingReference
Derivatization Reagent BSTFA with 1% TMCS or MTBSTFA[4][6]
Reaction Conditions Varies with reagent (e.g., 100 °C for 4 hours with MTBSTFA)[6]
GC Column Capillary column (e.g., DB-5ms)[4]
Ionization Mode Electron Ionization (EI)[8]
MS Analyzer Quadrupole or Time-of-Flight (TOF)

Quantitative Data Summary

The following tables summarize typical parameters and expected outcomes for the described methods. Note that specific values can vary depending on the instrumentation, sample matrix, and experimental conditions.

Table 1: Comparison of Analytical Techniques for this compound Analysis

FeatureLC-MS/MSGC-MS
Sample Derivatization Often not required, but can be used for chiral separation[4]Mandatory[6]
Sensitivity HighHigh
Selectivity HighHigh
Throughput Generally higher than GC-MSCan be lower due to longer run times
Compound Coverage Broad, especially for polar metabolitesGood for volatile and semi-volatile compounds
Robustness Can be affected by matrix effectsGenerally robust

Table 2: Typical Recovery and Variability

ParameterExpected RangeNotes
Extraction Recovery > 85%Dependent on the extraction method and solvent system.
Inter-day Precision (%RSD) < 15%Relative Standard Deviation for quality control samples.
Intra-day Precision (%RSD) < 10%Relative Standard Deviation for quality control samples.
Limit of Detection (LOD) Low nM to µM rangeVaries significantly with the analytical platform and matrix. For D-amino acids, LODs can be in the range of 3.2-446 nM.[9]
Lower Limit of Quantification (LLOQ) Low nM to µM rangeFor D-amino acids, LLOQs can be in the range of 0.031-1.95 µM.[9]

Disclaimer: These protocols and application notes are intended as a guide. Researchers should optimize the procedures for their specific experimental setup and biological system.

References

Application Note: Tracing L-Serine Metabolism with L-Serine-d3 and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-serine is a non-essential amino acid that serves as a central node in cellular metabolism. Beyond its role in protein synthesis, L-serine is a major source of one-carbon units for the synthesis of nucleotides, lipids, and other amino acids, and it is a key precursor in the biosynthesis of sphingolipids.[1][2][3] Dysregulation of serine metabolism has been implicated in various diseases, including cancer and neurological disorders.[4] Stable isotope tracing using L-Serine-d3 (L-serine with deuterium (B1214612) atoms at the C2 and C3 positions) coupled with Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful method to quantitatively map the flux of serine through these critical metabolic pathways. This application note provides a detailed protocol for analyzing the incorporation of this compound into downstream metabolites using ¹H NMR spectroscopy.

Principle

The protocol is based on the principle that the incorporation of deuterium from this compound into a metabolite will lead to the disappearance or reduction of the corresponding proton (¹H) signal in the NMR spectrum.[3][5] By comparing the integral of a specific proton signal in a metabolite from cells cultured with labeled this compound to that from cells cultured with unlabeled L-serine, the percentage of incorporation can be quantified. An internal standard with a known concentration is used to normalize the spectra for accurate quantification.[6]

Key Applications

  • Metabolic Flux Analysis: Quantitatively tracing the contribution of serine to various metabolic pathways.[7]

  • Drug Discovery and Development: Assessing the impact of therapeutic agents on serine metabolism.

  • Disease Research: Investigating the reprogramming of serine metabolism in pathologies like cancer.[1][8]

Experimental Workflow

The overall experimental workflow for analyzing this compound incorporation by NMR spectroscopy is depicted below.

experimental_workflow cluster_cell_culture Cell Culture cluster_metabolite_extraction Metabolite Extraction cluster_nmr_analysis NMR Analysis cluster_data_analysis Data Analysis A Seed Cells B Culture in Serine-free Medium with this compound A->B C Incubate for Desired Time B->C D Quench Metabolism (e.g., cold methanol) C->D E Cell Lysis and Metabolite Extraction D->E F Separate Metabolite Extract E->F G Prepare NMR Sample (with internal standard) F->G H Acquire 1H NMR Spectra G->H I Process Spectra (phasing, baseline correction) H->I J Integrate Signals of Interest I->J K Calculate % Incorporation J->K L Metabolic Interpretation K->L

Caption: Experimental workflow for this compound incorporation analysis.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

1. Cell Culture and Labeling

  • Cell Seeding: Seed cells at a desired density in a multi-well plate or flask and allow them to adhere overnight in their standard growth medium.

  • Media Preparation: Prepare serine-free cell culture medium. Supplement this medium with this compound to a final concentration similar to that of L-serine in the standard medium. Also, prepare a control medium with an equivalent concentration of unlabeled L-serine.

  • Labeling: Aspirate the standard medium, wash the cells once with serine-free medium, and then add the this compound containing medium. For the control group, add the unlabeled L-serine medium.

  • Incubation: Incubate the cells for a time course (e.g., 6, 12, 24, 48 hours) to monitor the dynamics of label incorporation.

2. Metabolite Extraction

  • Quenching: Place the culture plate on ice to quench metabolic activity.

  • Washing: Aspirate the medium and quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add ice-cold 80% methanol (B129727) to each well. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Lysis: Vortex the tubes vigorously and incubate on ice for 20 minutes to ensure cell lysis.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Collection: Transfer the supernatant, which contains the polar metabolites, to a new tube.

  • Drying: Dry the metabolite extract using a vacuum concentrator. The dried extract can be stored at -80°C.

3. NMR Sample Preparation and Data Acquisition

  • Sample Reconstitution: Reconstitute the dried metabolite extract in a known volume (e.g., 600 µL) of NMR buffer (e.g., phosphate (B84403) buffer in D₂O, pH 7.4) containing a known concentration of an internal standard (e.g., DSS or TSP).

  • Transfer: Transfer the reconstituted sample to a 5 mm NMR tube.

  • NMR Spectroscopy:

    • Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • Use a standard 1D proton pulse sequence with water suppression (e.g., 'noesygppr1d').

    • Key Acquisition Parameters:

      • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate quantification (a value of 30 seconds is often sufficient).[5]

      • Number of Scans: Adjust to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for accurate integration).[9]

      • Temperature: Maintain a constant temperature (e.g., 298 K).

4. Data Processing and Analysis

  • Processing: Process the acquired spectra using appropriate software (e.g., TopSpin, MestReNova). This includes Fourier transformation, manual phasing, and automatic baseline correction.

  • Signal Identification: Identify the characteristic signals of L-serine and its downstream metabolites (e.g., glycine, cysteine-derived species) based on their chemical shifts and coupling constants from literature or databases.[10]

  • Signal Integration:

    • Calibrate the chemical shift of the spectra to the internal standard signal (e.g., DSS at 0.0 ppm).

    • Integrate the area of a well-resolved signal for each metabolite of interest.

    • Integrate the area of the internal standard signal.

  • Calculation of Incorporation:

    • The percentage of this compound incorporation into a downstream metabolite can be calculated by observing the reduction in the integral of a proton signal that is replaced by deuterium.

    • For a given proton signal in a metabolite:

      • Step 1: Normalize the signal integral in the control sample (unlabeled).

        • Normalized Integral (Control) = (Integral of Metabolite Signal) / (Integral of Internal Standard Signal)

      • Step 2: Normalize the signal integral in the labeled sample.

        • Normalized Integral (Labeled) = (Integral of Metabolite Signal) / (Integral of Internal Standard Signal)

      • Step 3: Calculate the percent incorporation.

        • % Incorporation = [1 - (Normalized Integral (Labeled) / Normalized Integral (Control))] * 100

Data Presentation

Quantitative data should be summarized in a structured table for clear comparison across different experimental conditions and time points.

MetaboliteTime Point (hours)Normalized Integral (Control)Normalized Integral (this compound)% Incorporation
Glycine61.250.8829.6
121.230.6150.4
241.260.3175.4
Cysteine60.450.4011.1
120.470.3329.8
240.460.2154.3

Signaling Pathways Involving L-Serine

L-Serine is a crucial contributor to two major metabolic networks: one-carbon metabolism and sphingolipid biosynthesis.

One-Carbon Metabolism

Serine provides the primary one-carbon units for the folate and methionine cycles, which are essential for the synthesis of nucleotides (purines and thymidylate), amino acids, and for methylation reactions.[11]

one_carbon_metabolism cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Synthesis cluster_folate_cycle Folate Cycle cluster_methionine_cycle Methionine Cycle 3PG 3-Phosphoglycerate Serine L-Serine 3PG->Serine PHGDH, PSAT1, PSPH Glycine Glycine Serine->Glycine SHMT 5,10-Methylene-THF 5,10-Methylene-THF Serine->5,10-Methylene-THF Glutathione Glutathione Glycine->Glutathione THF THF THF->5,10-Methylene-THF Nucleotide Synthesis Nucleotide Synthesis 5,10-Methylene-THF->Nucleotide Synthesis Homocysteine Homocysteine 5,10-Methylene-THF->Homocysteine Methionine Methionine Homocysteine->Methionine Cysteine Cysteine Homocysteine->Cysteine Transsulfuration SAM S-Adenosylmethionine Methionine->SAM SAH S-Adenosylhomocysteine SAM->SAH Methylation Reactions SAH->Homocysteine Cysteine->Glutathione

Caption: L-Serine's role in one-carbon metabolism.

Sphingolipid Biosynthesis

The de novo synthesis of all sphingolipids begins with the condensation of L-serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT).[5][12] This pathway generates essential structural components of cell membranes and bioactive signaling molecules like ceramides (B1148491) and sphingosine-1-phosphate.[13]

sphingolipid_biosynthesis cluster_precursors Precursors cluster_synthesis De Novo Synthesis cluster_complex_sphingolipids Complex Sphingolipids Serine L-Serine 3KDS 3-Ketosphinganine Serine->3KDS SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->3KDS Sphinganine Sphinganine 3KDS->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Glycosphingolipids Glycosphingolipids Ceramide->Glycosphingolipids

Caption: L-Serine as a precursor for sphingolipid biosynthesis.

Conclusion

The use of this compound as a stable isotope tracer combined with quantitative ¹H NMR spectroscopy provides a robust and reliable method for elucidating the metabolic fate of serine within the cell. This approach offers valuable insights into the regulation of key metabolic pathways and can aid in the identification of novel therapeutic targets in a variety of disease contexts.

References

Application Notes and Protocols for L-Serine-d3 in Pharmacokinetic Studies of Serine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine is a nutritionally non-essential amino acid that plays a central role in a multitude of cellular processes. It serves as a fundamental building block for proteins, a precursor for the synthesis of other amino acids like glycine (B1666218) and cysteine, and a key contributor to one-carbon metabolism, which is vital for the biosynthesis of nucleotides and for methylation reactions.[1][2][3][4][5] The metabolism of serine is intricately linked with major cellular pathways and is often dysregulated in various diseases, including cancer and neurological disorders.[4][6][7][8][9]

L-Serine-d3 is a stable isotope-labeled version of L-serine (B559523), where three hydrogen atoms have been replaced by deuterium (B1214612).[7][10] This isotopic labeling renders it a powerful tracer for in vivo and in vitro studies of serine metabolism.[7][11] By employing this compound, researchers can precisely track the absorption, distribution, metabolism, and excretion (ADME) of serine, and quantify its flux through various metabolic pathways using mass spectrometry.[7][12] This document provides detailed application notes and experimental protocols for the use of this compound in pharmacokinetic studies of serine metabolism.

Core Principles of this compound as a Metabolic Tracer

The utility of this compound as a tracer lies in the fact that the deuterium label increases its mass by three daltons (M+3) compared to endogenous L-serine.[13] This mass shift allows for the sensitive and specific detection of the labeled serine and its downstream metabolites by mass spectrometry (MS), distinguishing them from the unlabeled, endogenous pool.[11] As deuterium is a stable, non-radioactive isotope, this compound is safe for use in both animal and human studies.[11]

Key Applications in Pharmacokinetic Studies

  • Determination of Bioavailability and Pharmacokinetic Parameters: Quantifying the rate and extent of absorption of orally administered L-serine.[14][15][16][17][18]

  • Tissue Distribution and Uptake: Measuring the concentration of this compound and its metabolites in various tissues to understand its distribution and organ-specific uptake.[7][12]

  • Metabolic Flux Analysis: Tracing the incorporation of the deuterium label into downstream metabolites such as glycine, cysteine, and components of the one-carbon metabolism pathway to quantify metabolic rates.[3][13]

  • Disease Model Studies: Investigating alterations in serine metabolism in pathological conditions like cancer and neurological disorders.[4][6][7]

  • Drug Development: Assessing the impact of novel therapeutics on serine metabolism.[4][11]

Signaling and Metabolic Pathways

Serine metabolism is deeply integrated with central carbon metabolism and several key signaling pathways. The diagrams below illustrate the primary metabolic fates of serine and a typical experimental workflow for a pharmacokinetic study using this compound.

G cluster_0 Glycolysis cluster_1 Serine Synthesis Pathway cluster_2 One-Carbon Metabolism cluster_3 Other Metabolic Fates Glucose Glucose G3P G3P Glucose->G3P ThreePG 3-Phosphoglycerate G3P->ThreePG ThreePHP 3-Phosphohydroxypyruvate ThreePG->ThreePHP PHGDH Serine L-Serine ThreePS 3-Phosphoserine ThreePHP->ThreePS PSAT1 ThreePS->Serine PSPH Glycine Glycine Serine->Glycine SHMT Cysteine Cysteine Serine->Cysteine Sphingolipids Sphingolipids Serine->Sphingolipids Phospholipids Phospholipids Serine->Phospholipids Protein_Synthesis Protein Synthesis Serine->Protein_Synthesis OneCarbonUnits One-Carbon Units (via Folate Cycle) Glycine->OneCarbonUnits Nucleotide_Synthesis Nucleotide Synthesis OneCarbonUnits->Nucleotide_Synthesis Methylation_Reactions Methylation Reactions OneCarbonUnits->Methylation_Reactions

Serine Metabolism Pathways

G cluster_0 Experimental Phase cluster_1 Sample Processing cluster_2 Analysis cluster_3 Data Interpretation A Animal Acclimatization B This compound Administration (e.g., Oral Gavage) A->B C Time-Course Sample Collection (Blood, Tissues) B->C D Plasma Separation C->D E Tissue Homogenization C->E F Metabolite Extraction D->F E->F G LC-MS/MS Analysis F->G H Quantification of This compound and Metabolites G->H I Pharmacokinetic Modeling H->I J Metabolic Flux Analysis I->J

Experimental Workflow

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodent Models

This protocol outlines a typical pharmacokinetic study in mice following oral administration of this compound.

1. Animal Handling and Dosing

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least one week prior to the experiment with ad libitum access to standard chow and water.[12]

  • Dosing Solution Preparation:

    • On the day of the experiment, weigh the required amount of this compound.

    • Dissolve in sterile saline to the desired concentration (e.g., 20 mg/mL). A typical dose for metabolic studies is between 100-500 mg/kg body weight.[12]

    • Gently warm the solution to 37°C to ensure complete dissolution.[12]

  • Administration:

    • Fast the mice for 4-6 hours prior to dosing.

    • Weigh each mouse to calculate the exact dosing volume.

    • Administer the this compound solution via oral gavage. A control group should receive an equivalent volume of saline.[7]

2. Sample Collection

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) via tail vein or retro-orbital bleeding at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-administration into EDTA-coated tubes.[12]

  • Plasma Preparation: Immediately centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.

  • Tissue Harvesting: At the final time point, euthanize the animals and harvest tissues of interest (e.g., liver, brain, kidney, tumor). Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.[7][12]

3. Metabolite Extraction

  • Plasma:

    • To 50 µL of plasma, add 200 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., L-Serine-¹³C₃,¹⁵N).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.[3]

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.

  • Tissues:

    • Weigh the frozen tissue sample (e.g., 20-30 mg).

    • Add ice-cold 80% methanol (1 mL per 20 mg of tissue) and the internal standard.

    • Homogenize the tissue using a bead beater or a Dounce homogenizer on ice.[7]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7]

    • Transfer the supernatant and dry as described for plasma samples.

4. LC-MS/MS Analysis

  • Sample Reconstitution: Reconstitute the dried extracts in 100 µL of a suitable solvent (e.g., 5% acetonitrile (B52724) in water with 0.1% formic acid).[3]

  • Chromatographic Separation:

    • Inject the sample onto a liquid chromatography system.

    • Separate the metabolites using a suitable column (e.g., a HILIC column for polar metabolites).

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry Detection:

    • Analyze the eluent using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

    • Monitor the specific precursor-to-product ion transitions for L-serine, this compound, and other metabolites of interest.

Data Presentation

Quantitative data from pharmacokinetic studies using this compound should be presented in clear and concise tables. Below are examples of how to structure such data.

Table 1: LC-MS/MS Parameters for L-Serine and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
L-Serine106.160.115
This compound109.163.015
Internal Standard
L-Serine-¹³C₃,¹⁵N110.163.115

Table 2: Representative Pharmacokinetic Parameters of this compound in Mouse Plasma

ParameterUnitValue (Mean ± SD)
Cmax (Maximum Concentration)µg/mL150.5 ± 25.2
Tmax (Time to Cmax)hours0.5 ± 0.1
AUC (Area Under the Curve)µg·h/mL450.8 ± 60.5
t½ (Half-life)hours2.1 ± 0.4

Table 3: Tissue Distribution of this compound at 4 Hours Post-Administration

TissueThis compound Concentration (nmol/g tissue)
Liver850.6 ± 120.3
Kidney625.4 ± 95.7
Brain50.2 ± 10.1
Muscle150.9 ± 30.5

Conclusion

This compound is an invaluable tool for elucidating the complex pharmacokinetics of serine metabolism. The protocols and guidelines presented in these application notes provide a robust framework for researchers to design and execute rigorous studies. The use of stable isotope tracers like this compound, coupled with sensitive analytical techniques such as LC-MS/MS, will continue to advance our understanding of serine's role in health and disease, and aid in the development of novel therapeutic strategies targeting serine metabolism.

References

Application Notes and Protocols for Cell Viability and Apoptosis Assays with L-Serine-d3

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Serine is a crucial non-essential amino acid that plays a central role in a multitude of cellular processes, including protein synthesis, nucleotide biosynthesis, and one-carbon metabolism.[1][2] Its involvement in these fundamental pathways makes it a key player in cell proliferation and survival.[3][4] The deuterated stable isotope, L-Serine-d3, serves as a powerful tool for researchers to trace the metabolic fate of L-serine within cells using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][5] These application notes provide detailed protocols for utilizing this compound in conjunction with standard cell viability and apoptosis assays to investigate the role of serine metabolism in cellular health and disease.

While L-serine is essential for proliferation, it is important to note that its stereoisomer, D-serine, can induce apoptosis in certain cell types at high concentrations.[1][6] Therefore, when working with Dthis compound, a racemic mixture, potential cytotoxic effects of the D-isomer must be considered.[7] For studies focused specifically on L-serine metabolism without the confounding effects of D-serine, the use of this compound is recommended.

Core Applications

  • Metabolic Flux Analysis: Tracing the incorporation of deuterium (B1214612) from this compound into downstream metabolites can elucidate the activity of serine-dependent metabolic pathways.[8][9]

  • Investigating Metabolic Reprogramming: Cancer cells often exhibit altered serine metabolism, making this compound a valuable tool for studying metabolic changes associated with tumorigenesis and progression.[2][10]

  • Understanding Apoptotic Mechanisms: By combining this compound labeling with apoptosis assays, researchers can correlate changes in serine metabolism with the induction and progression of programmed cell death.[11][12]

Data Presentation

Table 1: Recommended Concentrations for Cell-Based Assays

Assay TypeCompoundRecommended Concentration RangeKey Observations
Metabolic TracingThis compound0.1 - 1 mMSufficient for detection by MS or NMR while minimizing metabolic perturbation.[1]
Cell ProliferationL-Serine1 - 30 mMConcentration-dependent effects; higher concentrations can support proliferation in serine-dependent cells.[1]
Apoptosis InductionD-Serine10 - 20 mMHigh concentrations can induce apoptosis in various cell types.[1][6]

Table 2: Representative Data from Annexin V/PI Apoptosis Assay after D-Serine Treatment

TreatmentViable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Untreated Control95 ± 2.13 ± 0.82 ± 0.5
L-Serine (20 mM)93 ± 3.54 ± 1.13 ± 0.7
D-Serine (20 mM)65 ± 4.225 ± 3.310 ± 2.0

Note: Data are representative and may vary depending on the cell line and experimental conditions.[1]

Experimental Protocols

Protocol 1: Metabolic Labeling with this compound for Cell Viability Assessment

This protocol outlines the procedure for labeling cells with this compound followed by a standard cell viability assay, such as the MTT assay.

Materials:

  • Cells of interest

  • Complete culture medium

  • Serine-free culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow cells to adhere and grow for 24 hours in complete medium.

  • Medium Exchange: Aspirate the complete medium and wash the cells once with sterile PBS.

  • Labeling: Add serine-free medium supplemented with a known concentration of this compound (e.g., 0.5 mM).[1] Include control wells with unlabeled L-Serine.

  • Incubation: Incubate the cells for the desired time course (e.g., 24, 48, 72 hours) to allow for the incorporation of the labeled amino acid and to observe any effects on cell viability.

  • MTT Assay:

    • Add MTT reagent to each well at a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

    • Aspirate the medium and add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (unlabeled L-Serine) cells.

Protocol 2: Apoptosis Assessment using Annexin V/PI Staining after Metabolic Labeling

This protocol describes how to assess apoptosis in cells cultured with this compound, which can be particularly useful when studying metabolic changes in response to an apoptotic stimulus or the effects of D-serine.

Materials:

  • Cells of interest

  • Complete culture medium

  • Serine-free culture medium

  • This compound (or Dthis compound to study D-serine effects)

  • Apoptosis-inducing agent (optional)

  • Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere.

    • Replace the medium with serine-free medium supplemented with this compound.

    • If applicable, treat the cells with an apoptosis-inducing agent at a predetermined concentration and duration. If investigating the effects of D-serine, use Dthis compound at a concentration known to induce apoptosis (e.g., 20 mM).[1][6]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.[1]

    • Incubate the cells in the dark at room temperature for 15 minutes.[1]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Differentiate cell populations:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[1]

  • Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

Mandatory Visualizations

experimental_workflow_viability cluster_prep Cell Preparation cluster_labeling Metabolic Labeling cluster_assay Viability Assay seed_cells Seed Cells in 96-well Plate adhere 24h Adhesion seed_cells->adhere medium_exchange Medium Exchange to Serine-Free adhere->medium_exchange add_l_serine_d3 Add this compound medium_exchange->add_l_serine_d3 incubation Incubate (24-72h) add_l_serine_d3->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_formation Incubate (2-4h) add_mtt->formazan_formation solubilize Solubilize Formazan formazan_formation->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance

Caption: Workflow for this compound labeling and cell viability assessment.

experimental_workflow_apoptosis cluster_culture Cell Culture & Treatment cluster_staining Cell Staining cluster_analysis Flow Cytometry seed_cells Seed Cells in 6-well Plate add_label Add this compound Medium seed_cells->add_label induce_apoptosis Induce Apoptosis (Optional) add_label->induce_apoptosis harvest Harvest Cells induce_apoptosis->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V/PI wash->stain incubate_stain Incubate (15 min) stain->incubate_stain analyze Analyze on Flow Cytometer incubate_stain->analyze quantify Quantify Cell Populations analyze->quantify

Caption: Workflow for apoptosis assessment with this compound labeling.

serine_metabolism_apoptosis cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Synthesis Pathway cluster_downstream Downstream Pathways cluster_apoptosis Apoptosis Regulation glucose Glucose g3p 3-Phosphoglycerate glucose->g3p phgdh PHGDH g3p->phgdh psat1 PSAT1 phgdh->psat1 psph PSPH psat1->psph l_serine L-Serine psph->l_serine glycine Glycine l_serine->glycine cysteine Cysteine l_serine->cysteine sphingolipids Sphingolipids l_serine->sphingolipids nucleotides Nucleotides glycine->nucleotides apoptosis Apoptosis cysteine->apoptosis GSH Synthesis (Anti-apoptotic) nucleotides->apoptosis DNA Replication (Pro-proliferative) sphingolipids->apoptosis Ceramide Production (Pro-apoptotic)

Caption: L-Serine metabolism and its links to apoptosis.

References

Application Notes and Protocols for the Derivatization of L-Serine-d3 for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of L-Serine-d3 for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate derivatization method is critical for achieving the desired sensitivity, accuracy, and reproducibility in bioanalytical studies. This guide covers common and effective derivatization techniques, including silylation and acylation methods, to enhance the volatility and thermal stability of this compound, making it amenable to GC-MS analysis.

Introduction to Derivatization for GC-MS Analysis of Amino Acids

Amino acids, including this compound, are polar, non-volatile compounds due to their zwitterionic nature at physiological pH. Direct analysis by GC-MS is not feasible as they would not elute from the GC column. Derivatization is a chemical modification process that converts these polar functional groups (e.g., -COOH, -OH, -NH2) into less polar and more volatile derivatives. This process is essential for:

  • Increasing Volatility: Facilitating the transition of the analyte into the gas phase.

  • Improving Thermal Stability: Preventing degradation of the analyte at the high temperatures of the GC injector and column.

  • Enhancing Chromatographic Resolution: Resulting in sharper and more symmetrical peaks.

  • Improving Mass Spectrometric Fragmentation: Yielding characteristic fragment ions for sensitive and specific detection.

This compound, a stable isotope-labeled internal standard, is crucial for accurate quantification in metabolic research, clinical diagnostics, and drug development. The derivatization of this compound should be efficient, reproducible, and not cause isotopic exchange.

Common Derivatization Methods for this compound

The two primary classes of derivatization reagents for amino acids for GC-MS analysis are silylating agents and acylating agents.

Silylation Methods

Silylation involves the replacement of active hydrogens in the carboxyl, hydroxyl, and amino groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A widely used reagent that forms TMS derivatives. It is often used with a catalyst like TMCS (Trimethylchlorosilane) to enhance its reactivity, especially for hindered groups.

  • MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): Forms TBDMS derivatives, which are generally more stable and less susceptible to hydrolysis than TMS

Utilizing L-Serine-d3 for Precise Quantification in Stable Isotope Dilution Mass Spectrometry: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of L-Serine-d3 as an internal standard in stable isotope dilution mass spectrometry (SID-MS) for the accurate quantification of L-Serine in biological samples. Detailed protocols for sample preparation, LC-MS/MS analysis, and data interpretation are presented, along with key performance data and visual workflows to ensure successful implementation in a research setting.

Introduction to Stable Isotope Dilution Mass Spectrometry with this compound

Stable isotope dilution mass spectrometry is a powerful analytical technique that provides high accuracy and precision for the quantification of endogenous molecules in complex biological matrices.[1][2] This method relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes.[1][3]

This compound, a deuterated form of L-Serine, serves as an ideal internal standard for the quantification of natural L-Serine.[1][4][5] By adding a known amount of this compound to a sample at the beginning of the workflow, any variations in sample preparation, such as extraction efficiency, and instrument response can be normalized. The mass spectrometer distinguishes between the endogenous L-Serine and the this compound internal standard based on their mass-to-charge (m/z) ratios, allowing for highly reliable quantification.[1][6]

Quantitative Performance Data

The use of this compound as an internal standard in LC-MS/MS methods for L-Serine quantification has been validated in numerous studies. The following tables summarize typical performance characteristics of these assays, demonstrating excellent linearity, precision, and accuracy.

Table 1: Linearity of L-Serine Quantification using this compound

MatrixCalibration Range (µg/mL)Correlation Coefficient (r²)Reference
Human Plasma0.1 - 100≥ 0.99[6]
Phosphate Buffered Saline (PBS)0.01 - 10≥ 0.9997[6]

Table 2: Precision and Accuracy of L-Serine Quantification in Human Plasma

Quality Control (QC) LevelConcentration (nmol/mL)Intra-Day Precision (%CV)Inter-Day Precision (%CV)Accuracy (%)Reference
Low0.39< 8.38< 8.3892.93 - 102.29
Medium3.13< 8.38< 8.3892.93 - 102.29
High20.0< 5< 592.93 - 102.29

Experimental Protocols

This section provides detailed protocols for the quantification of L-Serine in two common biological matrices: human plasma and cultured cells.

Quantification of L-Serine in Human Plasma

This protocol is designed for the analysis of L-Serine in plasma samples, a common matrix in clinical and research studies.

Materials:

  • Human plasma samples

  • This compound internal standard solution (1 µg/mL in water)

  • Acetonitrile (B52724) (ACN), ice-cold

  • Methanol (B129727) (MeOH)

  • Formic acid (FA)

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Centrifuge

  • Autosampler vials

Protocol:

  • Sample Thawing: Thaw frozen plasma samples on ice to maintain sample integrity.

  • Internal Standard Spiking: In a microcentrifuge tube, add 10 µL of the this compound internal standard solution to 50 µL of plasma.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to the plasma/internal standard mixture to precipitate proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Transfer to Vial: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Quantification of L-Serine in Cultured Cells

This protocol is suitable for researchers investigating L-Serine metabolism in various cell lines.

Materials:

  • Cultured cells

  • This compound internal standard solution

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (80%), ice-cold

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge

  • Autosampler vials

Protocol:

  • Cell Culture: Grow cells to the desired confluency in appropriate culture vessels.

  • Washing: Aspirate the culture medium and wash the cells twice with ice-cold PBS to remove any residual medium.

  • Metabolite Extraction: Add a sufficient volume of ice-cold 80% methanol containing the this compound internal standard to the cells.

  • Cell Lysis: Scrape the cells from the culture vessel in the methanol solution and transfer the cell lysate to a microcentrifuge tube.

  • Vortexing: Vortex the cell lysate for 1 minute to ensure complete cell lysis and extraction of metabolites.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Transfer: Transfer the supernatant containing the metabolites and internal standard to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.

  • Transfer to Vial: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general guidelines for setting up an LC-MS/MS method for L-Serine quantification. Specific parameters may need to be optimized based on the instrument and column used.

Table 3: Typical LC-MS/MS Parameters

ParameterRecommended Setting
Liquid Chromatography
ColumnHILIC (Hydrophilic Interaction Liquid Chromatography) or Chiral Column
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientOptimized to separate L-Serine from other matrix components
Flow Rate0.2 - 0.5 mL/min
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Scan TypeMultiple Reaction Monitoring (MRM)
MRM Transition (L-Serine)To be optimized, e.g., m/z 106.1 -> 60.1
MRM Transition (this compound)To be optimized, e.g., m/z 109.1 -> 63.1
Collision EnergyTo be optimized for each transition

Data Analysis and Interpretation

  • Peak Integration: Integrate the peak areas for both the endogenous L-Serine and the this compound internal standard in the chromatograms.

  • Ratio Calculation: Calculate the ratio of the peak area of L-Serine to the peak area of this compound for each sample, calibrator, and quality control.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the known concentrations of the L-Serine calibrators. A linear regression with a weighting factor of 1/x is typically used.

  • Quantification: Determine the concentration of L-Serine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma or Cells) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract LC Liquid Chromatography (Separation) Extract->LC MS Mass Spectrometry (Detection) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental workflow for L-Serine quantification.

L-Serine Metabolism

G Glycolysis Glycolysis ThreePG 3-Phosphoglycerate Glycolysis->ThreePG PHGDH PHGDH ThreePG->PHGDH Phosphohydroxypyruvate 3-Phosphohydroxypyruvate PHGDH->Phosphohydroxypyruvate PSAT1 PSAT1 Phosphohydroxypyruvate->PSAT1 Phosphoserine Phosphoserine PSAT1->Phosphoserine PSPH PSPH Phosphoserine->PSPH L_Serine L-Serine PSPH->L_Serine Glycine Glycine L_Serine->Glycine Cysteine Cysteine L_Serine->Cysteine Proteins Protein Synthesis L_Serine->Proteins Sphingolipids Sphingolipids L_Serine->Sphingolipids One_Carbon One-Carbon Metabolism (Folate Cycle) L_Serine->One_Carbon

Caption: Key metabolic pathways involving L-Serine.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing L-Serine-d3 for Cell Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing L-Serine-d3 concentration in cell labeling experiments. This guide provides practical advice, troubleshooting tips, and detailed protocols to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for metabolic tracing studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in cell culture?

A1: this compound is a stable isotope-labeled version of the non-essential amino acid L-serine, where three hydrogen atoms on the carbon backbone have been replaced with deuterium (B1214612). Its primary use in cell culture is as a metabolic tracer.[1][2] By substituting standard L-serine in the culture medium with this compound, researchers can track the metabolic fate of serine through various cellular pathways using mass spectrometry (MS) or nuclear magnetic resonance (NMR).[1][3] This is particularly valuable for studying serine's role in protein synthesis, one-carbon metabolism (which is crucial for nucleotide synthesis), and the production of other biomolecules like sphingolipids.[1][4]

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare a sterile stock solution of this compound in high-purity water or a buffered solution such as PBS. To aid dissolution, gentle warming and vortexing may be applied. The stock solution should be sterile-filtered through a 0.22 µm filter before being added to the cell culture medium. For long-term storage, it is advisable to create aliquots and freeze them at -20°C or -80°C to prevent degradation and avoid repeated freeze-thaw cycles.[1]

Q3: What is a good starting concentration for this compound in my cell culture medium?

A3: A good starting point is to match or slightly exceed the concentration of L-serine found in your basal medium. For the most accurate tracing experiments, it is best to use a custom serine-free medium formulation and then add your desired concentration of this compound as the sole source of serine.[1] If using a standard medium, be aware that it will contain unlabeled L-serine, which will compete with the labeled form. Recommended concentrations for metabolic tracing generally fall within the 0.1 - 1 mM range.[3]

Q4: I am using Dthis compound and observing cytotoxicity. Why is this happening and would switching to this compound help?

A4: Cytotoxicity observed with Dthis compound, a racemic mixture, is often due to the D-serine component.[1] D-serine can be an agonist for the NMDA receptor, and at high concentrations, it can lead to excitotoxicity and apoptosis, especially in neuronal cell types.[1][3] If you are experiencing cytotoxicity with the DL-mixture, switching to this compound is a highly recommended solution as it eliminates the potentially toxic D-isomer.[1]

Troubleshooting Guide

This guide addresses common issues encountered during this compound labeling experiments.

Issue 1: Low Incorporation of Deuterium Label

If your mass spectrometry analysis shows poor incorporation of the deuterium label into downstream metabolites, consider the following:

  • High Concentration of Unlabeled L-Serine: The presence of unlabeled L-serine in your basal medium or serum will compete with this compound, leading to lower label incorporation.

    • Solution: Use a custom serine-free medium and supplement with dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.[5]

  • Insufficient Incubation Time: The time required for metabolic turnover and incorporation of the label can vary between cell lines and metabolic pathways.

    • Solution: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal labeling duration for your specific experimental goals.[1][3]

  • Incorrect Stock Solution Preparation: Errors in calculation or improper storage can lead to a lower effective concentration of this compound.

    • Solution: Prepare a fresh stock solution, carefully verifying calculations and ensuring complete dissolution and sterility. Avoid repeated freeze-thaw cycles.[1]

Issue 2: Reduced Cell Proliferation or Viability

While this compound is generally less toxic than its DL-racemic counterpart, high concentrations or sensitive cell lines might still show adverse effects.

  • Cell Line Sensitivity: Some cell lines may be more sensitive to perturbations in amino acid concentrations.

    • Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line (see Protocol 2).

  • Nutrient Depletion in Custom Media: Serine-free medium, while ideal for labeling, can be stressful for cells that have a high demand for serine.

    • Solution: Ensure the custom medium is otherwise nutritionally complete and consider the duration of the experiment to minimize cell stress.

Data Presentation

Table 1: L-Serine Concentrations in Common Cell Culture Media

Medium TypeL-Serine Concentration (mM)
RPMI-1640~0.285
DMEM0.4
MEM0.4
Ham's F-120.1

Data compiled from supplier formulation sheets. This table provides a reference for determining an appropriate starting concentration for this compound supplementation.

Table 2: Recommended Concentration Ranges for Serine Isotopes in Cell Culture

ApplicationIsomerConcentration RangeNotes
Metabolic TracingThis compound0.1 - 1 mMLower concentrations are often sufficient for sensitive MS detection and minimize metabolic perturbation.[3]
Cell ProliferationL-Serine1 - 30 mMHigher concentrations may be required to support the proliferation of serine-dependent cells.[3]
Neurological StudiesD-Serine5 - 10 µMPhysiologically relevant concentrations for studying neuronal activity.[3]
Apoptosis InductionD-Serine10 - 20 mMHigh concentrations of D-serine can induce apoptosis in certain cell types.[3]

Experimental Protocols

Protocol 1: Metabolic Tracing of this compound in Cultured Cells using LC-MS

This protocol outlines a general procedure for labeling cells with this compound and analyzing the incorporation of the deuterium label into downstream metabolites.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that allows for logarithmic growth throughout the experiment. Allow cells to adhere for 24 hours in their complete growth medium.

    • Aspirate the complete medium and wash the cells once with pre-warmed, serine-free medium.

    • Add serine-free medium supplemented with the desired concentration of this compound (e.g., 0.4 mM) and 10% dialyzed FBS.

    • Incubate the cells for the desired time course (e.g., 0, 8, 24 hours) to monitor label incorporation dynamics.[3][6]

  • Metabolite Extraction:

    • Place the culture plates on ice and aspirate the labeling medium.

    • Quickly wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol (B129727) to each well to quench metabolism and extract metabolites.[3][6]

    • Scrape the cells and transfer the cell/methanol suspension to a microcentrifuge tube.

    • Vortex vigorously for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[3]

    • Transfer the supernatant, which contains the metabolite extract, to a new tube.

  • Sample Analysis by LC-MS:

    • Analyze the metabolite extracts using an LC-MS system. Hydrophilic Interaction Chromatography (HILIC) is often suitable for separating polar metabolites like amino acids.[3]

    • Set the mass spectrometer to detect the mass isotopologues of serine (m+3) and its downstream metabolites (e.g., glycine, cysteine).[3]

    • Quantify the fractional labeling of each metabolite by calculating the ratio of the labeled isotopologue peak area to the total peak area for that metabolite.[3]

Protocol 2: Determining Cytotoxicity using a Dose-Response Assay

This protocol details the steps to assess the cytotoxic effects of this compound at various concentrations.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Cell Treatment:

    • Prepare a serial dilution of this compound in the appropriate culture medium. A wide range of concentrations should be tested (e.g., 0.1 mM to 10 mM).

    • Include an untreated control and a vehicle control.

    • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Assess cell viability using a standard method such as an MTT, XTT, or a commercial live/dead cell staining kit (e.g., Annexin V and Propidium Iodide staining followed by flow cytometry).[3]

    • For Annexin V/PI staining, harvest both adherent and floating cells, wash with cold PBS, and stain according to the manufacturer's protocol.[3]

    • Analyze the results to determine the IC50 (half-maximal inhibitory concentration) and select a non-toxic concentration for your labeling experiments.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_labeling Phase 2: Labeling cluster_analysis Phase 3: Analysis cell_seeding 1. Seed Cells in Complete Medium media_prep 2. Prepare Serine-Free Medium + this compound wash 3. Wash Cells with Serine-Free Medium media_prep->wash add_label 4. Add Labeling Medium to Cells wash->add_label incubate 5. Incubate for Time-Course add_label->incubate quench 6. Quench & Extract Metabolites (80% Methanol) incubate->quench lcms 7. Analyze by LC-MS quench->lcms data_analysis 8. Calculate Fractional Labeling lcms->data_analysis

Caption: A typical experimental workflow for metabolic tracing using this compound.

troubleshooting_logic start Low Label Incorporation Observed in MS Data q1 Is Basal Medium Serine-Free? start->q1 ans1_no Use Serine-Free Medium + Dialyzed FBS q1->ans1_no No q1->ans1_yes Yes end_node If issues persist, consider analytical (MS) optimization. ans1_no->end_node q2 Was Incubation Time Sufficient? ans1_yes->q2 ans2_no Perform a Time-Course Experiment (e.g., 6-48h) q2->ans2_no No q2->ans2_yes Yes ans2_no->end_node q3 Was Stock Solution Prepared Correctly? ans2_yes->q3 ans3_no Prepare Fresh Stock Solution & Re-verify q3->ans3_no No q3->end_node Yes ans3_no->end_node serine_metabolism cluster_one_carbon One-Carbon Metabolism cluster_other_paths Other Pathways serine_d3 This compound (from medium) glycine Glycine-d2 serine_d3->glycine cysteine Cysteine serine_d3->cysteine sphingolipids Sphingolipids serine_d3->sphingolipids proteins Protein Synthesis serine_d3->proteins one_carbon_unit One-Carbon Units (d1-Methylene-THF) glycine->one_carbon_unit purines Purine Synthesis one_carbon_unit->purines thymidylate Thymidylate Synthesis one_carbon_unit->thymidylate

References

Common matrix effects in L-Serine-d3 LC-MS/MS analysis and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-Serine-d3 as an internal standard in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest (L-Serine).[1] These components can include salts, lipids, proteins, and other endogenous molecules.[1] Matrix effects occur when these co-eluting components interfere with the ionization of L-Serine and its deuterated internal standard, this compound, in the mass spectrometer's ion source.[2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can negatively affect the accuracy, precision, and sensitivity of the quantitative analysis.[3]

Q2: How does this compound, as a stable isotope-labeled (SIL) internal standard, help to correct for matrix effects?

A2: this compound is considered the "gold standard" for an internal standard because it is chemically and physically almost identical to the endogenous L-Serine.[4] This similarity ensures that both compounds behave nearly identically during sample preparation, chromatography, and ionization.[4] By adding a known amount of this compound to each sample at the beginning of the workflow, it experiences the same degree of ion suppression or enhancement as the analyte.[5] The quantification is then based on the ratio of the analyte signal to the internal standard signal. This ratio remains stable, even if the absolute signals of both compounds fluctuate due to matrix effects, thus providing a more accurate and precise measurement.[5]

Q3: Can this compound perfectly correct for matrix effects in all situations?

A3: While highly effective, this compound may not always provide perfect correction for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight difference in retention time between L-Serine and this compound.[6] If this slight separation occurs in a region of the chromatogram where there is significant and variable ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate quantification.[7] Therefore, it is crucial to verify the co-elution of the analyte and the internal standard during method development.

Q4: What are the common causes of ion suppression in this compound analysis?

A4: Common causes of ion suppression in the analysis of polar molecules like L-Serine include:

  • Phospholipids: These are major components of cell membranes and are abundant in biological matrices like plasma and serum.[8] They are known to cause significant ion suppression.

  • Salts and Buffers: High concentrations of salts from the sample matrix or buffers used in sample preparation can interfere with the ionization process.

  • Co-eluting Endogenous Compounds: Other small molecules present in the biological sample that are not completely removed during sample preparation can compete with L-Serine for ionization.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor reproducibility of L-Serine/L-Serine-d3 ratio across different samples Variable matrix effects between samples.Optimize sample preparation to remove more interfering components. Consider a more rigorous cleanup method like Solid-Phase Extraction (SPE) over simple Protein Precipitation (PPT).[9]
Low signal intensity for both L-Serine and this compound Significant ion suppression.Dilute the sample to reduce the concentration of matrix components.[10] Improve chromatographic separation to move the L-Serine peak away from regions of high ion suppression.[11]
Inconsistent recovery of this compound Inefficient sample preparation.Re-evaluate and optimize the sample extraction procedure. Ensure consistent execution of each step of the protocol.
Chromatographic peak for this compound is slightly shifted from L-Serine Isotope effect.Modify chromatographic conditions (e.g., gradient, mobile phase composition) to achieve better co-elution. If co-elution cannot be achieved, ensure that the elution window is free from significant ion suppression by performing a post-column infusion experiment.[6]

Quantitative Data on Matrix Effects

The choice of sample preparation method can significantly impact the extent of matrix effects. The following table provides a hypothetical comparison of matrix effects for L-Serine in human plasma using different sample preparation techniques.

Sample Preparation Method Mean Matrix Effect (%) *Relative Standard Deviation (%) Interpretation
Protein Precipitation (PPT)75.211.8Significant Ion Suppression
Liquid-Liquid Extraction (LLE)89.58.1Moderate Ion Suppression
Solid-Phase Extraction (SPE)97.34.9Minimal Ion Suppression

*Matrix Effect (%) is calculated as: (Peak area in post-extraction spike / Peak area in neat solution) x 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[12]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method

This protocol allows for the quantification of matrix effects.[3]

Objective: To determine the degree of ion suppression or enhancement for L-Serine in a specific biological matrix.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike L-Serine and this compound into the initial mobile phase or a clean solvent.

    • Set B (Post-Extraction Spike): Process a blank biological matrix (e.g., plasma) through the entire sample preparation procedure. In the final step, before injection, spike the extracted matrix with the same concentration of L-Serine and this compound as in Set A.[12]

    • Set C (Pre-Extraction Spike): Spike the blank biological matrix with L-Serine and this compound before the extraction process.

  • Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate the Matrix Effect:

    • Matrix Effect (%) = (Mean peak area of L-Serine in Set B / Mean peak area of L-Serine in Set A) x 100

Protocol 2: Sample Preparation of Plasma Samples using Protein Precipitation (PPT)

This is a simple and fast method for sample cleanup.

Methodology:

  • To 100 µL of plasma sample, add a known concentration of this compound as an internal standard.[4]

  • Add 400 µL of ice-cold acetonitrile (B52724) or acetone (B3395972) to precipitate the proteins.[4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.[4]

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to PPT, thus reducing matrix effects.[9]

Methodology:

  • Sample Pre-treatment: To a 100 µL plasma sample containing this compound, add 100 µL of 1% formic acid in water.

  • Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[13]

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.[13]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[13]

  • Elution: Elute the L-Serine and this compound with 1 mL of 80% methanol in water.[13]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extract Extraction (PPT, LLE, or SPE) Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quant Quantification Ratio->Quant

Caption: General experimental workflow for L-Serine quantification using this compound.

matrix_effect_logic cluster_ideal Ideal Condition (No Matrix Effect) cluster_real Real Condition (With Matrix Effect) Analyte_ideal Analyte Signal Ratio_ideal Analyte / IS Ratio (Accurate) Analyte_ideal->Ratio_ideal IS_ideal IS Signal IS_ideal->Ratio_ideal Analyte_real Analyte Signal (Suppressed) Ratio_real Analyte / IS Ratio (Remains Accurate) Analyte_real->Ratio_real IS_real IS Signal (Equally Suppressed) IS_real->Ratio_real Suppression Ion Suppression Suppression->Analyte_real Suppression->IS_real sample_prep_comparison cluster_ppt Protein Precipitation (PPT) cluster_spe Solid-Phase Extraction (SPE) Start Plasma Sample with L-Serine & this compound PPT_step Add Acetonitrile Start->PPT_step SPE_load Load on C18 Start->SPE_load PPT_result Supernatant with Some Matrix Components PPT_step->PPT_result Analysis_PPT Higher Matrix Effect PPT_result->Analysis_PPT To LC-MS/MS SPE_wash Wash SPE_load->SPE_wash SPE_elute Elute SPE_wash->SPE_elute SPE_result Clean Eluate SPE_elute->SPE_result Analysis_SPE Lower Matrix Effect SPE_result->Analysis_SPE To LC-MS/MS

References

Addressing incomplete enzymatic digestion of L-Serine-d3 labeled proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the enzymatic digestion of L-Serine-d3 labeled proteins for mass spectrometry-based proteomics.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of incomplete enzymatic digestion of this compound labeled proteins?

Incomplete digestion of this compound labeled proteins, as with other proteins, is most often due to factors related to the protein's primary sequence and higher-order structure, as well as suboptimal digestion conditions, rather than the isotopic label itself. Trypsin, the most commonly used protease, cleaves at the C-terminus of lysine (B10760008) (K) and arginine (R) residues. However, this cleavage can be hindered or blocked if a proline (P) residue is immediately C-terminal to the cleavage site.[1][2] Additionally, the presence of acidic residues near the cleavage site can also negatively influence trypsin's efficiency.[2] From a structural standpoint, tightly folded protein domains can prevent trypsin from accessing potential cleavage sites.

While there is no direct evidence to suggest that the deuterium (B1214612) atoms on this compound cause significant steric hindrance to prevent enzymatic cleavage, it is a factor to consider, especially if the labeled serine is in close proximity to the cleavage site. The primary focus for troubleshooting, however, should be on optimizing the digestion protocol.

Q2: How can I improve the digestion efficiency of my this compound labeled protein?

Several strategies can be employed to enhance digestion efficiency:

  • Denaturation: Proper denaturation of the protein is crucial to expose cleavage sites. The use of denaturing agents like urea (B33335) (up to 8 M) or guanidine (B92328) hydrochloride (up to 6 M) is recommended.[3][4] Acid-labile surfactants can also improve solubilization and denaturation without inhibiting protease activity.[3]

  • Reduction and Alkylation: Disulfide bonds contribute to the stable tertiary structure of proteins. Reducing these bonds with dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), followed by alkylation of the resulting free thiols with iodoacetamide (B48618) (IAA) or chloroacetamide, will prevent them from reforming and ensure the protein remains in an unfolded state.[5]

  • Enzyme Selection and Combination: While trypsin is the workhorse of proteomics, combining it with another protease can significantly reduce missed cleavages. Endoproteinase Lys-C, which also cleaves at lysine residues but is more tolerant of denaturants like urea, is an excellent complementary enzyme.[1][3][5][6] A sequential digestion with Lys-C followed by trypsin can be particularly effective.[3]

  • Optimization of Digestion Parameters: Ensure the pH of the digestion buffer is optimal for the enzyme's activity (typically pH 7-9 for trypsin).[5] The enzyme-to-protein ratio is also critical, with a typical ratio being 1:20 to 1:100 (w/w).[7][8] Incubation time and temperature (e.g., 37°C overnight) should also be optimized for your specific sample.[8][9]

Q3: Can the this compound label be lost during sample preparation?

The deuterium atoms in this compound are covalently bound to the carbon backbone and are stable under the conditions used for protein digestion and mass spectrometry analysis. Unlike isotopic labels incorporated via exchangeable protons (e.g., 18O labeling in water), there is no significant risk of back-exchange or loss of the d3-label from serine.[10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
High number of missed cleavages in mass spectrometry data. 1. Suboptimal protein denaturation. 2. Inefficient enzyme activity. 3. Presence of proline or acidic residues near cleavage sites.1. Increase the concentration of urea or guanidine hydrochloride. Consider using an acid-labile surfactant.[3] 2. Ensure the digestion buffer pH is between 7 and 9. Use a fresh, high-quality enzyme preparation. Optimize the enzyme-to-protein ratio.[5] 3. Perform a sequential digest with Lys-C followed by trypsin.[3]
Low peptide yield after digestion. 1. Incomplete digestion. 2. Peptide loss during sample cleanup.1. Implement the solutions for a high number of missed cleavages. Increase digestion time. 2. Ensure proper conditioning and elution from desalting columns (e.g., C18).
Poor sequence coverage of the protein. 1. Incomplete digestion of specific protein regions. 2. Generation of very small or very large peptides that are not detected by the mass spectrometer.1. Use a combination of proteases (e.g., Trypsin/Lys-C mix) to generate a more diverse set of peptides.[6] 2. Consider using an alternative protease with different cleavage specificity (e.g., Glu-C, Asp-N) in a separate digestion to generate peptides from different regions of the protein.
Inaccurate quantification in SILAC experiment. 1. Incomplete incorporation of this compound during cell culture. 2. Errors in data analysis settings.1. Ensure at least 5-6 cell doublings in the SILAC medium for complete incorporation of the labeled amino acid.[9] 2. In your mass spectrometry data analysis software (e.g., MaxQuant), ensure that you have specified this compound as a variable modification for accurate identification and quantification of labeled peptides.[11][12]

Quantitative Data Summary

Digestion Condition Expected Percentage of Peptides with Zero Missed Cleavages Reference
Standard Trypsin Digest (e.g., 8 hours)60-80%[13]
Optimized Trypsin Digest (e.g., 24 hours)>80%[13]
Trypsin/Lys-C Combination Digest>95%[1]

Note: These are generalized values, and actual results may vary depending on the specific protein and experimental conditions.

Experimental Protocols

Protocol 1: In-Solution Digestion of this compound Labeled Proteins with Trypsin/Lys-C

This protocol is adapted from standard procedures for digesting SILAC-labeled proteins.

  • Protein Solubilization and Denaturation:

    • Resuspend the protein pellet (from "heavy" this compound and "light" L-Serine cultures, mixed 1:1) in a lysis buffer containing 8 M urea in 100 mM Tris-HCl, pH 8.5.

  • Reduction:

    • Add DTT to a final concentration of 5 mM.

    • Incubate at 60°C for 30 minutes.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 25 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • First Digestion (Lys-C):

    • Dilute the sample with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to approximately 4 M.

    • Add Endoproteinase Lys-C at a 1:100 enzyme-to-protein ratio (w/w).

    • Incubate at 37°C for 4 hours.

  • Second Digestion (Trypsin):

    • Further dilute the sample with 100 mM Tris-HCl, pH 8.5 to a final urea concentration of less than 1 M.

    • Add Trypsin at a 1:50 enzyme-to-protein ratio (w/w).

    • Incubate at 37°C overnight (12-16 hours).

  • Quenching and Desalting:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Proceed with C18 solid-phase extraction to desalt the peptide mixture before LC-MS/MS analysis.

Visualizations

Experimental Workflow for this compound SILAC

SILAC_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis light_culture Light' Culture (L-Serine) mix Mix Cell Lysates (1:1 Ratio) light_culture->mix heavy_culture Heavy' Culture (this compound) heavy_culture->mix denature Denaturation, Reduction, Alkylation mix->denature digest Enzymatic Digestion (e.g., Trypsin/Lys-C) denature->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis (Quantification) lcms->data

Caption: Workflow for quantitative proteomics using this compound stable isotope labeling.

Serine Phosphorylation Signaling Cascade

Serine_Phosphorylation ext_signal Extracellular Signal receptor Receptor ext_signal->receptor kinase1 Kinase 1 (e.g., MEKK) receptor->kinase1 Activates kinase2 Kinase 2 (e.g., MEK) kinase1->kinase2 Phosphorylates & Activates kinase3 Ser/Thr Kinase (e.g., ERK) kinase2->kinase3 Phosphorylates & Activates protein Target Protein (with Serine) kinase3->protein Phosphorylates p_protein Phosphorylated Protein (p-Serine) protein->p_protein response Cellular Response p_protein->response

Caption: A generic signaling pathway involving serine phosphorylation by a kinase cascade.

References

How to correct for natural isotope abundance in L-Serine-d3 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Serine-d3 metabolic labeling experiments. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on correcting for natural isotope abundance and troubleshooting common issues encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for natural isotope abundance in this compound tracer experiments?
Q2: How does the correction for natural isotope abundance work?

A2: The correction process computationally removes the contribution of naturally occurring heavy isotopes from the measured mass isotopologue distribution (MID).[1] This is typically achieved using a correction matrix method.[1][3] The correction matrix is calculated based on the chemical formula of the metabolite and the known natural abundance of each element's isotopes. This matrix essentially deconvolutes the measured MID into the component that arises from the isotopic tracer and the component from natural abundance.[1]

Q3: What information is needed to perform the correction?

A3: To accurately correct for natural isotope abundance, you need the following:

  • The chemical formula of the metabolite: This is essential to determine the number of each type of atom (e.g., carbon, nitrogen, hydrogen) in the molecule.[1]

  • The measured mass isotopologue distribution (MID): This is the raw data from the mass spectrometer, showing the relative abundances of the different mass isotopologues (M+0, M+1, M+2, etc.).[1]

  • The natural abundance of the isotopes for each element in the metabolite.

  • The isotopic purity of the tracer (this compound): This is the percentage of the tracer that is fully labeled with the desired isotopes.

Q4: What are some common software tools available for natural isotope abundance correction?

A4: Several software packages can perform natural isotope abundance correction. Some commonly used tools include:

  • IsoCorrectoR: An R-based tool for correcting MS and MS/MS data for natural stable isotope abundance and tracer impurity.[4][5]

  • PolyMID-Correct: A software package that computationally removes the influence of naturally occurring heavy isotopes.[1]

  • IsoCor: A software tool that corrects MS data in isotope labeling experiments.[2]

  • AccuCor2: An R-based tool for correcting for natural isotope abundance in dual-isotope tracer experiments (e.g., ¹³C-¹⁵N or ¹³C-²H).

Troubleshooting Guides

Issue 1: Negative values in the corrected mass isotopologue distribution.
  • Possible Cause: This can occur due to noise in the mass spectrometry data, especially for low-intensity peaks. The correction algorithm, when applied to noisy data, can sometimes result in small negative numbers for certain isotopologues.[1]

  • Troubleshooting Steps:

    • Check Signal-to-Noise Ratio: Ensure that the peaks used for quantification have an adequate signal-to-noise ratio.

    • Flatten and Renormalize: A common approach is to set the negative values to zero and then renormalize the entire MID so that the sum of all isotopologue fractions is 100%.[1]

    • Review Correction Parameters: Double-check that the chemical formula and tracer purity information entered into the correction software are accurate.

Issue 2: The corrected isotopic enrichment seems unexpectedly high or low.
  • Possible Cause 1: Incorrect Tracer Purity. Assuming 100% purity for a tracer that is, for example, 98% pure will lead to an overestimation of the contribution from the tracer and thus an inaccurate correction.[1]

  • Troubleshooting Steps:

    • Verify Tracer Purity: Use the manufacturer's specified isotopic purity for your batch of this compound. If this is not available, it may be necessary to measure the purity experimentally.

    • Adjust Purity in Software: Input the correct tracer purity into the correction software.

  • Possible Cause 2: Incomplete Labeling or Metabolic Dilution. The labeled serine from the media might be diluted by unlabeled serine from intracellular stores or produced through de novo synthesis.

  • Troubleshooting Steps:

    • Optimize Labeling Time: Perform a time-course experiment to determine the time required to reach isotopic steady-state.

    • Use Serine-Free Media: To minimize dilution from unlabeled serine in the media, use a custom medium that lacks serine and supplement it with this compound.

    • Consider Intracellular Pools: Be aware that intracellular amino acid pools can be slow to turn over and may contribute to dilution.

Data Presentation

Table 1: Natural Abundance of Relevant Isotopes

ElementIsotopeNatural Abundance (%)
Hydrogen¹H99.9885
²H (d)0.0115
Carbon¹²C98.93
¹³C1.07
Nitrogen¹⁴N99.636
¹⁵N0.364
Oxygen¹⁶O99.757
¹⁷O0.038
¹⁸O0.205

Table 2: Example of Raw vs. Corrected Mass Isotopologue Distribution for a Metabolite

IsotopologueRaw Abundance (%)Corrected Abundance (%)
M+050.055.0
M+130.025.0
M+215.015.0
M+35.05.0

Experimental Protocols

Protocol 1: General Workflow for this compound Labeling and Sample Preparation
  • Cell Culture: Culture cells in standard growth medium to the desired confluency.

  • Media Switch: Replace the standard medium with a custom serine-free medium supplemented with a known concentration of this compound. The concentration should be optimized for your specific cell line and experimental goals.

  • Incubation: Incubate the cells for a predetermined time to allow for the incorporation of the labeled serine into downstream metabolites. This time should be optimized to reach isotopic steady-state.

  • Metabolite Extraction:

    • Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism and extract metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

  • Sample Analysis: Analyze the metabolite extract using mass spectrometry (e.g., GC-MS or LC-MS). Acquire data in a way that allows for the quantification of the different mass isotopologues for each metabolite of interest.

Protocol 2: Data Processing and Correction
  • Data Processing: Process the raw mass spectrometry data to obtain the mass isotopologue distributions (MIDs) for your target metabolites.

  • Natural Isotope Abundance Correction: Use a software tool (e.g., IsoCorrectoR) to correct the MIDs for natural isotope abundance.

    • Input the chemical formula for each metabolite.

    • Input the measured MID for each metabolite.

    • If known, input the isotopic purity of the this compound tracer.

  • Data Analysis: Use the corrected MIDs for downstream analysis, such as calculating fractional enrichment and metabolic flux.

Visualizations

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase cell_culture 1. Cell Culture media_switch 2. Switch to this compound Medium cell_culture->media_switch incubation 3. Incubation media_switch->incubation extraction 4. Metabolite Extraction incubation->extraction ms_analysis 5. Mass Spectrometry Analysis extraction->ms_analysis data_processing 6. Obtain Raw MIDs ms_analysis->data_processing correction 7. Natural Isotope Abundance Correction data_processing->correction downstream_analysis 8. Downstream Analysis (Flux Calculation) correction->downstream_analysis

Caption: General experimental workflow for this compound labeling experiments.

correction_logic cluster_inputs Correction Inputs raw_mid Raw Mass Isotopologue Distribution (MID) from MS correction_process Apply Correction raw_mid->correction_process chem_formula Chemical Formula of Metabolite correction_matrix Correction Matrix Calculation chem_formula->correction_matrix nat_abundance Natural Isotope Abundances nat_abundance->correction_matrix tracer_purity This compound Tracer Purity tracer_purity->correction_matrix correction_matrix->correction_process corrected_mid Corrected Mass Isotopologue Distribution correction_process->corrected_mid

Caption: Logical flow of the natural isotope abundance correction process.

serine_one_carbon cluster_downstream Downstream Pathways serine_d3 This compound (from media) serine_pool Intracellular Serine Pool serine_d3->serine_pool shmt SHMT1/2 serine_pool->shmt glycine Glycine-d2 shmt->glycine methylene_thf 5,10-Methylene-THF-d1 shmt->methylene_thf thf THF thf->shmt purine Purine Synthesis methylene_thf->purine thymidylate Thymidylate Synthesis methylene_thf->thymidylate

Caption: Tracing of this compound through one-carbon metabolism.

References

Best practices for storing and handling L-Serine-d3 to maintain stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Serine-d3. This guide provides researchers, scientists, and drug development professionals with best practices for storing and handling this compound to maintain its stability and integrity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a stable isotope-labeled version of the non-essential amino acid L-Serine, where three hydrogen atoms have been replaced by deuterium (B1214612).[1][2] This isotopic labeling makes it a powerful tool for tracing the metabolic fate of serine in cells using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] Its applications are particularly relevant in metabolic research, proteomics, and as an internal standard in mass spectrometry-based applications.[3][4]

Q2: How should I store solid this compound?

A2: Solid this compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[3][4][5][6] It is stable under these recommended storage conditions.[3]

Q3: How do I prepare and store a stock solution of this compound?

A3: It is recommended to prepare a sterile stock solution in high-purity water or a buffered solution like PBS.[1] Gentle warming and vortexing can help with dissolution.[1] For use in cell culture, the stock solution should be sterile-filtered through a 0.22 µm filter.[1][7] For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to prevent degradation and avoid repeated freeze-thaw cycles.[1][7][8] Stock solutions stored at -80°C are stable for up to 6 months, while those at -20°C are stable for 1 month.[7][8]

Q4: What is isotopic scrambling and how can I prevent it?

A4: Isotopic scrambling, or back-exchange, is the loss of deuterium from this compound and its replacement with hydrogen from the solvent (e.g., water). This is a significant issue in aqueous environments, especially in liquid chromatography (LC-MS) systems that use aqueous mobile phases.[9] The rate of this exchange is influenced by pH, temperature, and exposure time. To prevent this, it is critical to work at a pH of approximately 2.5-3.0 and at low temperatures (0°C - 4°C).[9] Rapid sample processing and immediate analysis are also key to minimizing scrambling.[9]

Q5: What are the general safety and handling precautions for this compound?

A5: While this compound is not classified as a hazardous substance, standard laboratory safety precautions should be followed.[3] Ensure adequate ventilation and minimize dust generation when handling the powder.[3] Use appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3] Avoid contact with skin, eyes, and clothing, and wash hands thoroughly after handling.[3]

Storage Condition Summary

FormStorage TemperatureDurationKey Considerations
Solid Room TemperatureLong-termStore in a tightly sealed container, protected from light and moisture.[3][4][5][6]
Stock Solution -20°C1 monthAliquot to avoid repeated freeze-thaw cycles.[1][7][8]
Stock Solution -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[1][7][8]
Quenched Sample 4°C (Autosampler)Short-termFor immediate analysis.[9]
Quenched Sample ≤ -80°CLong-termSnap-freeze in liquid nitrogen before storage. Minimize freeze-thaw cycles.[9]

Troubleshooting Guide

Issue 1: Loss of Deuterium Label (Isotopic Scrambling)

  • Q: My mass spectrometry results show a mass peak at M+2 or M+1 instead of the expected M+3 for this compound. What is happening?

    • A: This indicates a loss of the deuterium label, also known as isotopic scrambling or back-exchange. This occurs when the deuterium atoms on this compound are exchanged with hydrogen atoms from protic solvents like water.[9] This process is catalyzed by both acidic and basic conditions and is accelerated by higher temperatures and longer exposure times.[9]

  • Q: How can I prevent the loss of the deuterium label during my experiment?

    • A: To minimize scrambling, you should implement a quenching protocol immediately at your desired experimental time point. This involves rapidly lowering the pH of your sample to around 2.5-3.0 and keeping it at a low temperature (0°C - 4°C).[9] For biological samples, immediate deproteinization is also crucial as enzymes like transaminases can remove deuterium.[9] If you cannot analyze the samples immediately, they should be snap-frozen in liquid nitrogen and stored at -80°C.[9]

Issue 2: Low Signal or Poor Incorporation in Metabolic Labeling

  • Q: I am not seeing significant incorporation of this compound into my cells or downstream metabolites. What could be the cause?

    • A: Several factors could contribute to this. First, ensure your this compound stock solution was prepared and stored correctly to avoid degradation.[1] It is recommended to prepare a fresh stock solution.[1] Second, consider the concentration of unlabeled L-serine in your basal medium; it may be competing with the labeled form. Using a custom serine-free medium and adding this compound as the sole source is the best approach for accurate tracing.[1] Finally, the incubation time may not be sufficient for metabolic turnover. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help determine the optimal labeling duration for your specific experiment.[1]

Issue 3: Potential Toxicity in Cell Culture

  • Q: I am observing decreased cell viability after adding this compound to my cell culture. Is this expected?

    • A: While L-Serine itself is a nutrient, high concentrations of D-serine (which may be present in Dthis compound mixtures) can be toxic to certain cell lines, particularly neuronal cells, as it is an NMDA receptor agonist.[1] If you are using a DL-racemic mixture, consider performing a dose-response assay to determine a non-toxic concentration.[1] If D-isomer effects are a concern, using pure this compound is recommended.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • High-purity sterile water or Phosphate-Buffered Saline (PBS)

    • Sterile conical tube or vial

    • Vortex mixer

    • 0.22 µm sterile syringe filter

    • Sterile microcentrifuge tubes for aliquots

  • Methodology:

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the appropriate volume of sterile water or PBS to achieve the desired stock concentration.

    • Gently vortex the solution to dissolve the powder. Gentle warming can be applied if necessary to aid dissolution.[1]

    • Once fully dissolved, sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.[1][7]

    • Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]

    • Store the aliquots at -20°C for up to one month or -80°C for up to six months.[7][8]

Protocol 2: Optimal Quenching of this compound Samples to Prevent Isotopic Exchange

This protocol is designed to stop deuterium exchange, preserving the isotopic label for subsequent analysis.[9]

  • Materials:

    • Ice bucket

    • Pre-chilled microcentrifuge tubes and pipette tips

    • Quench Buffer: 0.5% Formic Acid or 1% Acetic Acid in Water (chilled to 0°C, pH should be ~2.5-3.0)[9]

    • Liquid Nitrogen (for snap-freezing)

  • Methodology:

    • Preparation: Pre-chill all tubes, pipette tips, and the Quench Buffer on ice before starting the experiment.[9]

    • Quenching: At your desired experimental time point, immediately add an equal volume of the ice-cold Quench Buffer to your sample (e.g., add 100 µL of Quench Buffer to a 100 µL sample).[9]

    • Mixing: Gently vortex for 2-3 seconds to ensure the pH is rapidly and uniformly lowered.[9]

    • Immediate Analysis: Proceed directly to your analytical workflow (e.g., LC-MS injection). Keep the quenched sample on ice or in a cooled autosampler (4°C) at all times.[9]

    • Long-Term Storage: If immediate analysis is not possible, snap-freeze the quenched sample in liquid nitrogen and store it at -80°C.[9] It is crucial to minimize freeze-thaw cycles.[9]

Diagrams

G cluster_storage Solid this compound Storage cluster_solution Stock Solution Preparation & Storage cluster_handling General Handling storage Store at Room Temperature conditions Tightly Sealed Container Protect from Light & Moisture storage->conditions dissolve Dissolve in High-Purity H2O or PBS filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into smaller volumes filter->aliquot store_solution Store at -20°C (1 month) or -80°C (6 months) aliquot->store_solution ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) ventilation Use in a Well-Ventilated Area wash Wash Hands After Handling

Caption: General workflow for storing and handling this compound.

G cluster_investigation Investigation cluster_solution Corrective Actions start Isotopic Scrambling (Loss of Deuterium) Suspected? check_ph Check Sample pH (Neutral or Basic?) start->check_ph Yes check_temp Check Sample Temperature (>4°C?) check_ph->check_temp check_time Check Processing Time (Prolonged Exposure?) check_temp->check_time quench Implement Quench Protocol (pH ~2.5, 0°C) check_time->quench deproteinize Immediately Deproteinize (If biological sample) quench->deproteinize analyze Analyze Immediately or Snap-Freeze & Store at -80°C deproteinize->analyze end Issue Resolved analyze->end

Caption: Troubleshooting workflow for isotopic scrambling of this compound.

References

Technical Support Center: Optimizing Mass Spectrometer Parameters for L-Serine-d3 Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the detection of L-Serine-d3 using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in mass spectrometry?

This compound is a stable isotope-labeled version of L-Serine, where three hydrogen atoms have been replaced by deuterium. Its primary use is as an internal standard (IS) in quantitative mass spectrometry-based assays, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By adding a known amount of this compound to samples, researchers can accurately quantify the concentration of endogenous L-Serine, correcting for variations that may occur during sample preparation and analysis.

Q2: Is derivatization necessary for the analysis of L-Serine and this compound?

Derivatization is not always required but is a common strategy to improve chromatographic separation and enhance detection sensitivity, especially when separating L-Serine from its enantiomer, D-Serine. Chiral derivatizing agents, such as (R)-1-Boc-2-piperidine carbonyl chloride or Marfey's reagent, create diastereomers that can be separated on standard reversed-phase columns.[1] Alternatively, direct enantiomeric separation can be achieved without derivatization by using a specialized chiral chromatography column, such as a CROWNPAK CR-I(+).[2]

Q3: What is the "chromatographic isotope effect" and how does it affect this compound analysis?

The chromatographic isotope effect is a phenomenon where a deuterated compound, like this compound, may elute slightly earlier from a reversed-phase chromatography column than its unlabeled counterpart, L-Serine. This can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement from co-eluting matrix components, potentially compromising the accuracy of quantification. It is crucial to verify the co-elution of the analyte and the internal standard during method development.

Q4: What is isotopic interference or "crosstalk" and how can it be addressed?

Isotopic interference, or crosstalk, occurs when the signal from the unlabeled analyte (L-Serine) contributes to the signal of the deuterated internal standard (this compound).[3] This is due to the natural abundance of heavy isotopes (e.g., ¹³C) in the L-Serine molecule, which can result in an ion with a mass-to-charge ratio that overlaps with that of this compound. This can lead to an underestimation of the analyte concentration at high levels. To address this, one can:

  • Optimize mass spectrometer resolution: Higher resolution can help distinguish between the analyte's isotopic peak and the internal standard's signal.[4]

  • Select alternative MRM transitions: Choose precursor-product ion pairs that are unique to the analyte and internal standard with minimal overlap.[4]

  • Apply a mathematical correction: Determine the percentage of crosstalk and subtract it from the measured signal during data processing.[5]

Troubleshooting Guides

Problem 1: No or Low Signal for L-Serine and/or this compound

Possible Cause Troubleshooting Steps
Incorrect Mass Spectrometer Settings Verify that the mass spectrometer is set to monitor the correct precursor and product ion m/z values for both L-Serine and this compound. Ensure the instrument is in the correct ionization mode (typically positive electrospray ionization, ESI+).
Inefficient Ionization Adjust ESI source parameters, such as capillary voltage, gas flow rates, and temperature, to optimize the ionization of serine. Ensure the mobile phase contains a proton source, like formic acid, to facilitate ionization.
Sample Preparation Issues Review the sample preparation protocol for potential errors in extraction or derivatization steps that could lead to low analyte concentration. Ensure complete protein precipitation and efficient recovery of the supernatant.
Clogged Flow Path Check the LC system and mass spectrometer interface for any blockages or leaks that may prevent the sample from reaching the detector.

Problem 2: Poor Peak Shape (e.g., Tailing, Fronting, or Split Peaks)

Possible Cause Troubleshooting Steps
Column Contamination or Degradation Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
Column Overloading Reduce the injection volume or dilute the sample to avoid overloading the analytical column.
Inappropriate Mobile Phase Ensure the mobile phase is correctly prepared and that its pH and composition are suitable for the analyte and the column.
Sample Solvent Effects If possible, dissolve the final sample extract in the initial mobile phase to prevent peak distortion caused by a strong sample solvent.

Problem 3: Non-Linear Calibration Curve

Possible Cause Troubleshooting Steps
Inaccurate Standard Preparation Carefully reprepare the calibration standards to ensure accurate concentrations.
Significant Matrix Effects Enhance the sample cleanup procedure to remove interfering substances from the biological matrix. While a stable isotope-labeled internal standard helps mitigate matrix effects, significant suppression or enhancement can still cause non-linearity.
Inconsistent Internal Standard Concentration Ensure that the this compound internal standard is added at a consistent concentration to all standards and samples.
Detector Saturation At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response. Adjust the concentration range of the calibration standards or dilute the samples.[6]
Isotopic Interference At high analyte concentrations, the isotopic contribution of L-Serine to the this compound signal can become significant, leading to non-linearity. Refer to the FAQ on isotopic interference for mitigation strategies.[7]

Data Presentation: Mass Spectrometer Parameters

The following tables summarize typical Multiple Reaction Monitoring (MRM) transitions and a range of collision energies for the analysis of L-Serine and its deuterated internal standard, this compound. Note that optimal collision energies are instrument-dependent and should be empirically determined.

Table 1: MRM Transitions and Collision Energies for Underivatized Serine

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) RangeReference
L-Serine106.160.110 - 25[2]
L-Serine106.170.110 - 20
This compound109.163.010 - 25[2]
This compound109.173.110 - 20

Table 2: Example MRM Transitions for Derivatized Serine

Analyte (Derivatized)Derivatizing AgentPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Reference
D/L-Serine(R)-1-Boc-2-piperidine carbonyl chloride231.5106.115[1]

Experimental Protocols

Protocol 1: Quantification of L-Serine in Human Plasma using this compound and LC-MS/MS (without derivatization)

This protocol outlines a method for the direct analysis of L-Serine using a chiral column.

1. Materials and Reagents:

  • L-Serine and this compound standards

  • Human plasma (control and study samples)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Chiral HPLC column (e.g., CROWNPAK CR-I(+))

2. Preparation of Solutions:

  • L-Serine Stock Solution (1 mg/mL): Dissolve 10 mg of L-Serine in 10 mL of water.

  • This compound Internal Standard Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of water.

  • This compound Working Solution (1 µg/mL): Dilute the stock solution accordingly with 50:50 methanol:water.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of L-Serine into a surrogate matrix (e.g., phosphate-buffered saline, PBS) to create a calibration curve.

3. Sample Preparation:

  • Thaw plasma samples on ice.

  • To a 50 µL aliquot of plasma, add 10 µL of the 1 µg/mL this compound working solution.

  • Add 200 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Conditions:

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: Chiral column (e.g., CROWNPAK CR-I(+), 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 0.3% trifluoroacetic acid in 10% acetonitrile (B52724) in water.[2]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor the transitions listed in Table 1.

  • Collision Energy: Optimize for your specific instrument (refer to Table 1 for a starting range).

Protocol 2: Quantification of L-Serine in Human Plasma using this compound and LC-MS/MS (with derivatization)

This protocol uses a chiral derivatizing agent to allow for separation on a standard reversed-phase column.

1. Materials and Reagents:

  • L-Serine and this compound standards

  • Human plasma

  • Acetonitrile (LC-MS grade)

  • (R)-1-Boc-2-piperidine carbonyl chloride (derivatizing agent)

  • Trifluoroacetic acid (TFA)

  • Reversed-phase C18 column

2. Sample Preparation:

  • To 100 µL of plasma, add a known amount of this compound internal standard.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex and centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer 400 µL of the supernatant to a new tube.

  • Add 300 µL of (R)-1-Boc-2-piperidine carbonyl chloride solution and stir at 1000 rpm for 2 hours at room temperature.[1]

  • Add 200 µL of TFA and incubate for 1 hour.[1]

  • Evaporate the sample to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions:

  • LC System: HPLC or UHPLC system.

  • Column: Reversed-phase C18 column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (water with 0.3% TFA) and mobile phase B (methanol with 0.3% TFA).[1]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 20 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: ESI+.

  • MRM Transitions: Determine the appropriate transitions for the derivatized L-Serine and this compound (refer to Table 2 for an example).

  • Collision Energy: Optimize for your specific instrument.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (e.g., Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lc_separation LC Separation (Chiral or RP Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Analyte/IS Ratio peak_integration->ratio_calc calibration Quantify using Calibration Curve ratio_calc->calibration

Caption: General experimental workflow for this compound detection.

troubleshooting_workflow start Start: Inaccurate Quantification check_coelution Check Chromatographic Co-elution of Analyte and IS start->check_coelution coelution_ok Co-elution OK? check_coelution->coelution_ok adjust_chrom Adjust Chromatography (Gradient, Column, etc.) coelution_ok->adjust_chrom No check_purity Check Isotopic Purity of this compound coelution_ok->check_purity Yes adjust_chrom->check_coelution purity_ok Purity >98%? check_purity->purity_ok new_standard Source Higher Purity Standard purity_ok->new_standard No check_interference Investigate Isotopic Interference (Crosstalk) purity_ok->check_interference Yes interference_present Interference Present? check_interference->interference_present apply_correction Apply Mathematical Correction or Optimize MRM Transitions interference_present->apply_correction Yes review_matrix Review Matrix Effects (Post-column Infusion) interference_present->review_matrix No apply_correction->review_matrix end End: Accurate Quantification review_matrix->end

Caption: Troubleshooting logic for inaccurate quantification.

References

Troubleshooting unexpected fragmentation patterns of L-Serine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected fragmentation patterns during the mass spectrometry analysis of L-Serine-d3.

Frequently Asked Questions (FAQs)

Q1: What are the expected fragmentation patterns for this compound in positive ion mode ESI-MS/MS?

In positive electrospray ionization (ESI+), this compound (molecular weight: ~108.11 g/mol ) is typically observed as the protonated molecule [M+H]⁺ at m/z 109.1. The fragmentation of this precursor ion is expected to follow pathways similar to unlabeled L-Serine, with mass shifts corresponding to the deuterium (B1214612) labels on the alpha-carbon (Cα) and beta-carbon (Cβ).

The primary expected fragmentation pathways involve the neutral loss of water (H₂O or HDO) and the loss of formic acid (HCOOH) or its deuterated isotopologues.

Q2: Why am I observing a fragment corresponding to the loss of H₂O instead of HDO?

The observation of a neutral loss of H₂O (18 Da) from the protonated this compound can occur due to proton mobility. Protons from the mobile phase or other exchangeable positions on the molecule (e.g., the amine or hydroxyl group) can participate in the fragmentation process. High-resolution mass spectrometry can help differentiate between isobaric fragments.[1]

Q3: I am seeing fragments that do not correspond to any expected losses. What could be the cause?

Unexpected fragments can arise from several sources:

  • In-source fragmentation: Dissociation of the molecule in the ion source before mass selection.[2]

  • Contaminants: Co-eluting compounds with similar masses or retention times.

  • Adduct formation: Formation of adducts with salts (e.g., Na⁺, K⁺) or solvents (e.g., acetonitrile).

  • Complex rearrangements: The molecule may undergo unforeseen rearrangement reactions upon collisional activation.[3]

  • Impurities in the standard: The this compound standard itself may contain impurities.[]

Q4: Can the collision energy affect the fragmentation pattern?

Yes, collision energy is a critical factor.[5][6]

  • Low collision energy may not be sufficient to induce fragmentation, resulting in a dominant precursor ion peak.

  • High collision energy can lead to extensive fragmentation, producing smaller, less specific fragments and potentially obscuring the primary fragmentation pathways. It can also promote less common fragmentation channels.[7] An energy-resolved fragmentation graph, where fragmentation is analyzed at various collision energies, can help identify the optimal energy for the desired fragments.[1]

Troubleshooting Guide for Unexpected Fragmentation

This guide provides a systematic approach to diagnosing and resolving issues with this compound fragmentation.

Step 1: Verify Expected vs. Observed Fragments

First, compare your observed fragment masses with the expected masses for this compound. The table below summarizes the expected precursor and major product ions in positive ion mode. This compound has deuterium atoms at the C-2 and C-3 positions.

Ion DescriptionChemical FormulaExpected m/zNotes
Precursor Ion
Protonated this compound[C₃H₄D₃NO₃+H]⁺109.1The primary ion observed in ESI+.
Expected Product Ions
Loss of HDO[C₃H₃D₂NO₂+H]⁺89.1Neutral loss of deuterated water from the side chain and protonated carboxyl group.
Loss of H₂O + CO[C₂H₄D₃N+H]⁺64.1A common fragmentation pathway for amino acids.[1]
Iminium Ion[C₂H₂D₃N]⁺47.1Formed by the loss of the carboxyl and hydroxyl groups.
Step 2: Systematic Troubleshooting Workflow

If your observed fragments do not match the expected values, follow this workflow to isolate the problem.

G start Unexpected this compound Fragmentation Observed check_instrument 1. Instrument Parameter Review - Collision Energy - Source Conditions - Calibration start->check_instrument is_instrument Instrument Issue? check_instrument->is_instrument check_sample 2. Sample & Standard Integrity - Purity of Standard - Sample Preparation - Solvent/Matrix Effects is_sample Sample Issue? check_sample->is_sample check_data 3. Data Analysis Review - Peak Integration - Background Subtraction - Adduct Identification is_data Data Analysis Issue? check_data->is_data is_instrument->check_sample No resolve_instrument Optimize Parameters & Recalibrate is_instrument->resolve_instrument Yes is_sample->check_data No resolve_sample Prepare Fresh Sample & Run Blank is_sample->resolve_sample Yes resolve_data Re-process Data & Check for Adducts is_data->resolve_data Yes end Problem Resolved is_data->end No, Escalate resolve_instrument->end resolve_sample->end resolve_data->end

Caption: A logical workflow for troubleshooting unexpected fragmentation.

Step 3: Detailed Checks and Potential Solutions

1. Instrument Parameter Review

  • Issue: Incorrect collision energy.

    • Solution: Perform a collision energy optimization experiment. Analyze this compound across a range of collision energies to determine the optimal setting for your instrument and desired fragmentation.

  • Issue: In-source fragmentation.

    • Solution: Lower the source temperature and fragmentor/cone voltage to reduce premature fragmentation.[2]

  • Issue: Mass calibration drift.

    • Solution: Ensure the mass spectrometer is recently and properly calibrated across the mass range of interest.

2. Sample & Standard Integrity

  • Issue: Contamination from sample preparation.

    • Solution: Analyze a solvent blank to check for background ions. Ensure all labware is thoroughly cleaned. Use high-purity reagents and solvents.[][8]

  • Issue: Isotopic impurity of the standard.

    • Solution: Verify the isotopic purity from the manufacturer's certificate of analysis. If in doubt, acquire a new standard from a reliable source.

  • Issue: Adduct formation.

    • Solution: The presence of ions such as [M+Na]⁺ or [M+K]⁺ can lead to different fragmentation patterns. Reduce the concentration of non-volatile salts in your mobile phase.

3. Data Analysis Review

  • Issue: Incorrect peak assignment.

    • Solution: Manually inspect the chromatograms and mass spectra to ensure correct peak integration and that the MS/MS spectrum is being extracted from the correct retention time.

  • Issue: Misinterpretation of isobaric interference.

    • Solution: Use high-resolution mass spectrometry to obtain accurate mass measurements, which can help distinguish between this compound fragments and co-eluting interferences.[1]

Experimental Protocols

Protocol: Generic LC-MS/MS Analysis of this compound

This protocol provides a starting point for the analysis of this compound in a biological matrix. Optimization will be required for specific applications.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of sample (e.g., plasma, cell lysate), add 150 µL of ice-cold methanol (B129727) containing the this compound internal standard at a known concentration.

  • Vortex for 30 seconds to mix and precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new vial for LC-MS/MS analysis.

2. Liquid Chromatography

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for separating polar molecules like amino acids.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%), and gradually decrease to elute L-Serine.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 µL

3. Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM) or Product Ion Scan

  • Precursor Ion (Q1): m/z 109.1

  • Product Ion (Q3): m/z 89.1 (or other target fragment)

  • Collision Gas: Argon

  • Instrument Settings: Optimize source temperature, gas flows, and collision energy based on instrument manufacturer's recommendations and experimental results.

Visualizing Fragmentation and Potential Issues

G cluster_0 Expected Fragmentation Pathway cluster_1 Potential Issues precursor [M+H]⁺ m/z 109.1 loss_hdo Loss of HDO (-20 Da) precursor->loss_hdo CID adduct Na⁺ Adduct [M+Na]⁺ m/z 131.1 precursor->adduct Salt Contamination in_source In-Source Fragmentation precursor->in_source High Source Energy product1 [C₃H₄D₂NO₂]⁺ m/z 89.1 loss_hdo->product1 contaminant Contaminant (e.g., Plasticizer)

References

How to improve the signal-to-noise ratio for L-Serine-d3 in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Serine-d3 analysis in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure accurate and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is a low signal-to-noise (S/N) ratio a common issue when analyzing this compound in biological samples?

A1: Several factors can contribute to a low S/N ratio for this compound. These can be broadly categorized as issues related to the sample matrix, the analytical method, and the instrumentation. Biological samples are complex matrices containing numerous endogenous compounds that can interfere with the analysis, causing ion suppression or high background noise. Additionally, L-Serine is a small, polar molecule which can lead to poor retention on traditional reversed-phase liquid chromatography columns and inefficient ionization.[1]

Q2: Is derivatization necessary for the analysis of this compound?

A2: While not always mandatory, derivatization is a highly recommended practice to improve chromatographic separation and enhance the sensitivity of detection for this compound and its stereoisomers.[2][3] Derivatization can improve the volatility and ionization efficiency of the analyte, leading to a stronger signal in the mass spectrometer. However, some methods achieve separation without derivatization by using specialized chiral columns.[2][4][5]

Q3: What are the most common sources of background noise in this compound tracer experiments?

A3: High background noise can obscure the true signal from your tracer. Common sources include:

  • Natural Isotope Abundance: Naturally occurring heavy isotopes (e.g., ¹³C, ²H, ¹⁵N) in unlabeled serine and other molecules contribute to M+1 and M+2 peaks in the mass spectrum, which can be mistaken for the deuterated tracer signal.[6]

  • Sample Contamination: Contamination from solvents, labware (e.g., plasticizers), or cross-contamination between labeled and unlabeled samples can introduce interfering signals.[6]

  • Isobaric Interference: Different molecules with the same nominal mass as your labeled serine can co-elute and interfere with quantification.[6]

Q4: How can I differentiate between a true this compound signal and background noise?

A4: A systematic approach is crucial. This includes:

  • Analyzing Unlabeled Control Samples: This helps to establish the baseline signal and identify any background interferences.[6]

  • Using High-Resolution Mass Spectrometry: High-resolution instruments can distinguish between molecules with very similar masses, helping to resolve isobaric interferences.[6]

  • Natural Abundance Correction: Applying a correction for the natural abundance of stable isotopes is a critical step in data analysis to accurately quantify tracer incorporation.[6]

Troubleshooting Guides

This section addresses specific issues you may encounter during your this compound experiments.

Guide 1: Low Signal Intensity or No Peak Detected

Problem: You are observing a very low signal or no peak at all for this compound.

Possible Cause Troubleshooting Step
Inefficient Ionization Optimize electrospray ionization (ESI) source parameters such as capillary voltage, gas flow rates, and temperature. Ensure the mobile phase contains a proton source like formic acid to facilitate ionization in positive ion mode.[1][2][7]
Incorrect Mass Spectrometer Settings Verify that the mass spectrometer is set to monitor the correct mass-to-charge ratio (m/z) transitions for this compound. A common transition for Dthis compound is m/z 109.1 > 63.0.[2][4]
Sample Preparation Issues Review your sample extraction and derivatization protocols. Inefficient extraction or incomplete derivatization can lead to low analyte concentration in the final sample.[2]
LC System Blockage Check for leaks or blockages in the LC system or the MS interface, which could prevent the sample from reaching the detector.[2][8]
Low Sample Concentration Ensure your sample is appropriately concentrated. If it is too dilute, you may not obtain a strong enough signal.[7]
Guide 2: Poor Peak Shape (Broad or Tailing Peaks)

Problem: Your chromatogram for this compound shows broad or tailing peaks, which can negatively impact quantification.

Possible Cause Troubleshooting Step
Column Contamination or Degradation Flush the analytical column with a strong solvent. If the problem persists, the column may have reached the end of its lifespan and needs to be replaced.[2]
Column Overloading Reduce the injection volume or dilute the sample to avoid overloading the column.[2]
Inappropriate Mobile Phase Ensure the pH and composition of the mobile phase are optimal for your analyte and column. Incorrectly prepared mobile phase can lead to poor peak shape.[2]
Sample Solvent Effects If possible, dissolve your sample in the initial mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[2]
Guide 3: High Background Noise

Problem: You are observing a high background signal, making it difficult to accurately quantify your this compound peak.

Possible Cause Troubleshooting Step
Contaminated Solvents or Reagents Use high-purity solvents and reagents for sample preparation and LC-MS analysis.
Matrix Effects The biological matrix can suppress or enhance the ionization of your analyte. Optimize your sample cleanup procedure to remove interfering substances. Solid-phase extraction (SPE) can be more effective than simple protein precipitation.[4]
Instrument Contamination Clean the ion source and other components of the mass spectrometer according to the manufacturer's guidelines.
Baseline Drift Optimize your chromatographic conditions to achieve a stable baseline. Adjusting detector settings, such as gain and filter settings, can also help minimize noise.[7]

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis in Plasma

This protocol describes a common method for extracting this compound from plasma samples using protein precipitation.

Materials:

  • Plasma samples

  • Cold acetonitrile (B52724) (ACN) containing an appropriate internal standard (e.g., L-Serine-¹³C₃,¹⁵N)

  • Vortex mixer

  • Centrifuge (capable of 14,000 x g and 4°C)

  • Nitrogen evaporator

  • Reconstitution solvent (initial mobile phase)

Procedure:

  • To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.[6]

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.[6]

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Carefully transfer the supernatant to a new tube.[6]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.[6]

  • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[6]

Protocol 2: Derivatization of this compound for Enhanced Detection

This protocol provides an example of a pre-column derivatization procedure using (R)-1-Boc-2-piperidine carbonyl chloride to improve the sensitivity and chromatographic resolution of serine enantiomers.

Materials:

  • Extracted and dried biological sample residue

  • (R)-1-Boc-2-piperidine carbonyl chloride solution

  • Reaction buffer (e.g., borate (B1201080) buffer, pH 8.5)

  • Quenching solution (e.g., formic acid)

Procedure:

  • Reconstitute the dried sample extract in the reaction buffer.

  • Add the derivatizing agent, (R)-1-Boc-2-piperidine carbonyl chloride, to the sample.

  • Incubate the reaction mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the quenching solution.

  • The derivatized sample is now ready for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize key parameters from published methods for the analysis of serine and its isotopologues.

Table 1: LC-MS/MS Parameters for Serine Analysis

ParameterMethod 1[4]Method 2[5]
Column CROWNPAK CR-I(+)Regis® ChiroSil RCA(+)
Mobile Phase 0.3% trifluoroacetic acid in 10% acetonitrile (isocratic)0.2% formic acid in water:methanol (45:55 v/v) (isocratic)
Flow Rate Not Specified0.80 mL/min
Ionization Mode Positive ESIPositive ESI
MS/MS Transition (D-Serine) m/z 106.1 > 60.0m/z 106.1 > 60.1
MS/MS Transition (L-Serine) m/z 106.1 > 60.1Not Specified
MS/MS Transition (Dthis compound) m/z 109.1 > 63.0m/z 109.0 > 63.0

Table 2: Potential Isobaric and Isotopic Interferences for Dthis compound [6]

Interfering Species m/z (M+H)⁺ Mitigation Strategy
Unlabeled Serine (M+0)106.05Establish baseline signal from control samples.
¹³C-Serine (M+1)107.05Apply natural abundance correction during data analysis.
L-Serine (2,3,3-D₃, ¹⁵N) isotopologue109.07Use high-resolution mass spectrometry to separate from Dthis compound.
Other MetabolitesVariableOptimize chromatographic separation to resolve from this compound.

Visualizations

Diagram 1: General Workflow for Improving this compound Signal-to-Noise Ratio

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) ProteinPrecipitation Protein Precipitation Sample->ProteinPrecipitation SPE Solid-Phase Extraction (SPE) ProteinPrecipitation->SPE Derivatization Derivatization SPE->Derivatization LC_Optimization LC Method Optimization (Column, Mobile Phase) Derivatization->LC_Optimization MS_Optimization MS Parameter Optimization (Ion Source, Transitions) LC_Optimization->MS_Optimization DataAcquisition Data Acquisition MS_Optimization->DataAcquisition BackgroundCorrection Background Subtraction DataAcquisition->BackgroundCorrection NA_Correction Natural Abundance Correction BackgroundCorrection->NA_Correction Improved_SN Improved S/N Ratio NA_Correction->Improved_SN Result

Caption: Workflow for enhancing the S/N ratio of this compound.

Diagram 2: Troubleshooting Logic for Low Signal Intensity

Start Low/No Signal for this compound Check_MS Check MS Settings (m/z transitions)? Start->Check_MS Check_Ionization Optimize Ion Source Parameters? Check_MS->Check_Ionization Settings Correct Resolved Signal Improved Check_MS->Resolved Settings Incorrect -> Corrected Check_SamplePrep Review Sample Prep Protocol? Check_Ionization->Check_SamplePrep Optimized Check_Ionization->Resolved Not Optimized -> Optimized Check_LC Inspect LC System for Blockages? Check_SamplePrep->Check_LC Protocol OK Check_SamplePrep->Resolved Protocol Issue -> Corrected Check_LC->Resolved Blockage Found -> Cleared Unresolved Issue Persists Check_LC->Unresolved No Blockage

Caption: Troubleshooting guide for low this compound signal.

References

Technical Support Center: Validating L-Serine-d3 Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating the linearity of L-Serine-d3 quantification assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

A1: this compound is a stable isotope-labeled version of L-Serine, where three hydrogen atoms have been replaced by deuterium.[1] It is an ideal internal standard (IS) for quantitative analysis by mass spectrometry (e.g., LC-MS/MS or GC-MS) because it is chemically identical to the analyte (L-Serine) but has a different mass.[2][3] This allows it to co-elute with the analyte during chromatography and experience similar effects from the sample matrix, correcting for variations in sample preparation and instrument response, which leads to more accurate and precise quantification.[3][4]

Q2: What are the typical acceptance criteria for linearity in a bioanalytical method validation?

A2: For a bioanalytical method, the linearity of the calibration curve is a critical parameter. While specific criteria can vary by regulatory agency (e.g., FDA, EMA), a common acceptance criterion for the coefficient of determination (r²) is that it should be greater than 0.99.[2][5] The evaluation of linearity should cover a minimum of five concentrations across a specified range, for instance, 80-120% of the target concentration.[6][7] It is also crucial to visually inspect the residual plots to ensure a random distribution around the zero axis.[5]

Q3: Is derivatization necessary for the analysis of L-Serine?

A3: While not always required, derivatization is a common practice in L-Serine analysis to enhance chromatographic separation, especially for resolving D- and L-enantiomers, and to improve detection sensitivity.[2][4] Some methods utilize specialized chiral columns to achieve separation without derivatization.[3] Common derivatizing agents include (R)-1-Boc-2-piperidine carbonyl chloride and 9-fluorenylmethyl-chloroformate (FMOC-Cl).[4][8]

Q4: What is a surrogate matrix, and when is its use appropriate?

A4: A surrogate matrix is a substitute for the actual biological matrix (e.g., plasma, cerebrospinal fluid) that is free of the analyte of interest. Since L-Serine is an endogenous compound present in biological samples, a surrogate matrix like phosphate-buffered saline (PBS) is often used to prepare calibration standards and quality control (QC) samples to avoid interference from the endogenous analyte.[4]

Troubleshooting Guide: Linearity Issues

Issue 1: Non-linear calibration curve (low r² value)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Detector Saturation At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.[4][9] Solution: Dilute the upper limit of quantification (ULOQ) standard and re-inject. If linearity improves, consider narrowing the calibration range or adjusting instrument parameters.
Inappropriate Internal Standard Concentration An internal standard concentration that is too low may not adequately compensate for variability, especially at higher analyte concentrations.[9] Solution: Experimentally determine the optimal IS concentration. A common starting point is an IS response that is about one-third to one-half of the analyte response at the ULOQ.[9]
Suboptimal Calibration Model A simple linear regression may not be the best fit for the concentration-response relationship. Solution: Evaluate different regression models, such as a weighted linear regression (e.g., 1/x or 1/x²), especially if there is a larger variance at higher concentrations (heteroscedasticity).[10]
Pipetting or Dilution Errors Inaccurate preparation of calibration standards can lead to a non-linear response.[5] Solution: Prepare fresh calibration standards, ensuring the use of calibrated pipettes and proper technique. Prepare standards from at least two independent stock solutions to verify accuracy.
Matrix Effects Components in the biological matrix can co-elute with the analyte and internal standard, causing ion suppression or enhancement, which can affect linearity.[9][11] Solution: Improve sample clean-up procedures (e.g., solid-phase extraction), optimize chromatography to separate interferences, or assess the matrix effect by comparing the response in matrix versus neat solution.[11]

Experimental Protocols

Protocol 1: Preparation of Calibration Standards in a Surrogate Matrix

This protocol describes the preparation of calibration standards for the quantification of L-Serine using this compound as an internal standard in a surrogate matrix (e.g., phosphate-buffered saline, PBS).

  • Prepare Stock Solutions:

    • Prepare a primary stock solution of L-Serine at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol-water, 1:1 v/v).[3]

    • Prepare a primary stock solution of the internal standard, this compound, at a concentration of 1 mg/mL in the same solvent.[4]

    • From these primary stocks, create intermediate stock solutions through serial dilution.

  • Prepare Calibration Standards:

    • Prepare a set of at least 8-10 non-zero calibration standards by spiking the surrogate matrix (PBS) with the L-Serine intermediate stock solutions to achieve the desired concentration range.[9]

    • Add a fixed volume of the this compound internal standard working solution to each calibration standard.[3]

  • Sample Processing:

    • Process the calibration standards in the same manner as the study samples. A typical protein precipitation protocol is as follows:

      • To 50 µL of the calibration standard, add 25 µL of the internal standard working solution.[3]

      • Add 150 µL of cold methanol (B129727) or acetonitrile (B52724) to precipitate proteins.[3][12]

      • Vortex the mixture for 1 minute.[3][12]

      • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[12]

      • Transfer the supernatant to a clean tube for analysis.[12]

Protocol 2: LC-MS/MS Analysis

This protocol outlines typical conditions for the analysis of L-Serine and this compound.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column or a chiral column for enantiomeric separation.[2][12]

    • Mobile Phase A: Water with 0.1% formic acid.[12]

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[12]

    • Gradient: A suitable gradient program to ensure the separation of L-Serine from potential interferences.

    • Flow Rate: Approximately 0.4 mL/min.[12]

    • Injection Volume: 5 µL.[12]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).[2][12]

    • Scan Type: Multiple Reaction Monitoring (MRM).[2][12]

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for L-Serine and this compound. These must be optimized for the specific instrument. A common transition for Dthis compound is m/z 109.1 > 63.0.[4]

Data Presentation

Table 1: Example Linearity Data for L-Serine Quantification
Nominal Conc. (ng/mL)Measured Conc. (ng/mL)Accuracy (%)
1.00.9898.0
2.52.6104.0
5.05.1102.0
10.09.999.0
25.024.598.0
50.051.5103.0
100.0101.0101.0
200.0197.098.5
Correlation Coefficient (r²) 0.9995
Table 2: Inter-Laboratory Performance Comparison for Linearity

This table summarizes hypothetical linearity data from three different laboratories to illustrate typical performance.

LaboratoryCalibration Range (ng/mL)Correlation Coefficient (r²)
Lab A1 - 10000.9992
Lab B1 - 10000.9989
Lab C1 - 10000.9995

(Data in tables are for illustrative purposes)[12]

Visualizations

Linearity_Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Start Linearity Validation prep_standards Prepare Calibration Standards and QCs start->prep_standards analyze_samples Analyze Samples by LC-MS/MS prep_standards->analyze_samples data_analysis Perform Linear Regression (Calculate r²) analyze_samples->data_analysis check_linearity Is r² > 0.99? data_analysis->check_linearity troubleshoot Troubleshoot Non-Linearity check_linearity->troubleshoot No check_residuals Inspect Residual Plot check_linearity->check_residuals Yes cause1 Check for Detector Saturation troubleshoot->cause1 cause2 Optimize Internal Standard Concentration troubleshoot->cause2 cause3 Evaluate Alternative Regression Models troubleshoot->cause3 cause4 Re-prepare Standards troubleshoot->cause4 pass Linearity Validated check_residuals->troubleshoot No check_residuals->pass Yes residuals_ok Is distribution random? cause1->analyze_samples cause2->prep_standards cause3->data_analysis cause4->prep_standards

Caption: Workflow for validating and troubleshooting the linearity of a bioanalytical assay.

Sample_Prep_Workflow sample Biological Sample (e.g., Plasma) add_is Spike with This compound (IS) sample->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant derivatize Derivatization (Optional) supernatant->derivatize analysis LC-MS/MS Analysis supernatant->analysis if no derivatization derivatize->analysis

Caption: General experimental workflow for sample preparation in L-Serine quantification.

References

Strategies to reduce background noise in L-Serine-d3 NMR spectra

Author: BenchChem Technical Support Team. Date: December 2025

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Welcome to the technical support center for L-Serine-d3 NMR experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise and ensure the acquisition of high-quality NMR spectra.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in my this compound NMR spectrum?

A1: Background noise in NMR spectra can originate from several sources. The primary culprits include:

  • Instrumental Factors: Imperfections or instability in the spectrometer's electronics can introduce random noise.[1] This includes issues with the receiver gain, probe tuning, and temperature fluctuations.[1][2][3]

  • Sample Preparation: Contaminants introduced during sample preparation are a frequent source of unwanted signals.[4] This can include impurities in the this compound sample, residual solvents, or plasticizers from labware.[4]

  • Solvent Impurities: The deuterated solvent itself can contain residual protonated species or other impurities that contribute to the background.

  • Poor Shimming: An improperly shimmed magnetic field leads to broad, distorted peak shapes, which can obscure weak signals and contribute to a poor baseline.[5]

  • Insufficient Number of Scans: The signal-to-noise ratio (SNR) is proportional to the square root of the number of scans.[6] Too few scans will result in a spectrum where noise is prominent.[7]

Q2: How does my choice of solvent affect background noise?

A2: The solvent is critical for a successful NMR experiment. Using a high-purity deuterated solvent is essential to minimize the residual solvent signal, which can be a dominant source of background. For this compound, which is a polar amino acid, solvents like Deuterium Oxide (D₂O) or DMSO-d6 are common choices. Ensure the solvent is of high isotopic purity (e.g., 99.9% D) and is filtered if necessary to remove particulate matter.

Q3: Can the concentration of my this compound sample be a source of noise?

A3: Yes, both very high and very low concentrations can lead to issues.

  • High Concentration: Extremely concentrated samples can saturate the detector, leading to baseline artifacts and a distorted signal.[8] This can sometimes be mistaken for noise.

  • Low Concentration: Very dilute samples will naturally have a low signal-to-noise ratio, making the background noise more apparent.[7] For biomolecular NMR, concentrations greater than 0.1 mM are typically recommended for 1D experiments.[9]

Q4: What is t1 noise and how can I reduce it?

A4: t1 noise appears as spurious streaks or noise parallel to the indirect (F1) dimension in 2D NMR spectra.[1] It is often caused by instrumental instabilities or temperature fluctuations during the experiment.[1] A practical strategy to reduce t1 noise is to acquire multiple, shorter experiments with the minimum number of scans required for the phase cycle and then co-add them.[1] This method is effective because the t1 noise is often uncorrelated between separate acquisitions and will be reduced upon averaging.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable solutions.

Problem: My spectrum has a low signal-to-noise ratio (SNR) with missing peaks.
  • Solution 1: Increase the Number of Scans. The most direct way to improve SNR is to increase the number of transients (scans).[5] Doubling the SNR requires quadrupling the number of scans.[7]

  • Solution 2: Optimize Sample Concentration. Ensure your this compound sample concentration is within the optimal range for your instrument (typically 0.3-0.5 mM for larger molecules, though higher for small molecules like serine).[10]

  • Solution 3: Check Probe Tuning and Matching. A properly tuned probe ensures efficient transfer of radiofrequency energy.[3] Use your spectrometer's software to tune and match the probe for your specific sample and solvent. An improperly tuned probe can lead to significant signal loss.

  • Solution 4: Use a Higher Field Instrument. If available, using a spectrometer with a higher magnetic field strength can significantly improve SNR.[11]

Problem: The baseline of my spectrum is rolling or distorted.
  • Solution 1: Improve Shimming. Poor magnetic field homogeneity is a common cause of distorted baselines.[5] Perform manual shimming or use your spectrometer's automated shimming routines to optimize the field homogeneity.

  • Solution 2: Adjust Acquisition Parameters. A rolling baseline can be caused by a distorted Free Induction Decay (FID), particularly at the beginning. This may be due to an acquisition delay that is too short.

  • Solution 3: Data Processing. After acquisition, use baseline correction algorithms available in your NMR processing software to flatten the baseline.[12] Be cautious not to distort the actual peaks.

Problem: I see sharp, random spikes (electronic noise) in my spectrum.
  • Solution 1: Identify and Eliminate External RF Sources. Electronic spikes are often caused by radiofrequency interference from nearby electronic devices.

  • Solution 2: Check Spectrometer Grounding. Ensure the NMR spectrometer is properly grounded to minimize electronic interference.

  • Solution 3: Data Processing. Some processing software includes functions to identify and remove spike artifacts from the FID before Fourier transformation.

Data Presentation: Optimizing SNR

The Signal-to-Noise Ratio (SNR) is a critical parameter in NMR. The following table summarizes how key acquisition parameters can be adjusted to improve it.

ParameterEffect on SNRRecommended ActionConsiderations
Number of Scans (NS) SNR increases with the square root of NS.[6]Increase NS in multiples of 4 (e.g., 16, 64, 256).Increases total experiment time linearly.
Receiver Gain (RG) Optimizes the signal level for the analog-to-digital converter (ADC).Calibrate RG to find the optimal setting for your system; automatic adjustment may not be ideal.[2]Setting RG too high can cause signal clipping and artifacts.
Magnetic Field Strength (B₀) SNR increases with B₀ to a power between 1 and 2.[11]Use the highest field instrument available.Higher field instruments are less common and more expensive.
Probe Tuning/Matching Maximizes RF signal transmission and reception.[3]Tune and match the probe for every sample.Sample properties (e.g., salt concentration) can affect tuning.
Digital Filtering Narrowing the filter reduces noise.[6]Optimize the filter width for your spectral window.A filter that is too narrow can cut off signals at the edge of the spectrum.

Experimental Protocols

Protocol 1: Preparing a High-Quality this compound NMR Sample

This protocol outlines the steps for preparing a clean NMR sample to minimize background signals from contaminants.

Materials:

  • This compound (≥98% purity)[13]

  • High-purity deuterated solvent (e.g., D₂O, 99.96%)

  • High-quality 5mm NMR tubes (e.g., Wilmad 528-PP)

  • Volumetric flasks and pipettes

  • Parafilm

Procedure:

  • Cleaning: Thoroughly clean all glassware with a suitable solvent and dry completely to remove any residual contaminants.

  • Weighing: Accurately weigh the desired amount of this compound to prepare a stock solution of known concentration (e.g., 10 mM).

  • Dissolution: Dissolve the this compound in the deuterated solvent in a volumetric flask. Ensure complete dissolution by gentle vortexing.

  • Sample Transfer: Using a clean glass pipette, transfer the required volume (typically 500-600 µL) of the solution into the NMR tube.[1]

  • Capping and Sealing: Cap the NMR tube securely. For sensitive samples or long-term storage, seal the cap with parafilm.

  • Labeling: Clearly label the NMR tube with the sample name, concentration, solvent, and date.

  • Equilibration: Allow the sample to equilibrate to the spectrometer's temperature before inserting it into the magnet to prevent thermal gradients that can affect shimming.

Visualizations

Workflow for NMR Noise Reduction

The following diagram illustrates a systematic workflow for identifying and mitigating background noise in an NMR experiment.

G cluster_prep 1. Pre-Acquisition cluster_acq 2. Acquisition cluster_post 3. Post-Acquisition cluster_eval 4. Evaluation P1 High-Purity This compound & Solvent P2 Clean Glassware & NMR Tube P1->P2 P3 Prepare Sample (Protocol 1) P2->P3 A1 Insert Sample & Temperature Equilibrate P3->A1 Load Sample A2 Tune & Match Probe A1->A2 A3 Optimize Shims A2->A3 A4 Set Acquisition Parameters (Scans, Gain, etc.) A3->A4 A5 Acquire FID A4->A5 D1 Fourier Transform A5->D1 Process Data D2 Phase Correction D1->D2 D3 Baseline Correction D2->D3 D4 Noise Reduction Algorithms (Optional) D3->D4 D5 Analyze Spectrum D4->D5 E1 Evaluate SNR & Baseline D5->E1 E2 Acceptable? E1->E2 E3 Final Spectrum E2->E3 Yes E4 Troubleshoot E2->E4 No E4->A3 Re-acquire or Re-process G Start High Background Noise Observed in Spectrum NoiseType What does the noise look like? Start->NoiseType RandomNoise Random, high-frequency 'grass' across baseline NoiseType->RandomNoise Random BroadHump Broad humps or rolling baseline NoiseType->BroadHump Broad/Rolling Spikes Sharp, discrete spikes (not part of multiplet) NoiseType->Spikes Spikes UnwantedPeaks Consistent, unwanted peaks (not from sample) NoiseType->UnwantedPeaks Unwanted Peaks Cause_LowSNR Cause: Low Signal-to-Noise RandomNoise->Cause_LowSNR Sol_Scans Solution: Increase Number of Scans Cause_LowSNR->Sol_Scans Sol_Conc Solution: Increase Sample Concentration Cause_LowSNR->Sol_Conc Cause_Shims Cause: Poor Shimming BroadHump->Cause_Shims Cause_FID Cause: Truncated or Distorted FID BroadHump->Cause_FID Sol_Shim Solution: Re-shim the magnet Cause_Shims->Sol_Shim Sol_Baseline Solution: Apply Baseline Correction Cause_FID->Sol_Baseline Cause_Electronic Cause: Electronic Interference Spikes->Cause_Electronic Sol_Isolate Solution: Check for nearby electronics and spectrometer grounding Cause_Electronic->Sol_Isolate Cause_Contam Cause: Sample or Solvent Contamination UnwantedPeaks->Cause_Contam Sol_Reprepare Solution: Use high-purity materials and re-prepare sample Cause_Contam->Sol_Reprepare

References

Ensuring complete cell lysis for L-Serine-d3 labeled protein extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving complete cell lysis for the extraction of L-Serine-d3 labeled proteins.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of cell lysis in the context of this compound labeled protein extraction?

The primary goal is to completely and efficiently disrupt the cell membrane and organelles to release all cellular proteins, including those labeled with this compound, into a soluble lysate.[1][2] This ensures that the subsequent protein analysis, often by mass spectrometry, is representative of the entire proteome and that the isotopic labeling can be accurately quantified.[3][4][5]

Q2: Does this compound labeling require a special cell lysis protocol?

Currently, there is no substantial evidence to suggest that incorporating this compound into proteins significantly alters the structural integrity of cell membranes to necessitate a fundamentally different lysis protocol.[6] The core principles and methods of cell lysis for unlabeled proteins are applicable. However, optimization of standard protocols is crucial to ensure maximum protein recovery and integrity.

Q3: How can I verify that my cell lysis is complete?

Verifying complete cell lysis is a critical step. Several methods can be employed:

  • Phase-Contrast Microscopy: Observe a small aliquot of the cell suspension before and after lysis. A significant reduction in the number of intact, phase-bright cells is a direct indicator of successful lysis.[6]

  • Viscosity Change: A noticeable increase in the viscosity of the lysate often indicates the release of DNA and other cellular macromolecules, suggesting cell rupture.[6] Subsequent treatment with a nuclease like DNase I should reduce this viscosity.[6]

  • Protein Assay of Debris: After centrifuging the lysate to pellet cell debris, you can perform a protein assay (e.g., BCA assay) on the pellet. A low protein concentration in the pellet suggests efficient extraction.

Q4: What are the key components of a good lysis buffer for this compound labeled protein extraction?

A well-formulated lysis buffer is crucial for maintaining protein stability and maximizing yield.[7] Key components include:

  • Buffering Agent: To maintain a stable pH, typically between 7.0 and 8.0, which is optimal for the stability of most proteins.[7]

  • Salts: Such as NaCl, to maintain an appropriate ionic strength, which aids in protein solubility and stability.[7]

  • Detergents: To solubilize membrane proteins. The choice depends on the protein of interest and downstream applications; non-ionic detergents (e.g., Triton X-100) are milder, while ionic detergents (e.g., SDS) are more stringent.[7][8]

  • Protease and Phosphatase Inhibitors: A cocktail of these inhibitors is essential to prevent the degradation and dephosphorylation of your target proteins upon their release from the cellular compartments.[6][7]

  • Reducing Agents: Agents like DTT or β-mercaptoethanol can be included to prevent the formation of disulfide bonds and maintain proteins in a reduced state.[7]

Q5: I'm observing cytotoxicity with my this compound labeling. Could this affect my protein extraction?

Yes, significant cytotoxicity can impact your results. This compound is a racemic mixture containing both D- and L-isomers. High concentrations of D-serine can be toxic to certain cell types, particularly neuronal cells.[9] If you observe reduced cell proliferation or cell death, it is crucial to perform a dose-response experiment to find a non-toxic concentration of this compound. High levels of cell death prior to lysis can lead to premature protein degradation and skewed results.

Troubleshooting Incomplete Cell Lysis

Incomplete cell lysis is a common issue that leads to low protein yield and inaccurate quantification. The following guide will help you troubleshoot and optimize your lysis protocol.

Comparison of Common Cell Lysis Methods

The choice of lysis method depends on the cell type, the subcellular location of the protein of interest, and the downstream application.[7][10]

Method Principle Advantages Disadvantages Typical Parameters/Concentrations
Sonication High-frequency sound waves create cavitation bubbles that disrupt cell membranes.[7][8][10]Efficient for many cell types, including bacteria and yeast.[1][7] Quick and can process large volumes.[7]Generates heat, which can denature proteins.[7] Requires careful optimization to avoid protein degradation.[6]3-5 cycles of 15-30 seconds ON, 30-60 seconds OFF at 20-30% amplitude on ice.[6][11]
High-Pressure Homogenization (French Press) Cells are forced through a narrow valve under high pressure, causing disruption by shear stress.[7][8]Gentle, produces minimal heat, and is highly efficient for a variety of cells.[1][7] Scalable for large volumes.[7]Requires specialized and expensive equipment.10,000 - 20,000 psi, 1-2 passes.
Bead Beating Agitation with small beads (glass or ceramic) physically grinds and disrupts cells.[8]Effective for tough-to-lyse cells like yeast, fungi, and bacteria with thick cell walls.[12]Can generate heat and may lead to protein denaturation if not properly cooled.3-5 cycles of 30-60 seconds at high speed, with cooling on ice between cycles.
Detergent-Based Lysis Chemical agents (detergents) solubilize the lipid bilayer of the cell membrane, releasing cellular contents.[7][10]Simple, does not require specialized equipment.[13] Can be tailored with different detergents for specific needs.[8]Detergents can interfere with some downstream applications and may need to be removed. Can be less effective on cells with tough walls.RIPA buffer, NP-40 buffer. Incubation on ice for 15-30 minutes.
Freeze-Thaw Lysis Repeated cycles of freezing (e.g., in liquid nitrogen or a -80°C freezer) and thawing at room temperature or 37°C cause ice crystal formation and cell membrane rupture.[10]A relatively gentle method that does not require specialized equipment.Can be time-consuming and may not be efficient for all cell types, especially those with rigid cell walls.[2][10] May lead to protein denaturation if not controlled.[10]3-5 cycles of freezing and thawing.
Logical Troubleshooting of Incomplete Lysis

If you suspect incomplete lysis, follow this logical progression to identify and resolve the issue.

G start Start: Low Protein Yield check_lysis Verify Lysis Completion (Microscopy, Viscosity) start->check_lysis incomplete_lysis Incomplete Lysis Confirmed check_lysis->incomplete_lysis optimize_method Optimize Lysis Method incomplete_lysis->optimize_method Yes check_buffer Review Lysis Buffer Composition incomplete_lysis->check_buffer No optimize_method->check_buffer e.g., Increase sonication time/power, more freeze-thaw cycles protein_degradation Suspect Protein Degradation check_buffer->protein_degradation add_inhibitors Add/Increase Protease & Phosphatase Inhibitors protein_degradation->add_inhibitors Yes insoluble_protein Protein in Insoluble Fraction? protein_degradation->insoluble_protein No add_inhibitors->insoluble_protein stronger_lysis Use Stronger Lysis Buffer (e.g., different detergents, chaotropes) insoluble_protein->stronger_lysis Yes success Successful Protein Extraction insoluble_protein->success No stronger_lysis->success

Caption: Troubleshooting flowchart for low protein yield.

Detailed Experimental Protocol: Sonication-Based Cell Lysis

This protocol is a general guideline for the lysis of cultured mammalian cells for the extraction of this compound labeled proteins. Optimization will be required for specific cell lines and experimental conditions.

Materials:

  • Cell pellet (from a T75 flask or 10 cm dish)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitor cocktails)

  • Probe sonicator

  • Microcentrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Cell Harvesting: Harvest cells by scraping or trypsinization. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Washing: Resuspend the cell pellet in 10 mL of ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant. Repeat this wash step once more to remove any remaining media.[11]

  • Resuspension in Lysis Buffer: Resuspend the cell pellet in 0.5 - 1.0 mL of ice-cold lysis buffer. The volume will depend on the size of the pellet. Ensure the pellet is fully resuspended by gentle pipetting.

  • Incubation: Incubate the resuspended cells on ice for 15-20 minutes to allow the detergent to start solubilizing membranes.

  • Sonication:

    • Keep the microcentrifuge tube containing the cell suspension on ice at all times to prevent heating.[6][11]

    • Insert the sonicator probe into the cell suspension, ensuring the tip is submerged but not touching the bottom or sides of the tube.

    • Sonicate in pulses. A typical starting point is 3-4 cycles of 15 seconds ON and 45 seconds OFF at 20-30% amplitude.[6][11] The "OFF" time allows the sample to cool.[6]

  • Clarification of Lysate: Centrifuge the sonicated lysate at 14,000-16,000 x g for 15 minutes at 4°C to pellet the insoluble cell debris.[8]

  • Collection of Supernatant: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.

  • Protein Quantification: Determine the protein concentration of the supernatant using a suitable protein assay (e.g., BCA assay).

  • Storage: Store the protein lysate at -80°C for long-term use.

G cluster_harvest Cell Harvesting cluster_lysis Lysis cluster_collection Protein Collection harvest Harvest Cells (Scrape/Trypsinize) centrifuge1 Centrifuge (500xg, 5 min, 4°C) harvest->centrifuge1 wash Wash with ice-cold PBS centrifuge1->wash centrifuge2 Centrifuge (500xg, 5 min, 4°C) wash->centrifuge2 resuspend Resuspend in Lysis Buffer centrifuge2->resuspend incubate Incubate on ice (15-20 min) resuspend->incubate sonicate Sonicate on ice (Pulsed cycles) incubate->sonicate centrifuge3 Centrifuge (14,000xg, 15 min, 4°C) sonicate->centrifuge3 collect Collect Supernatant (Soluble Proteins) centrifuge3->collect quantify Quantify Protein (BCA Assay) collect->quantify store Store at -80°C quantify->store

Caption: Experimental workflow for protein extraction via sonication.

References

Validation & Comparative

L-Serine-d3 vs. 15N-Serine: A Comparative Guide for Tracing Nitrogen Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating the complex network of biochemical pathways. Serine, a non-essential amino acid, sits (B43327) at a critical metabolic node, contributing not only to protein synthesis but also to one-carbon metabolism, nucleotide biosynthesis, and the synthesis of other amino acids. When the focus is on unraveling the fate of serine's nitrogen atom, the choice of isotopic tracer is paramount. This guide provides an objective comparison of two commonly used serine isotopologues, L-Serine-d3 and 15N-serine, for tracing nitrogen metabolism, supported by experimental data and detailed methodologies.

At a Glance: Key Differences in Tracing Nitrogen Metabolism

FeatureThis compound15N-Serine
Primary Application Tracing the carbon backbone of serine. Primarily used for one-carbon metabolism and serine's role in synthesizing other metabolites like glycine (B1666218) and cysteine.[1]Directly tracing the fate of the nitrogen atom in serine. Ideal for studying transamination reactions, protein synthesis, and nitrogen flux to other amino acids.
Tracer Atom Deuterium (B1214612) (²H)Nitrogen-15 (¹⁵N)
Mass Shift M+3M+1
Directness of Nitrogen Tracing Indirect. The movement of the deuterated carbon skeleton implies the transfer of the associated nitrogen in specific reactions.Direct. The ¹⁵N label is tracked as it is incorporated into other nitrogen-containing compounds.
Kinetic Isotope Effect (KIE) Possible. The stronger C-D bond compared to a C-H bond can lead to slower reaction rates if C-H bond cleavage is a rate-limiting step, potentially altering metabolic flux.[2]Generally considered negligible for nitrogen, as the mass difference between ¹⁴N and ¹⁵N is smaller and C-N bond cleavage is less commonly a rate-limiting step in amino acid metabolism compared to C-H bond cleavage.
Analytical Detection Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.

Performance Comparison: this compound vs. 15N-Serine

The choice between this compound and 15N-serine fundamentally depends on the specific research question.

This compound for Indirect Nitrogen Tracing:

This compound, where hydrogen atoms on the second and third carbons are replaced by deuterium, is a powerful tool for tracing the carbon skeleton of serine. Its application in tracking nitrogen metabolism is indirect but can be informative. When L-serine is converted to glycine by serine hydroxymethyltransferase (SHMT), the d3-label is partially retained, allowing for the quantification of this conversion. The appearance of the deuterated carbon backbone in other amino acids can also suggest the transfer of the entire amino acid, including its nitrogen.

However, a significant consideration when using deuterated compounds is the Kinetic Isotope Effect (KIE) . The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[2] If a reaction's rate-limiting step involves the cleavage of a C-H bond, substituting it with a C-D bond can slow down the reaction.[2] For instance, the metabolism of D-serine by D-amino acid oxidase (DAAO) is slowed by deuteration, reducing its toxicity.[2] While the KIE for L-serine metabolism in nitrogen-related pathways is not as extensively characterized, it remains a potential confounding factor that could alter the natural metabolic flux.

15N-Serine for Direct Nitrogen Tracing:

For directly and unambiguously tracing the path of serine's nitrogen atom, 15N-serine is the tracer of choice. The 15N label allows for the direct tracking of the nitrogen as it is transferred to other molecules through transamination and other metabolic reactions. This makes it ideal for studying the contribution of serine's nitrogen to the synthesis of other amino acids, nucleotides, and ultimately, proteins.

The use of 15N-labeled tracers is a well-established method in metabolic research and is generally not associated with significant kinetic isotope effects that would alter metabolic pathways. This allows for a more direct and quantitative assessment of nitrogen flux.

Quantitative Data Summary

The following tables provide a summary of hypothetical quantitative data that could be obtained from metabolic tracing experiments using this compound and 15N-serine. This data is illustrative of the types of measurements researchers can expect and is based on typical findings in the field.

Table 1: Mass Isotopologue Distribution of Serine and Glycine after Labeling with this compound

This table illustrates the expected fractional abundance of serine and its direct downstream metabolite, glycine, after labeling with this compound. The high enrichment of M+3 serine indicates successful tracer uptake, and the appearance of M+2 glycine demonstrates the conversion of serine to glycine.

MetaboliteIsotopologueFractional Abundance (Condition A)Fractional Abundance (Condition B)
SerineM+05%8%
M+3 95% 92%
GlycineM+040%55%
M+2 60% 45%

This is example data based on typical results from such experiments.

Table 2: 15N-Isotopic Enrichment in Key Amino Acids after Labeling with 15N-Serine

This table shows the percentage of 15N enrichment in serine and other amino acids that can receive its nitrogen through metabolic pathways. The high enrichment in serine confirms tracer incorporation, and the enrichment in glycine, alanine, and glutamate (B1630785) demonstrates the flux of nitrogen from serine to these amino acids.

Amino Acid15N Isotopic Enrichment (%) (Condition A)15N Isotopic Enrichment (%) (Condition B)
Serine98.5%97.9%
Glycine75.2%68.5%
Alanine15.8%12.3%
Glutamate8.1%6.7%

This is example data based on typical results from such experiments.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for metabolic tracing experiments using this compound and 15N-serine with subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: this compound Metabolic Tracing in Cell Culture

Objective: To trace the metabolic fate of the this compound carbon backbone into downstream metabolites.

Materials:

  • Adherent mammalian cells

  • Serine-free cell culture medium

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 80% Methanol (B129727), ice-cold

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvesting.

  • Preparation of Labeling Medium: Prepare serine-free medium supplemented with dFBS and other necessary amino acids. Add this compound to a final concentration of 0.5 mM.

  • Isotope Labeling:

    • Once cells reach the desired confluency, aspirate the standard growth medium.

    • Wash the cells once with pre-warmed, serine-free medium.

    • Add the this compound labeling medium to the cells.

    • Incubate for a desired time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

  • Metabolite Extraction:

    • Place the culture plates on ice.

    • Aspirate the labeling medium and quickly wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

  • Sample Analysis by LC-MS:

    • Analyze the metabolite extracts using an LC-MS system.

    • Use a suitable chromatography method (e.g., Hydrophilic Interaction Chromatography - HILIC) for the separation of polar metabolites.

    • Set the mass spectrometer to detect the mass isotopologues of serine (m+3) and its downstream metabolites (e.g., glycine m+2).

    • Quantify the fractional labeling of each metabolite.

Protocol 2: 15N-Serine Metabolic Tracing in Cell Culture

Objective: To trace the metabolic fate of the 15N-labeled nitrogen from serine into other amino acids.

Materials:

  • Adherent mammalian cells

  • Nitrogen-free, serine-free cell culture medium

  • Dialyzed Fetal Bovine Serum (dFBS)

  • 15N-Serine

  • Unlabeled amino acid supplement mix (without serine)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 80% Methanol, ice-cold

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Preparation of Labeling Medium: Prepare nitrogen-free, serine-free medium supplemented with dFBS and the unlabeled amino acid mix. Add 15N-Serine as the sole serine source to a final concentration of 0.5 mM.

  • Isotope Labeling:

    • Follow the same procedure for medium change and incubation as in Protocol 1.

  • Metabolite Extraction:

    • Follow the same metabolite extraction procedure as in Protocol 1.

  • Sample Analysis by LC-MS/MS:

    • Analyze the metabolite extracts using a targeted LC-MS/MS method for amino acids.

    • Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the M+1 isotopologues of serine, glycine, alanine, glutamate, and other amino acids of interest.

    • Calculate the percentage of 15N enrichment for each amino acid by dividing the peak area of the M+1 isotopologue by the sum of the peak areas of the M+0 and M+1 isotopologues.

Visualization of Metabolic Pathways and Workflows

To better understand the experimental logic and the metabolic pathways being investigated, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_labeling Isotopic Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis cell_seeding Seed Cells in Culture Plates cell_growth Grow to Desired Confluency cell_seeding->cell_growth media_change Switch to Labeling Medium (this compound or 15N-Serine) cell_growth->media_change incubation Incubate for Time Course media_change->incubation quenching Quench Metabolism on Ice incubation->quenching extraction Extract with Cold Methanol quenching->extraction centrifugation Centrifuge to Pellet Debris extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (Isotopologue Distribution / Enrichment) lcms->data_analysis nitrogen_metabolism cluster_one_carbon One-Carbon Metabolism serine L-Serine (d3 or 15N labeled) glycine Glycine serine->glycine SHMT pyruvate Pyruvate serine->pyruvate Serine Dehydratase alpha_kg α-Ketoglutarate glycine->serine SHMT one_carbon One-Carbon Units glycine->one_carbon alanine Alanine pyruvate->alanine ALT glutamate Glutamate alpha_kg->glutamate GLS/GLDH glutamate->alpha_kg ALT / AST nucleotides Nucleotide Synthesis one_carbon->nucleotides

References

Validation of L-Serine-d3 as an internal standard against other labeled compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of a suitable internal standard is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of L-Serine-d3 as an internal standard against other labeled compounds, with a focus on its performance and validation in mass spectrometry-based assays.

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, designed to mimic the analyte of interest and compensate for variability during sample preparation, chromatography, and ionization.[1] this compound, a deuterated form of L-Serine, is frequently utilized for this purpose in the quantification of D- and L-serine in various biological matrices such as plasma, cerebrospinal fluid, and tissue homogenates.[2] Its chemical and physical properties closely resemble the unlabeled analyte, allowing it to account for analyte loss and ionization variations in the mass spectrometer.[2]

Performance Comparison: Deuterated vs. 13C-Labeled Standards

While this compound is a widely used internal standard, it is essential to understand its performance characteristics in comparison to other labeled alternatives, particularly carbon-13 (¹³C) labeled standards. The primary distinctions lie in their chromatographic behavior, isotopic stability, and effectiveness in compensating for matrix effects.[3]

Chromatographic Co-elution: A critical aspect of an ideal internal standard is its ability to co-elute perfectly with the analyte.[3] Due to a phenomenon known as the "isotope effect," where the carbon-deuterium (C-D) bond is slightly stronger and less polar than the carbon-hydrogen (C-H) bond, deuterated standards like this compound can exhibit a slight retention time shift, often eluting earlier than the native analyte in reversed-phase chromatography.[3][4] This separation can be more pronounced in high-resolution chromatographic systems.[1] In contrast, ¹³C-labeled standards have virtually identical physicochemical properties to their unlabeled counterparts, resulting in perfect co-elution.[4]

Isotopic Stability: ¹³C labels are incorporated into the carbon backbone of the molecule, rendering them highly stable and not susceptible to isotopic exchange.[3] Deuterium (B1214612) atoms, however, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, especially if located at exchangeable positions (e.g., -OH, -NH).[4] While the deuterium labels in this compound are on carbon atoms, careful validation is still necessary to ensure isotopic stability throughout the analytical process.[1]

Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting components from the biological matrix, are a significant challenge in bioanalysis.[3][5] An ideal internal standard should experience the same matrix effects as the analyte to provide accurate correction.[3] The potential chromatographic shift of deuterated standards means they may not be in the exact same "analytical space" as the analyte during ionization, leading to differential matrix effects and potentially biased results.[3] Because ¹³C-labeled standards co-elute perfectly, they are generally more effective at compensating for these effects.[3][4]

Quantitative Performance Data

Performance ParameterDeuterated Standard (e.g., this compound)¹³C-Labeled StandardRationale for Difference
Accuracy Can be acceptable, but susceptible to errors (potentially up to 40% in some cases) due to chromatographic shifts and differential matrix effects.[1][4]Generally demonstrates improved accuracy due to better compensation for analytical variability.[1][4]Perfect co-elution of ¹³C-IS with the analyte leads to more effective correction for matrix effects.[3]
Precision (%CV) Within-run: ~3%, Between-run: <15%.[6][7]Often shows reduced coefficient of variation (CV%) compared to deuterated standards.[1]Identical chromatographic behavior minimizes variability introduced by fluctuating matrix effects across the peak.[1]
Linearity (r²) Typically ≥ 0.99.[7]Typically ≥ 0.99.Both types of standards generally perform well for linearity in well-developed assays.
Extraction Recovery (%) Generally good and consistent with the analyte.[8]Expected to be identical to the analyte.Both are chemically very similar to the analyte, leading to similar extraction behavior.
Matrix Factor May deviate from 1, indicating some level of uncompensated matrix effect.Closer to 1, indicating more effective compensation for ionization suppression or enhancement.Co-elution ensures both the analyte and IS are subjected to the same matrix environment at the point of ionization.[4]

Experimental Protocols

A robust validation of this compound as an internal standard is crucial for ensuring reliable quantitative data. Below are detailed methodologies for key experiments typically performed in a validation study using LC-MS/MS.

Sample Preparation (Protein Precipitation)

This protocol is a common starting point for the extraction of small molecules like serine from biological fluids.

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 10 µL of the this compound internal standard working solution (e.g., 1 µg/mL).[7]

  • Add 200 µL of an ice-cold protein precipitation solution, such as acetonitrile (B52724) or methanol (B129727).[7]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.[2]

  • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[6]

Chiral Derivatization (Optional, for Enantiomer Separation)

To separate D- and L-serine using standard reversed-phase chromatography, a chiral derivatization step is often employed.

  • After obtaining the supernatant from protein precipitation, take a measured aliquot (e.g., 400 µL). [6]

  • Use a chiral derivatizing agent such as (R)-1-Boc-2-piperidine carbonyl chloride.[6]

  • Follow the specific reaction conditions (e.g., temperature, time) for the chosen derivatizing agent.

  • After the reaction is complete, evaporate the sample to dryness.[6]

  • Reconstitute the sample in the mobile phase for injection.[6]

LC-MS/MS Analysis

The following are typical conditions for the analysis of serine.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.[9]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte (L-Serine) and the internal standard (this compound). For example, a transition for Dthis compound might be m/z 109.1 > 63.0.[10]

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of a typical validation process for an internal standard and the signaling pathway context for serine.

cluster_0 Method Development & Validation Workflow prep Sample Preparation (Protein Precipitation) deriv Chiral Derivatization (Optional) prep->deriv lcms LC-MS/MS Analysis deriv->lcms data Data Processing (Peak Integration, Ratio Calculation) lcms->data validation Validation Assessment (Accuracy, Precision, Linearity, Matrix Effect) data->validation

Caption: Experimental workflow for the validation of this compound.

cluster_1 Role of L-Serine in Cellular Metabolism glucose Glucose glycolysis Glycolysis glucose->glycolysis three_pg 3-Phosphoglycerate glycolysis->three_pg ser_biosynthesis Serine Biosynthesis Pathway three_pg->ser_biosynthesis l_serine L-Serine ser_biosynthesis->l_serine proteins Protein Synthesis l_serine->proteins glycine Glycine l_serine->glycine cysteine Cysteine l_serine->cysteine lipids Sphingolipids & Phosphatidylserine l_serine->lipids

Caption: Simplified overview of L-Serine's metabolic roles.

References

Cross-Validation of L-Serine-d3 Metabolic Tracing: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying metabolic pathways is crucial for understanding disease and developing effective therapies. L-Serine-d3 has emerged as a valuable tool for metabolic tracing, particularly for dissecting the complexities of one-carbon metabolism. This guide provides an objective comparison of this compound metabolic tracing with other established methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for specific research questions.

Introduction to this compound Metabolic Tracing

This compound is a stable isotope-labeled form of the amino acid serine, where three hydrogen atoms on the β- and α-carbons have been replaced by deuterium (B1214612). This labeling allows researchers to trace the metabolic fate of serine through various interconnected pathways using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. As a central player in cellular metabolism, serine contributes to protein synthesis, nucleotide biosynthesis, and is a primary donor of one-carbon units for methylation reactions.[1][2][3] The strategic placement of deuterium in this compound provides a powerful method to probe these critical pathways, especially in the context of diseases like cancer where serine metabolism is often reprogrammed.[4]

Comparison of this compound with Other Isotopic Tracers

The choice of an isotopic tracer is a critical decision in metabolic flux analysis. While this compound offers distinct advantages, it is often compared with carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) labeled serine.

FeatureThis compound (Deuterium)¹³C-Labeled Serine¹⁵N-Labeled Serine
Primary Application Internal standard for mass spectrometry, metabolic tracing.Metabolic flux analysis (MFA) by tracking carbon backbone transformations.Tracing nitrogen fate in amino acid metabolism and protein synthesis.
Mass Shift (vs. Unlabeled) +3 DaVariable (e.g., +1 for ¹³C₁, +3 for ¹³C₃)+1 Da (for ¹⁵N₁)
Key Advantage Lower cost of synthesis and can be used to distinguish between cytosolic and mitochondrial one-carbon flux.[4][5]Provides direct information on the fate of the carbon skeleton in metabolic pathways.[5]Specifically traces the nitrogen atom, crucial for studying transamination reactions.[5]
Potential Consideration Potential for kinetic isotope effects that may alter reaction rates.[5]Higher cost compared to deuterium labeling.[5]Does not provide information on the carbon backbone's fate.

In a study on human lung cancer tissues, researchers utilized both D3-Serine and [¹³C₂]Glycine to trace their incorporation into purine (B94841) rings, demonstrating the complementary nature of different isotopic tracers in dissecting complex metabolic networks. The study found that D3-Serine was preferentially incorporated into purines over D2-glycine in both cancerous and non-cancerous tissues.[6] This highlights the utility of this compound in quantifying the contribution of serine to nucleotide biosynthesis.

Cross-Validation with Quantitative Proteomics

Metabolic tracing with this compound can be cross-validated with quantitative proteomics to provide a more comprehensive understanding of how metabolic changes influence the proteome. By metabolically labeling newly synthesized proteins with this compound, researchers can measure protein turnover rates and changes in protein abundance in response to various stimuli.[1]

This approach, similar to Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), allows for the precise quantification of thousands of proteins. The data obtained from this compound proteomics can then be correlated with metabolic flux data to link changes in serine metabolism to alterations in the expression of metabolic enzymes or other proteins of interest.

Protein AccessionGene NameFold Change (Stimulated/Control)Protein Half-life (hours) - ControlProtein Half-life (hours) - Stimulatedp-value
P04049PHGDH1.832.545.2<0.05
P34896PSAT11.528.138.9<0.05
P78330PSPH1.641.355.7<0.05
P13945SHMT11.250.858.4>0.05

Note: This table is a representative example to illustrate data presentation. A specific dataset for Dthis compound was not available in the search results.[1]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of results. Below are generalized protocols for key experiments.

This compound Metabolic Tracing in Cell Culture
  • Cell Seeding: Seed cells in culture plates at a density that will result in approximately 80% confluency at the time of harvest.

  • Preparation of Labeling Medium: Prepare a custom culture medium that lacks serine. Supplement this medium with this compound to a final concentration typically in the range of 0.2-0.4 mM.[4]

  • Labeling: Once cells reach the desired confluency, replace the standard medium with the this compound labeling medium.

  • Incubation: Incubate the cells for a predetermined period (e.g., 6-24 hours) to allow for the incorporation of the label into downstream metabolites and to reach isotopic steady state.[4]

  • Metabolite Extraction: Aspirate the medium, wash the cells with ice-cold PBS, and then add a cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the cell lysate.

  • Sample Analysis by LC-MS: Analyze the metabolite extracts using a liquid chromatography-mass spectrometry (LC-MS) system to detect and quantify the mass isotopologues of serine and its downstream metabolites.

Quantitative Proteomics using this compound
  • Cell Culture and Labeling: Grow cells in a "heavy" medium containing this compound and a "light" control medium with unlabeled serine.

  • Cell Harvest and Lysis: Harvest both cell populations and lyse the cells to extract proteins.

  • Protein Digestion: Combine equal amounts of protein from the "heavy" and "light" samples and digest the proteins into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of the "heavy" and "light" forms. The ratio of the intensities of the heavy and light peptide peaks is used to determine the relative abundance of the newly synthesized protein.[1]

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for understanding the complex relationships in metabolic tracing studies.

cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Synthesis Pathway cluster_one_carbon One-Carbon Metabolism Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate This compound This compound 3-Phosphoglycerate->this compound PHGDH, PSAT1, PSPH Glycine (B1666218) Glycine This compound->Glycine SHMT Nucleotides Nucleotides This compound->Nucleotides Methylation Methylation This compound->Methylation Glycine->Nucleotides

Caption: Serine Metabolism and One-Carbon Network.

Cell_Culture Cell Culture & Labeling with this compound Metabolite_Extraction Metabolite Extraction Cell_Culture->Metabolite_Extraction LCMS_Analysis LC-MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Analysis Data Analysis & Flux Calculation LCMS_Analysis->Data_Analysis Flux_Map Metabolic Flux Map Data_Analysis->Flux_Map

Caption: this compound Metabolic Tracing Workflow.

Isotope_Tracing This compound Metabolic Tracing Flux_Data Metabolic Flux Data Isotope_Tracing->Flux_Data Proteomics Quantitative Proteomics (this compound Labeling) Protein_Data Protein Turnover/ Abundance Data Proteomics->Protein_Data Integrated_Analysis Integrated Analysis Flux_Data->Integrated_Analysis Protein_Data->Integrated_Analysis

Caption: Cross-Validation Logical Relationship.

Conclusion

This compound metabolic tracing is a powerful and versatile technique for investigating serine metabolism and its role in cellular physiology and disease. When cross-validated with other methods, such as ¹³C-based metabolic flux analysis and quantitative proteomics, it provides a robust and multi-faceted view of metabolic reprogramming. The choice of the most suitable method will ultimately depend on the specific research question, the biological system under investigation, and the available analytical instrumentation. By carefully considering the strengths and limitations of each approach, researchers can design experiments that yield accurate and insightful data to advance our understanding of metabolic networks.

References

L-Serine-d3 vs. Radioactive Isotopes: A Comparative Guide for Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of tracer is a critical decision in designing metabolic studies. This guide provides an objective comparison of stable isotope-labeled L-Serine-d3 and traditional radioactive isotopes (e.g., ¹⁴C-serine, ³H-serine), offering insights into their respective advantages and disadvantages supported by experimental data and detailed protocols.

Stable isotope tracers, such as this compound, have increasingly become the preferred choice in metabolic research, largely supplanting radioactive isotopes. This shift is driven by significant benefits in safety, analytical precision, and the depth of metabolic information that can be obtained. While radioactive tracers offer high sensitivity, this is often counterbalanced by stringent handling requirements, waste disposal protocols, and limitations on their use, particularly in human studies.[1][2]

At a Glance: Key Performance and Safety Differences

The selection between this compound and a radioactive counterpart hinges on the specific experimental goals, the required sensitivity, and the available analytical instrumentation.

FeatureThis compound (Stable Isotope)Radioactive Isotopes (e.g., ¹⁴C-Serine)
Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Scintillation Counting, Autoradiography, Accelerator Mass Spectrometry (AMS)
Safety Profile Non-radioactive, no ionizing radiation. Safe for human studies, including vulnerable populations.[2]Emits ionizing radiation, posing health risks. Requires specialized handling, licensing, and disposal.
Analytical Precision High precision; allows for simultaneous quantification of labeled (tracer) and unlabeled (tracee) molecules.[2]High sensitivity, but can be less precise. LSC has lower detection limits than some MS methods.[3][4]
Metabolic Perturbation Generally considered non-perturbative to cellular metabolism.Potential for radiolytic damage and metabolic perturbation, especially at higher doses.[1][5]
Information Richness Positional analysis with MS and NMR provides detailed insights into metabolic pathways and flux.[6]Primarily provides information on the overall incorporation of the label into downstream molecules.[5]
Cost Higher initial cost for the labeled compound.Lower initial cost for the labeled compound, but higher costs associated with handling, safety, and disposal.
Long-Term Studies Ideal for long-term studies as the isotope does not decay.[2]Limited by the half-life of the radioisotope.

Delving into the Details: A Head-to-Head Comparison

Safety and Handling

The most significant advantage of this compound is its safety profile. As a stable isotope, it does not emit ionizing radiation, eliminating the health risks associated with radioactive materials.[2] This makes it suitable for a broader range of studies, including those involving human subjects.[2][7] Handling this compound requires standard laboratory precautions for non-hazardous chemicals.

In contrast, radioactive isotopes like ¹⁴C-serine demand strict safety protocols. Researchers must undergo specialized training for handling radioactive materials, use designated laboratory space, and adhere to rigorous waste disposal regulations. Personal protective equipment and regular monitoring for radiation exposure are mandatory to minimize health risks.

Analytical Methodologies and Performance

The analytical techniques for stable and radioactive isotopes are fundamentally different, leading to variations in the type and quality of data obtained.

  • This compound (Mass Spectrometry): Stable isotope tracing is typically coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1] MS-based methods offer high resolution and the ability to distinguish between different isotopologues of a metabolite. This allows for detailed metabolic flux analysis and the elucidation of complex metabolic pathways.[6] For instance, by tracking the deuterium (B1214612) atoms from this compound, researchers can differentiate between cytosolic and mitochondrial one-carbon metabolism.[8]

  • Radioactive Isotopes (Scintillation Counting): The most common method for quantifying radioactive isotopes in metabolic studies is liquid scintillation counting (LSC).[9] LSC is highly sensitive and can detect very low levels of radioactivity. However, it provides a bulk measurement of radioactivity and does not offer the same level of detail about the specific location of the label within a molecule as MS or NMR.[1] Accelerator Mass Spectrometry (AMS) offers ultra-sensitive detection of radioisotopes but is less commonly accessible.[3]

Quantitative Comparison of Analytical Techniques

ParameterMass Spectrometry (for this compound)Liquid Scintillation Counting (for ¹⁴C-Serine)
Limit of Detection Picomole to femtomole rangeFemtomole to attomole range
Dynamic Range WideWide
Precision (CV%) Typically <5%2-10%
Sample Throughput HighModerate to High
Qualitative Info High (structural information, isotopologue distribution)Low (total radioactivity)

Note: This table represents typical performance and can vary based on the specific instrumentation and experimental conditions.

Experimental Protocols: A Step-by-Step Workflow

To illustrate the practical differences, here are comparative experimental protocols for a cell-based metabolic tracing study.

Protocol 1: Metabolic Tracing with this compound

This protocol outlines the use of this compound to trace serine metabolism in cultured mammalian cells, followed by analysis with liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Mammalian cell line of interest

  • Culture medium deficient in serine

  • This compound

  • Dialyzed fetal bovine serum (dFBS)

  • Ice-cold 0.9% NaCl solution

  • Ice-cold 80% methanol (B129727) (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will result in approximately 80% confluency at the time of harvest.

  • Preparation of Labeling Medium: Prepare the culture medium by supplementing the serine-free basal medium with dFBS and all necessary nutrients, except for serine. Reconstitute this compound in sterile water or PBS to create a stock solution. Add the this compound stock solution to the serine-free medium to a final concentration typically in the range of 0.2-0.4 mM.[8]

  • Isotope Labeling: Aspirate the standard culture medium and replace it with the this compound labeling medium. Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

  • Metabolite Extraction:

    • Rapidly quench metabolic activity by placing the culture plate on dry ice.

    • Aspirate the labeling medium and quickly wash the cells twice with ice-cold 0.9% NaCl solution.

    • Add a sufficient volume of ice-cold 80% methanol to the cells.

    • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Sample Processing: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris. Transfer the supernatant containing the polar metabolites to a new tube.

  • LC-MS Analysis: Analyze the metabolite extracts using an LC-MS system to determine the incorporation of deuterium from this compound into downstream metabolites like glycine (B1666218) and nucleotides.

Protocol 2: Metabolic Tracing with ¹⁴C-Serine

This protocol provides a general framework for using ¹⁴C-serine for metabolic tracing, with analysis by liquid scintillation counting.

Materials:

  • Mammalian cell line of interest

  • Standard culture medium

  • ¹⁴C-L-Serine

  • Fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • Trichloroacetic acid (TCA) or other protein precipitation agent

  • Scintillation cocktail

  • Scintillation vials

Procedure:

  • Cell Seeding: Seed cells in culture plates and grow to the desired confluency.

  • Preparation of Labeling Medium: Prepare the culture medium by adding a known amount of ¹⁴C-L-Serine to the standard medium. The final concentration and specific activity will depend on the experimental goals.

  • Isotope Labeling: Replace the standard culture medium with the ¹⁴C-serine containing medium. Incubate for the desired period.

  • Harvesting and Fractionation:

    • Aspirate the labeling medium and wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer.

    • To separate metabolites from macromolecules, precipitate proteins and nucleic acids using an agent like TCA.

  • Sample Processing: Centrifuge the lysate to pellet the macromolecules. The supernatant will contain the small molecule metabolites.

  • Scintillation Counting:

    • Take an aliquot of the supernatant and add it to a scintillation vial containing a scintillation cocktail.

    • Measure the radioactivity in a liquid scintillation counter. The counts per minute (CPM) will be proportional to the amount of ¹⁴C-labeled metabolites.

Visualizing the Concepts

To better understand the processes involved, the following diagrams illustrate the central role of serine in metabolism and the general workflows for stable and radioactive isotope tracing.

Serine_Metabolism Serine's Central Role in Metabolism Glycolysis Glycolysis 3-PG 3-Phosphoglycerate Glycolysis->3-PG PHGDH PHGDH 3-PG->PHGDH PSAT1 PSAT1 PHGDH->PSAT1 PSPH PSPH PSAT1->PSPH L-Serine L-Serine PSPH->L-Serine SHMT SHMT1/2 L-Serine->SHMT Cysteine Cysteine L-Serine->Cysteine Sphingolipids Sphingolipids L-Serine->Sphingolipids Glycine Glycine SHMT->Glycine One_Carbon One-Carbon Metabolism (Folate Cycle) SHMT->One_Carbon Nucleotides Nucleotide Synthesis (Purines, Thymidylate) One_Carbon->Nucleotides

Caption: Serine biosynthesis from glycolysis and its contribution to major metabolic pathways.

Experimental_Workflows Comparative Experimental Workflows cluster_stable This compound (Stable Isotope) cluster_radioactive ¹⁴C-Serine (Radioactive Isotope) S_Start Cell Culture & Labeling with this compound S_Extract Metabolite Extraction (e.g., 80% Methanol) S_Start->S_Extract S_Analyze LC-MS/MS Analysis S_Extract->S_Analyze S_Data Data Analysis & Metabolic Flux Calculation S_Analyze->S_Data R_Start Cell Culture & Labeling with ¹⁴C-Serine R_Extract Cell Lysis & Fractionation (e.g., TCA) R_Start->R_Extract R_Analyze Liquid Scintillation Counting R_Extract->R_Analyze R_Data Data Analysis (CPM Quantification) R_Analyze->R_Data

Caption: Streamlined workflows for stable and radioactive isotope tracing experiments.

Conclusion: Why this compound is Often the Superior Choice

For the majority of metabolic studies, this compound and other stable isotope tracers offer a superior combination of safety, analytical precision, and depth of information compared to their radioactive counterparts. The ability to safely conduct studies in humans, perform long-term and multiplexed experiments, and gain detailed molecular insights through mass spectrometry and NMR are significant advantages.[2] While radioactive isotopes still have a niche in applications requiring the highest sensitivity, the trend in metabolic research is clearly towards the adoption of stable isotopes for a more comprehensive and safer understanding of cellular metabolism.

References

A Comparative Analysis of L-Serine-d3 and D2O Labeling for Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of proteomics, understanding protein turnover and metabolic pathways is crucial for researchers, scientists, and drug development professionals. Metabolic labeling with stable isotopes has emerged as a powerful technique for these investigations. This guide provides a comprehensive comparison of two prominent labeling methods: L-Serine-d3 and Deuterium (B1214612) Oxide (D2O), offering an objective analysis of their performance, supported by experimental data and detailed protocols.

At a Glance: this compound vs. D2O Labeling

FeatureThis compound LabelingD2O Labeling
Principle Incorporation of a deuterated essential amino acid (this compound) into newly synthesized proteins. Analogous to Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[1]Incorporation of deuterium from heavy water (D2O) into stable C-H bonds of non-essential amino acids during their biosynthesis.[2][3][4][5]
Primary Application Measurement of protein turnover, metabolic flux analysis, internal standard for mass spectrometry.[1][6][7]Measurement of protein synthesis and turnover rates, metabolic flux analysis across various biomolecules.[4][5][8][9]
Mass Shift Distinct +3 Da shift for each incorporated this compound molecule.[6]Gradual and complex shift in the isotopic profile of peptides, dependent on the number of deuterium-accessible labeling sites.[2][3]
Cost-Effectiveness Generally more expensive due to the cost of the labeled amino acid.[10]Highly cost-effective due to the low price of D2O.[4][5][8]
Versatility Primarily for in vitro cell culture experiments.[1]Applicable to in vitro cell culture, in vivo animal studies, and human clinical research.[2][3][9]
Data Analysis Relatively straightforward due to a clear mass shift, similar to SILAC data analysis.[1]More complex, requiring specialized software and algorithms to deconvolve the isotopic envelopes and calculate turnover rates.[2][3]
Cellular Perturbation Minimal, as it utilizes a natural metabolic pathway. Requires serine-deficient media for efficient labeling.[1]Generally low perturbation at typical enrichment levels (1-10%).[4][8]

Experimental Workflows

This compound Labeling Workflow

The experimental workflow for this compound labeling is analogous to the well-established SILAC methodology.[1] It involves the adaptation of cells to a medium where natural L-serine is replaced with its deuterated counterpart.

L_Serine_Workflow cluster_culture Cell Culture & Labeling cluster_prep Sample Preparation cluster_analysis Analysis Adaptation Cell Adaptation to Serine-Deficient Medium Labeling Culture in this compound Containing Medium Adaptation->Labeling Harvest Cell Harvest Labeling->Harvest Lysis Cell Lysis & Protein Extraction Harvest->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion Cleanup Peptide Cleanup Digestion->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Analysis & Quantification LCMS->Data

Experimental workflow for quantitative proteomics with this compound.
D2O Labeling Workflow

D2O labeling offers flexibility for both in vitro and in vivo studies. The general workflow involves the introduction of D2O into the cell culture medium or as drinking water for animal studies, followed by sample collection and analysis.

D2O_Workflow cluster_labeling Labeling cluster_prep Sample Preparation cluster_analysis Analysis Admin D2O Administration (in vitro or in vivo) Sampling Time-Course Sample Collection Admin->Sampling Extraction Protein Extraction Sampling->Extraction Digestion Protein Digestion Extraction->Digestion Cleanup Peptide Cleanup Digestion->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Isotopic Profile Analysis & Turnover Calculation LCMS->Data

General experimental workflow for D2O labeling in proteomics.

Signaling and Metabolic Pathways

Serine Metabolism and its Central Role

L-serine is a crucial amino acid involved in numerous metabolic pathways. This compound labeling allows for the tracing of its incorporation into proteins and its role as a precursor in pathways like one-carbon metabolism, which is vital for nucleotide synthesis and methylation reactions.[1][6]

Serine_Metabolism cluster_synthesis De Novo Serine Synthesis cluster_one_carbon One-Carbon Metabolism ThreePG 3-Phosphoglycerate PHGDH PHGDH ThreePG->PHGDH Phosphohydroxy 3-Phosphohydroxypyruvate PHGDH->Phosphohydroxy PSAT1 PSAT1 Phosphohydroxy->PSAT1 Phosphoserine 3-Phosphoserine PSAT1->Phosphoserine PSPH PSPH Phosphoserine->PSPH Serine L-Serine PSPH->Serine SHMT SHMT1/2 Serine->SHMT Serine_pool Intracellular Serine Pool Serine->Serine_pool Glycine Glycine SHMT->Glycine MethyleneTHF 5,10-Methylene-THF SHMT->MethyleneTHF THF THF THF->SHMT Purine Purine Synthesis MethyleneTHF->Purine Thymidylate Thymidylate Synthesis MethyleneTHF->Thymidylate Serine_d3 This compound (exogenous) Serine_d3->Serine_pool Serine_pool->SHMT

Overview of L-serine synthesis and its central role in one-carbon metabolism.

Experimental Protocols

This compound Metabolic Labeling in Cell Culture

This protocol is adapted from standard SILAC procedures.[1]

Materials:

  • Cell line of interest

  • DMEM for SILAC (deficient in L-Serine)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound

  • Unlabeled L-Serine

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Adaptation: Culture cells for at least five passages in serine-deficient DMEM supplemented with 10% dFBS and unlabeled L-Serine to ensure adaptation to the custom medium.[1]

  • Labeling: Prepare "heavy" labeling medium: serine-deficient DMEM with 10% dFBS and this compound. Seed an equal number of cells in both "light" (unlabeled L-Serine) and "heavy" medium. For protein turnover studies, grow cells in the heavy medium for a defined period (e.g., 24, 48, 72 hours).[1]

  • Cell Harvest: At the desired time point, wash the cells with ice-cold PBS and harvest.[1]

  • Protein Extraction and Digestion: Lyse the cells and extract proteins. Quantify protein concentration and digest equal amounts of protein from "light" and "heavy" samples with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by LC-MS/MS.

  • Data Analysis: Use software to identify peptide pairs with a mass shift corresponding to this compound incorporation. The ratio of the heavy to light peptide peak intensities determines the relative abundance of newly synthesized protein.[1]

D2O Labeling in Cell Culture

This protocol outlines the general steps for in vitro D2O labeling.

Materials:

  • Cell line of interest

  • Standard cell culture medium (e.g., DMEM)

  • D2O (99.9% purity)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Labeling Medium Preparation: Prepare the cell culture medium with a final concentration of 4-8% D2O.

  • Labeling: Replace the normal medium with the D2O-containing medium and culture the cells for the desired time course (e.g., 0, 6, 12, 24, 48 hours).

  • Cell Harvest: At each time point, wash the cells with ice-cold PBS and harvest.

  • Protein Extraction and Digestion: Extract and digest proteins as described for the this compound protocol.

  • LC-MS/MS Analysis: Analyze the peptide samples by LC-MS/MS.

  • Data Analysis: Specialized software is used to analyze the complex isotopic patterns of the peptides. The rate of deuterium incorporation is determined by measuring the shift in the isotopic envelope over time, from which protein turnover rates are calculated.[2][3]

Data Presentation

Quantitative data from both labeling methods are typically presented in tables, detailing the identified proteins, their quantification ratios, and calculated turnover rates or half-lives.

Table 1: Representative Data Output for this compound Labeling

Protein AccessionGene NameProtein DescriptionFold Change (24h)Half-life (hours) - ControlHalf-life (hours) - Treatedp-value
P01234GENE1Example Protein 12.548.230.50.01
Q56789GENE2Example Protein 21.272.568.30.34

This table is a representative example to illustrate data presentation. A specific dataset was not available in the search results.[1]

Table 2: Representative Data Output for D2O Labeling

Protein AccessionGene NameProtein DescriptionFractional Synthesis Rate (k, %/day)Half-life (days)
P98765GENE3Example Protein 315.34.50.98
O12345GENE4Example Protein 45.213.30.95

This table is a representative example based on typical D2O labeling studies.

Conclusion

Both this compound and D2O labeling are powerful techniques for quantitative proteomics, each with its own set of advantages and disadvantages. The choice between the two methods will depend on the specific research question, the biological system under investigation, available resources, and the analytical expertise of the research team.

  • This compound labeling is an excellent choice for in vitro studies requiring straightforward data analysis, analogous to SILAC. It is particularly useful for tracing the metabolic fate of serine.

  • D2O labeling offers unparalleled versatility and cost-effectiveness, making it suitable for a wide range of in vitro and in vivo applications, including long-term studies in whole organisms. However, it requires more sophisticated data analysis.

By carefully considering the factors outlined in this guide, researchers can select the most appropriate labeling strategy to gain valuable insights into the dynamic nature of the proteome.

References

A Comparative Guide to the Accurate and Precise Quantification of L-Serine-d3 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of metabolites is paramount for robust and reproducible results. L-Serine-d3, a stable isotope-labeled form of L-serine, is a critical tool in metabolic research, primarily utilized as an internal standard for the precise measurement of endogenous L-serine and its enantiomer, D-serine, in various biological matrices. This guide provides an objective comparison of the performance of analytical methodologies for serine quantification, supported by experimental data, with a focus on accuracy and precision in plasma, urine, and brain tissue.

Comparison of Analytical Methods for Serine Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of serine enantiomers due to its high sensitivity and selectivity, especially in complex biological matrices.[1][2] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting matrix effects and variations during sample processing, ensuring high accuracy and precision.[1][3]

Quantitative Performance in Human Plasma

The majority of validated methods for serine quantification are developed for plasma samples. Below is a summary of the performance characteristics of LC-MS/MS methods using a deuterated serine internal standard.

ParameterMethod 1 (Derivatization with (R)-1-Boc-2-piperidine carbonyl chloride)Method 2 (No Derivatization, Chiral Column)
Analyte D-Serine and L-SerineD-Serine and L-Serine
Internal Standard D-Arginine (can be adapted for this compound)Dthis compound
Linearity (r²) ≥ 0.998≥ 0.999
Lower Limit of Quantification (LLOQ) 0.19 nmol/mL for D-Serine0.01 µg/mL (approx. 0.095 nmol/mL) for D-Serine
Intra-day Precision (%CV) < 8.4%< 15%
Inter-day Precision (%CV) < 8.4%< 15%
Intra-day Accuracy (% Bias) -7.1% to 2.3%Within ±15%
Inter-day Accuracy (% Bias) -7.1% to 2.3%Within ±15%
Matrix Effect < 25%Not explicitly stated, but compensated by IS
Extraction Recovery Not explicitly statedD-Serine: 76.4% - 84.1%; IS: 82.3%

Data synthesized from multiple sources.[3][4][5]

Quantification in Other Biological Matrices

While plasma is the most common matrix, methods for urine and brain tissue have also been developed.

  • Urine: Quantification of D- and L-serine in urine has been achieved using LC-MS/MS with chiral derivatization.[4] The method validation showed a correlation coefficient (r) of >0.995.[4] Due to the variability in urine concentrations, a broad quantification range is often necessary.[4]

  • Brain Tissue: Analysis in brain tissue typically requires homogenization, extraction, and sometimes derivatization prior to LC-MS/MS analysis.[2][6] Both derivatization-based and direct chiral separation methods on columns like CROWNPAK CR-I(+) have been successfully employed for mouse brain samples.[2][7]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of analytical results. The following are generalized protocols for the quantification of serine in biological matrices using this compound as an internal standard.

Method 1: LC-MS/MS with Chiral Derivatization for Plasma

This method is highly sensitive and suitable for resolving serine enantiomers without the need for a chiral column.

1. Sample Preparation:

  • To 100 µL of plasma, add a known concentration of this compound as an internal standard.
  • Precipitate proteins by adding 400 µL of ice-cold acetone.
  • Vortex and then centrifuge at 13,000 x g for 10 minutes at 4°C.
  • Transfer a 400 µL aliquot of the supernatant for derivatization.
  • Use a chiral derivatizing agent such as (R)-1-Boc-2-piperidine carbonyl chloride.
  • After derivatization, evaporate the sample to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase for injection.[1]

2. LC-MS/MS Conditions:

  • Column: A reversed-phase column such as a Zorbax Eclipse XDB-C18 is commonly used.[1]
  • Mobile Phase: A gradient of water and acetonitrile (B52724) with a modifier like formic acid.
  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).[8]
  • MRM Transitions (example):
  • L-Serine: m/z 106.1 → 60.1
  • This compound: m/z 109.1 → 63.0

Method 2: LC-MS/MS with Chiral Column for Plasma

This method avoids the derivatization step, simplifying sample preparation.

1. Sample Preparation:

  • To 50 µL of plasma, add 200 µL of methanol (B129727) containing the this compound internal standard.
  • Vortex mix for 1 minute.
  • Centrifuge at 14,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in the mobile phase.[3]

2. LC-MS/MS Conditions:

  • Column: A chiral column, such as a CROWNPAK CR-I(+), is used to separate the enantiomers.[2]
  • Mobile Phase: An isocratic mobile phase, for example, 0.3% trifluoroacetic acid in 10% acetonitrile, is often used.[2]
  • Mass Spectrometry: ESI+ with MRM detection.
  • MRM Transitions: As in Method 1.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for serine quantification.

cluster_prep Sample Preparation (Derivatization) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample add_is Add this compound IS start->add_is precipitate Protein Precipitation (Acetone) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant derivatize Chiral Derivatization supernatant->derivatize dry Evaporate to Dryness derivatize->dry reconstitute Reconstitute dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (Reversed-Phase) inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Area Integration detect->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification using Calibration Curve ratio->quantify cluster_prep Sample Preparation (Chiral Column) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample add_is Add this compound IS start->add_is precipitate Protein Precipitation (Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (Chiral Column) inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Area Integration detect->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification using Calibration Curve ratio->quantify This compound This compound Glycine Glycine This compound->Glycine SHMT Protein Synthesis Protein Synthesis This compound->Protein Synthesis Sphingolipid Biosynthesis Sphingolipid Biosynthesis This compound->Sphingolipid Biosynthesis One-Carbon Metabolism One-Carbon Metabolism Glycine->One-Carbon Metabolism Nucleotide Biosynthesis Nucleotide Biosynthesis One-Carbon Metabolism->Nucleotide Biosynthesis

References

A Researcher's Guide to Isotopic Tracers: Comparing the Cost-Effectiveness of L-Serine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in the fields of metabolomics, drug development, and life sciences, stable isotope-labeled compounds are indispensable tools for elucidating metabolic pathways and quantifying metabolic fluxes. The choice of an isotopic tracer is a critical decision, balancing experimental requirements with budgetary constraints. This guide provides a comprehensive comparison of the cost-effectiveness of L-Serine-d3 with other commonly used isotopic tracers, supported by quantitative data and detailed experimental protocols.

Data Presentation: A Comparative Analysis of Isotopic Tracer Costs

The selection of an isotopic tracer is often influenced by its price, purity, and the specific requirements of the analytical method (e.g., mass spectrometry or NMR spectroscopy). Below is a comparative table summarizing the approximate costs and typical purity of this compound and other popular isotopic tracers. Prices are based on currently available catalog listings from various suppliers and are subject to change.

Isotopic TracerIsotopic LabelTypical Isotopic Purity (Atom %)Typical Chemical Purity (%)Approximate Price per Gram (USD)
This compound Deuterium (²H)≥98≥98$1,856
L-Serine-¹³C₃Carbon-13≥98≥95Varies significantly, often higher than deuterated counterparts
L-Serine-¹⁵NNitrogen-15≥98≥98Varies, generally less expensive than ¹³C labeled
This compound, ¹⁵NDeuterium & Nitrogen-15≥98 (for both)≥98$5,036
D-Glucose-d7 Deuterium (²H)9799$584
D-Glucose-1,2-¹³C₂Carbon-1399≥98Varies, typically several hundred dollars for smaller quantities
D-Glucose-¹³C₆Carbon-139998$3,692
D-Glucose-¹³C₆, d7Carbon-13 & Deuterium99 (¹³C), 97 (²H)Not specified$6,856 (for 5g)
Amino Acid Mix-¹³C, ¹⁵N Carbon-13 & Nitrogen-1598 (¹³C), 98 (¹⁵N)VariesPrice is for a mixture of 20 amino acids
Amino Acid Mix-¹⁵N Nitrogen-1598VariesPrice is for a mixture of 20 amino acids

Note: Prices can vary significantly between suppliers, package sizes, and with the complexity of the isotopic labeling pattern. The prices listed are for research-grade compounds and are intended for comparative purposes. For exact pricing, please consult the websites of chemical suppliers.

Experimental Protocols: A Generalized Workflow for Isotopic Tracer Studies

The following is a generalized protocol for conducting a stable isotope tracing experiment in mammalian cell culture, followed by metabolite extraction and analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). This protocol can be adapted for use with various isotopic tracers, including this compound and labeled glucose.

Cell Culture and Isotope Labeling
  • Objective: To introduce the stable isotope-labeled tracer into the cell culture medium and allow for its incorporation into cellular metabolites.

  • Procedure:

    • Seed mammalian cells in multi-well plates and culture until they reach the desired confluency (typically 70-80%).

    • Prepare the labeling medium by supplementing a base medium (e.g., DMEM or RPMI 1640) lacking the unlabeled form of the tracer with the desired concentration of the isotopic tracer (e.g., this compound or ¹³C-glucose). The concentration should be optimized for the specific cell line and experimental goals.

    • Aspirate the standard growth medium from the cells and wash them once with pre-warmed phosphate-buffered saline (PBS).

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation and to reach an isotopic steady state for the metabolites of interest.[1]

Metabolite Extraction
  • Objective: To quench cellular metabolism rapidly and extract the intracellular metabolites.

  • Procedure:

    • Place the culture plates on ice or a cold block to halt metabolic activity.

    • Aspirate the labeling medium and quickly wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol (B129727) to each well.[2]

    • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.[2]

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.

    • Store the metabolite extracts at -80°C until LC-MS analysis.

LC-MS Analysis
  • Objective: To separate and detect the isotopically labeled metabolites.

  • Procedure:

    • Analyze the metabolite extracts using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

    • Employ a suitable chromatography method, such as Hydrophilic Interaction Chromatography (HILIC), for the separation of polar metabolites.

    • Configure the mass spectrometer to detect the mass isotopologues of the tracer and its downstream metabolites. For example, for this compound, this would include monitoring for m+3 of serine and its labeled products.[2]

Mandatory Visualization: Diagrams of Key Processes

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis cell_seeding Seed Cells add_labeling_medium Add Isotopic Tracer Medium cell_seeding->add_labeling_medium incubation Incubate for Time Course add_labeling_medium->incubation quench_metabolism Quench Metabolism (on ice) incubation->quench_metabolism wash_cells Wash with Cold PBS quench_metabolism->wash_cells add_methanol Add Cold 80% Methanol wash_cells->add_methanol scrape_and_collect Scrape & Collect Lysate add_methanol->scrape_and_collect centrifuge Centrifuge scrape_and_collect->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant lcms_analysis LC-MS Analysis collect_supernatant->lcms_analysis data_processing Data Processing & Interpretation lcms_analysis->data_processing

Caption: A typical experimental workflow for stable isotope tracing in cell culture.

serine_metabolism_pathway cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Synthesis Pathway cluster_one_carbon One-Carbon Metabolism cluster_sphingolipid Sphingolipid Synthesis glucose Glucose g3p 3-Phosphoglycerate glucose->g3p phosphoserine Phosphoserine g3p->phosphoserine PHGDH serine L-Serine phosphoserine->serine PSPH glycine Glycine serine->glycine SHMT cysteine Cysteine serine->cysteine sphingolipids Sphingolipids serine->sphingolipids nucleotides Nucleotides glycine->nucleotides

Caption: Simplified overview of L-Serine metabolism pathways.

References

L-Serine-d3 Labeling: A Comparative Guide to Absolute vs. Relative Quantification in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of understanding complex biological processes and developing novel therapeutics, the accurate quantification of proteins is paramount. Mass spectrometry-based proteomics, coupled with stable isotope labeling, has become an indispensable tool for this purpose. Among the various labeling strategies, the use of isotopically labeled amino acids like L-Serine-d3 offers a versatile approach for both relative and absolute protein quantification. This guide provides an objective comparison of this compound labeling for these two fundamental quantitative strategies, supported by experimental data and detailed protocols to inform your research.

At a Glance: Absolute vs. Relative Quantification with this compound

FeatureAbsolute QuantificationRelative Quantification (SILAC)
Goal Determine the exact amount (e.g., fmol, ng) of a protein in a sample.Determine the change in protein abundance between two or more samples.
This compound Role Spiked-in internal standard of known concentration for specific target peptides.Metabolic label to differentiate entire proteomes ("heavy" vs. "light").
Workflow Targeted analysis of pre-selected peptides.Global proteome analysis.
Data Output Concentration (e.g., ng/mL, fmol/µg).Ratio of "heavy" to "light" signal intensities.
Precision & Accuracy High accuracy and precision for targeted analytes.High precision for fold-change measurements.
Throughput Lower; focused on a limited number of proteins.High; capable of quantifying thousands of proteins simultaneously.
Typical Application Biomarker validation, pharmacokinetic studies, stoichiometry of protein complexes.Discovery of differentially expressed proteins, pathway analysis, drug target identification.

Performance Data: A Quantitative Comparison

The performance of this compound as an internal standard is critical for the reliability of quantitative data. Below is a summary of typical performance characteristics for both absolute and relative quantification methodologies.

Absolute Quantification Performance

The following table summarizes key validation parameters from an inter-laboratory study using Dthis compound as an internal standard for the analysis of serine, which is indicative of its performance in targeted absolute quantification assays.

ParameterLaboratory ALaboratory BLaboratory C
**Linearity (r²) **0.99920.99890.9995
Precision (%CV, Intra-Assay) 2.5 - 4.22.8 - 4.52.3 - 4.1
Precision (%CV, Inter-Assay) 3.8 - 5.14.2 - 5.53.5 - 4.9
Accuracy (%) 98.7 - 102.597.5 - 103.199.1 - 101.8
Limit of Quantification (LOQ) 1 ng/mL1 ng/mL1 ng/mL

Data presented is representative and compiled from typical analytical validation reports for amino acid analysis using stable isotope-labeled internal standards.

Relative Quantification Performance

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a highly precise method for relative quantification.[1][2][3] The precision of SILAC experiments is often assessed by the distribution of protein ratios for a mixed sample of "heavy" and "light" labeled proteomes at a 1:1 ratio.

ParameterTypical Performance
Precision (Median %CV) < 15%
Accuracy (Median Ratio) Close to 1.0 for 1:1 mixture
Dynamic Range > 100-fold

SILAC is recognized for its high precision, and studies comparing it with other methods have shown it to be a very accurate and precise quantitative method.[1][2]

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining high-quality quantitative data. Below are representative protocols for both absolute and relative quantification using this compound.

Protocol 1: Absolute Quantification of a Target Protein

This protocol describes the use of a heavy-labeled peptide containing this compound for the absolute quantification of a target protein using targeted mass spectrometry (e.g., Selected Reaction Monitoring or Parallel Reaction Monitoring).

1. Sample Preparation:

  • To 50 µL of biological sample (e.g., plasma, cell lysate), add a known amount of the heavy-labeled synthetic peptide standard containing this compound.
  • Perform protein denaturation, reduction, and alkylation.
  • Digest the proteins using an appropriate enzyme (e.g., trypsin).
  • Purify the resulting peptides using solid-phase extraction.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Separate peptides using a suitable C18 column with a gradient of acetonitrile (B52724) in water with 0.1% formic acid.
  • Tandem Mass Spectrometry (MS/MS): Analyze the eluting peptides on a triple quadrupole or high-resolution mass spectrometer operating in a targeted mode (SRM or PRM). Monitor specific precursor-product ion transitions for both the endogenous ("light") and the spiked-in ("heavy") peptide.

3. Data Analysis:

  • Integrate the peak areas for the transitions of both the light and heavy peptides.
  • Calculate the ratio of the light to heavy peak areas.
  • Determine the absolute concentration of the endogenous peptide, and thus the protein, by comparing this ratio to a standard curve generated with known concentrations of the light peptide spiked with a constant amount of the heavy standard.

Protocol 2: Relative Quantification of the Proteome (SILAC)

This protocol outlines the metabolic labeling of cells with this compound for global relative protein quantification.

1. Cell Culture and Metabolic Labeling:

  • Culture two populations of cells in parallel.
  • For the "heavy" population, use a custom cell culture medium deficient in L-Serine, supplemented with this compound.
  • For the "light" population, use the same medium supplemented with natural L-Serine.
  • Grow the cells for at least five passages to ensure complete incorporation of the labeled amino acid.

2. Sample Preparation:

  • Harvest the "heavy" and "light" cell populations.
  • Mix equal amounts of protein from each population.
  • Lyse the mixed cells and extract the proteins.
  • Perform in-solution or in-gel protein digestion with trypsin.
  • Desalt the resulting peptide mixture.

3. LC-MS/MS Analysis:

  • LC: Separate the peptide mixture using a long analytical column and a shallow gradient to maximize peptide identification.
  • MS: Analyze the peptides on a high-resolution mass spectrometer in a data-dependent or data-independent acquisition mode.

4. Data Analysis:

  • Use specialized software (e.g., MaxQuant) to identify and quantify peptide pairs that differ by the mass of the this compound label.
  • The ratio of the intensities of the heavy and light peptide peaks is used to determine the relative abundance of the corresponding protein between the two experimental conditions.

Visualizing the Workflows and Pathways

To further clarify the experimental processes and the biological context of L-Serine, the following diagrams are provided.

experimental_workflow_absolute cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike Spike-in this compound Peptide Standard Sample->Spike Digestion Protein Digestion Spike->Digestion Cleanup Peptide Cleanup Digestion->Cleanup LCMS Targeted LC-MS/MS Cleanup->LCMS Data Data Analysis (Peak Area Ratio) LCMS->Data Result Absolute Concentration Data->Result experimental_workflow_relative cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_analysis Analysis Light Cells in 'Light' Medium (Natural L-Serine) Mix Mix Cell Populations (1:1) Light->Mix Heavy Cells in 'Heavy' Medium (this compound) Heavy->Mix Lysis Cell Lysis & Protein Extraction Mix->Lysis Digestion Protein Digestion Lysis->Digestion LCMS Global LC-MS/MS Digestion->LCMS Data Data Analysis (Heavy/Light Ratio) LCMS->Data Result Relative Protein Abundance Data->Result one_carbon_metabolism Serine L-Serine SHMT SHMT Serine->SHMT Glycine Glycine THF THF THF->SHMT MethyleneTHF 5,10-Methylene-THF Purines Purine Synthesis MethyleneTHF->Purines Thymidylate Thymidylate Synthesis MethyleneTHF->Thymidylate Methionine Methionine Cycle MethyleneTHF->Methionine SHMT->Glycine SHMT->MethyleneTHF

References

Unveiling the Kinetic Isotope Effect: A Comparative Analysis of L-Serine-d3 and Other Deuterated Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic isotope effect (KIE) is paramount when employing deuterated tracers in metabolic studies. The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can alter the rate of enzymatic reactions, a phenomenon that has significant implications for the interpretation of data from metabolic flux analysis and pharmacokinetic studies. This guide provides a comprehensive comparison of the KIE of L-Serine-d3 with other commonly used deuterated tracers, supported by experimental data and detailed methodologies.

The KIE is expressed as the ratio of the reaction rate constant for the non-deuterated (light) isotopologue (kH) to that of the deuterated (heavy) isotopologue (kD). A kH/kD value greater than 1 indicates a normal kinetic isotope effect, where the reaction proceeds slower with the deuterated compound. Conversely, a value less than 1 signifies an inverse KIE, and a value of 1 suggests no significant isotope effect. The magnitude of the KIE is influenced by the position of the deuterium atom(s) and the specific enzymatic mechanism involved.

Comparative Analysis of Kinetic Isotope Effects

The following table summarizes experimentally determined kinetic isotope effects for this compound and other deuterated tracers across various metabolic reactions. It is crucial to note that these values are context-dependent and can vary based on the enzyme, biological system, and experimental conditions.

Deuterated TracerMetabolic Context/EnzymekH/kD (Ratio)Reference System
This compound ([2,3,3-D]L-serine) Serine Palmitoyltransferase (SPT)2.18 ± 0.13Bacterial enzyme
L-Serine-d2 ((2S)‐[3,3‐²H₂]serine) Serine Acetyltransferase0.978 ± 0.03in vitro
L-Serine-d1 ((2S,3R)‐[3‐²H]serine) Serine Acetyltransferase0.993 ± 0.04in vitro
Deuterated Glucose ([6,6-²H₂]-glucose) Glycolysis to Lactate1.042Rat Brain
Deuterated Glucose & Acetate General MetabolismSmall (4-6% effect)Rat Brain
Deuterated Fatty Acids (Linoleic/Linolenic Acid) Tocopherol-Mediated Oxidationup to 36in vitro

Delving into the Metabolic Pathways

L-Serine is a pivotal amino acid involved in numerous metabolic pathways, including one-carbon metabolism, which is crucial for the synthesis of nucleotides and for methylation reactions. The deuterated tracer this compound is a valuable tool for dissecting the flux through these intricate networks.

cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Synthesis cluster_one_carbon One-Carbon Metabolism 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine L-Serine L-Serine Phosphoserine->L-Serine Glycine Glycine L-Serine->Glycine SHMT This compound This compound This compound->L-Serine Tracer Input One-Carbon Units One-Carbon Units Glycine->One-Carbon Units cluster_workflow Experimental Workflow for KIE Determination Cell_Culture Cell Culture/ Biological System Tracer_Incubation Incubation with Deuterated Tracer Cell_Culture->Tracer_Incubation Parallel_Control Parallel Incubation with Non-deuterated Tracer Cell_Culture->Parallel_Control Metabolite_Extraction Metabolite Extraction Tracer_Incubation->Metabolite_Extraction Parallel_Control->Metabolite_Extraction LC_MS_NMR LC-MS or NMR Analysis Metabolite_Extraction->LC_MS_NMR Data_Analysis Data Analysis and kH/kD Calculation LC_MS_NMR->Data_Analysis Start Select Deuterated Tracer Pathway Which metabolic pathway is being investigated? Start->Pathway Question Is C-D bond cleavage in a rate-limiting step? High_KIE Expect significant KIE. Account for in flux calculations. Question->High_KIE Yes Low_KIE Minimal KIE expected. Simpler data interpretation. Question->Low_KIE No End Proceed with Experiment High_KIE->End Low_KIE->End Serine_Metabolism This compound is a suitable tracer. Pathway->Serine_Metabolism Serine-related Glycolysis_TCA Deuterated glucose or glutamine are common choices. Pathway->Glycolysis_TCA Central Carbon Serine_Metabolism->Question Glycolysis_TCA->Question

Comparative study of L-Serine-d3 uptake and metabolism in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Oncology and Drug Development

L-serine, a non-essential amino acid, stands at a critical crossroads of cellular metabolism. It is not only a fundamental building block for proteins but also a major source of one-carbon units that fuel the synthesis of nucleotides, lipids, and the antioxidant glutathione (B108866).[1][2] Cancer cells, with their high proliferative rates, often exhibit a heightened demand for serine, which can be met either by uptake from the extracellular environment or through an endogenous de novo synthesis pathway branching from glycolysis.[2] Understanding the differential reliance on these serine acquisition pathways across various cancer types is crucial for identifying metabolic vulnerabilities and developing targeted therapies.

This guide provides a comparative overview of serine metabolism in distinct cancer cell lines, focusing on the activity of the de novo serine synthesis pathway. The data presented is derived from stable isotope tracing studies, a powerful technique for mapping the flow of atoms through metabolic networks.[3] While the focus of this guide is L-serine, the presented experimental data primarily utilizes ¹³C-glucose as a tracer to quantify the flux of glycolysis-derived carbons into the serine synthesis pathway, offering a direct measure of its activity.

Quantitative Comparison of Serine Synthesis Activity

The capacity for de novo serine synthesis varies significantly among cancer cell lines, reflecting different underlying genetic and microenvironmental adaptations. Below is a summary of quantitative data from studies comparing serine synthesis flux in lung, colon, and breast cancer cell lines.

Cell Line PairCancer TypeKey Metabolic Comparison MetricFindingSource
A549 vs. HCT116 Lung vs. Colon% of Serine Pool Derived from ¹³C-Glucose (in Plasmax medium)A549: ~15%HCT116: ~30%[2]
MDA-MB-231 (Parental) vs. Metastatic Variants (BoM/LM) Breast CancerGlucose Shunted to Serine SynthesisParental: UndetectableMetastatic (BoM/LM): 3-5%[1]
MDA-MB-231 (Parental) vs. Metastatic Variant (4175-LM) Breast CancerRelative M+1 Glycine Abundance (from L-Serine)Metastatic (4175-LM): ~1.5-fold higher than Parental[4]

Key Insights:

  • Colon Cancer (HCT116) vs. Lung Cancer (A549): In a physiological culture medium (Plasmax), HCT116 cells demonstrate a significantly higher reliance on de novo serine synthesis, deriving approximately 30% of their serine pool from glucose, compared to about 15% in A549 cells.[2] This suggests that colon cancer models may be more sensitive to therapies targeting the serine synthesis pathway.

  • Metastatic vs. Primary Breast Cancer (MDA-MB-231): A striking metabolic shift occurs during metastasis in the MDA-MB-231 model. The parental cell line shows no detectable de novo serine synthesis, implying a complete dependence on external serine.[1] In contrast, its bone (BoM) and lung (LM) metastatic variants activate this pathway, shunting 3-5% of glucose towards serine production.[1] This activation is coupled with an increased flux from serine to glycine, fueling the purine (B94841) biosynthesis required for metastatic growth.[4] This metabolic reprogramming represents a key adaptation for survival and proliferation in the nutrient-variable metastatic niche.

Experimental Protocols

The following is a representative protocol for conducting a stable isotope tracing experiment using L-Serine-d3 to quantify its uptake and incorporation into downstream metabolites.

Protocol: this compound Metabolic Tracing in Cultured Cells via LC-MS

1. Cell Culture and Labeling: a. Seed cells (e.g., A549, HCT116) in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of the experiment. Culture in standard complete medium (e.g., DMEM with 10% FBS) for 24 hours. b. Prepare the labeling medium: Use a custom serine-free version of the base medium (e.g., serine-free DMEM) supplemented with dialyzed FBS and a known concentration of this compound (e.g., 0.5 mM). c. To begin the experiment, aspirate the standard medium, wash the cells once with warm, serine-free medium. d. Add the pre-warmed this compound labeling medium to the cells. Incubate for a defined time course (e.g., 0, 1, 4, 8, 24 hours) to achieve isotopic steady-state for target metabolites.[3]

2. Metabolite Extraction: a. At each time point, place the 6-well plate on ice to quench metabolic activity. b. Aspirate the labeling medium and immediately wash the cell monolayer twice with 1 mL of ice-cold 0.9% NaCl solution. c. Add 1 mL of ice-cold 80% methanol (B129727) to each well. d. Use a cell scraper to detach the cells and transfer the entire cell-methanol suspension to a microcentrifuge tube. e. Vortex the tubes vigorously for 1 minute at 4°C. f. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins. g. Transfer the supernatant, which contains the polar metabolites, to a new tube. This is the metabolite extract.

3. Sample Analysis by LC-MS: a. Dry the metabolite extracts using a vacuum concentrator. Reconstitute the dried pellet in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile). b. Analyze the samples using a Liquid Chromatography-Mass Spectrometry (LC-MS) system. For separation of polar metabolites like amino acids, Hydrophilic Interaction Chromatography (HILIC) is often preferred. c. Configure the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode for targeted analysis or full scan mode for untargeted analysis.[5] d. Specifically monitor the mass transitions for unlabeled (M+0) and labeled (M+3) L-serine, as well as the expected isotopologues of downstream metabolites (e.g., M+2 glycine, M+2 cysteine for glutathione synthesis).

4. Data Analysis: a. Integrate the peak areas for each isotopologue of a given metabolite. b. Calculate the fractional labeling (or isotopic enrichment) for each metabolite at each time point. The formula for a metabolite labeled from this compound is: Fractional Labeling = [Area(Labeled Isotopologue)] / [Area(Labeled Isotopologue) + Area(Unlabeled Isotopologue)] c. Compare the fractional labeling of metabolites across different cell lines to determine relative differences in this compound uptake and metabolic flux.

Visualizing Metabolic Pathways and Workflows

L-Serine Metabolic Pathways

The diagram below illustrates the central role of L-serine in cellular metabolism. L-serine, acquired through uptake or synthesized from the glycolytic intermediate 3-Phosphoglycerate, is a precursor for glycine, cysteine, and one-carbon units essential for nucleotide and glutathione synthesis.

Serine_Metabolism cluster_glycolysis Glycolysis cluster_synthesis De Novo Serine Synthesis cluster_one_carbon One-Carbon Metabolism cluster_downstream Downstream Pathways 3PG 3-Phospho- glycerate PHGDH PHGDH PSAT1 PSAT1 PHGDH->PSAT1 3-PHP PSPH PSPH PSAT1->PSPH 3-PS L_Serine_Pool Intracellular L-Serine PSPH->L_Serine_Pool L_Serine_Uptake Exogenous This compound L_Serine_Uptake->L_Serine_Pool SHMT SHMT2 L_Serine_Pool->SHMT Cysteine Cysteine L_Serine_Pool->Cysteine Glycine Glycine One_Carbon_Units One-Carbon Units (THF cycle) Glycine->One_Carbon_Units Glutathione Glutathione Synthesis Glycine->Glutathione SHMT->Glycine SHMT->One_Carbon_Units Nucleotides Purine / Pyrimidine Synthesis One_Carbon_Units->Nucleotides Cysteine->Glutathione

L-Serine Metabolism and its connection to major biosynthetic pathways.

Experimental Workflow for this compound Tracing

This diagram outlines the key stages of a stable isotope tracing experiment, from initial cell culture to final data analysis.

Workflow A 1. Cell Seeding & Growth (24 hours) B 2. Media Switch (Wash & add this compound medium) A->B C 3. Isotopic Labeling (Time course: 0-24h) B->C D 4. Quench & Wash (Place on ice, wash with cold saline) C->D E 5. Metabolite Extraction (80% Cold Methanol) D->E F 6. Sample Preparation (Centrifuge, dry, reconstitute) E->F G 7. LC-MS Analysis (HILIC Separation & Mass Spectrometry) F->G H 8. Data Processing (Peak integration, Fractional Labeling) G->H

Workflow for stable isotope tracing using this compound.

References

Navigating Serine Metabolism: A Comparative Guide to L-Serine-d3 and L-Serine-¹³C₃ Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricacies of serine metabolism, the choice of an appropriate isotopic tracer is paramount. This guide provides an objective comparison of two commonly used stable isotope-labeled serine tracers, L-Serine-d3 and L-Serine-¹³C₃, to aid in the selection of the optimal tool for specific research applications.

Serine is a critical hub in cellular metabolism, contributing not only to protein synthesis but also fueling one-carbon (1C) metabolism, which is essential for the biosynthesis of nucleotides, lipids, and for methylation reactions.[1][2] Dysregulation of serine metabolism is a hallmark of various diseases, including cancer and neurological disorders, making it a key area of investigation for therapeutic development.[2][3][4] Stable isotope tracers are indispensable for elucidating the dynamics of these pathways. This guide focuses on the comparative performance and specificity of deuterated (this compound) and carbon-13 labeled (L-Serine-¹³C₃) serine.

At a Glance: Key Differences in Isotopic Tracers

The fundamental distinction between this compound and L-Serine-¹³C₃ lies in the specific isotope used for labeling and its position within the molecule. This difference has significant implications for experimental design, analytical methods, and the interpretation of results.

FeatureThis compound (Deuterium)L-Serine-¹³C₃ (Carbon-13)
Primary Application Tracing hydrogen atom fate, distinguishing cytosolic vs. mitochondrial 1C metabolism, use as an internal standard in mass spectrometry.[2][5]Metabolic flux analysis (MFA) by tracking the carbon backbone of serine and its downstream metabolites.[6]
Mass Shift (vs. Unlabeled) +3 Da+3 Da
Natural Abundance of Isotope ~0.015% (²H)~1.1% (¹³C)
Key Advantage Lower cost of synthesis, and the potential to distinguish between cytosolic and mitochondrial metabolic pathways.[5][6]Provides direct information on the fate of the carbon skeleton, generally considered to have a minimal kinetic isotope effect (KIE).[6]
Potential Consideration Potential for kinetic isotope effects that may alter enzymatic reaction rates.[6]Higher cost compared to deuterium (B1214612) labeling.[6]

Performance Comparison: Specificity in Tracing Serine Pathways

While both tracers can be used to monitor the uptake and general metabolism of serine, their specificity in tracing distinct branches of serine metabolism can differ. A key consideration is the potential for a kinetic isotope effect (KIE), where the heavier isotope can alter the rate of a chemical reaction.

This compound: The deuterium label on the β-carbon (C3) and α-carbon (C2) of serine can be informative. For instance, the catabolism of serine to glycine (B1666218) by serine hydroxymethyltransferase (SHMT) involves the removal of a hydrogen from the α-carbon. The use of this compound allows for the differentiation of cytosolic and mitochondrial one-carbon metabolism.[5][7] Methylene-tetrahydrofolate (me-THF) generated directly in the cytosol from [2,3,3-²H]serine retains two deuterium atoms, leading to a +2 mass shift in downstream products like thymidylate (dTTP).[5] In contrast, me-THF derived from mitochondrial serine catabolism results in a +1 mass shift in dTTP, as one deuterium is lost during the conversion to formate (B1220265) and subsequent transport to the cytosol.[5]

However, a study on the enzyme serine palmitoyltransferase (SPT), which catalyzes the first step in sphingolipid biosynthesis, demonstrated a significant KIE with [2,3,3-D]L-serine, resulting in a decreased reaction rate. In contrast, various ¹³C-labeled serine isotopologues, including [1,2,3-¹³C]L-serine, showed no significant KIE on this enzyme. This suggests that for certain pathways, this compound may not accurately reflect the true metabolic flux.

L-Serine-¹³C₃: This tracer is often preferred for metabolic flux analysis (MFA) as it directly tracks the carbon backbone of serine as it is incorporated into other molecules.[6] The conversion of L-Serine-¹³C₃ to glycine-¹³C₂ and a ¹³C-labeled one-carbon unit provides a clear and direct measure of flux through this pathway. In general, the KIE associated with ¹³C is much smaller than with deuterium, leading to a more accurate representation of the natural metabolic flow.[6] Studies have effectively used ¹³C-labeled serine to trace its contribution to purine (B94841) nucleotide biosynthesis in cancer tissues.[8]

Hypothetical Experimental Data Comparison

To illustrate the potential differences in experimental outcomes, the following table presents hypothetical quantitative data from a metabolic tracing experiment in a cancer cell line with high serine metabolic activity. This data is representative of expected outcomes based on the known properties of the tracers and is not from a single direct comparative study.

MetaboliteFractional Enrichment from this compoundFractional Enrichment from L-Serine-¹³C₃Interpretation
Glycine Glycine (M+2): 45%Glycine (M+2): 55%The lower enrichment from this compound could suggest a slight KIE on SHMT, or differential compartmentation effects. L-Serine-¹³C₃ provides a more direct measure of the carbon flux from serine to glycine.
Cysteine Cysteine (M+3): 20%Cysteine (M+3): 25%Similar to glycine, the carbon-labeled tracer may provide a more accurate reflection of the flux through the transsulfuration pathway.
Thymidylate (dTTP) - Cytosolic 1C dTTP (M+2): 15%dTTP (M+1 from ¹³C-1C unit): 20%This compound is uniquely suited to differentiate cytosolic (M+2) from mitochondrial (M+1) contributions to the one-carbon pool for nucleotide synthesis.[5]
Thymidylate (dTTP) - Mitochondrial 1C dTTP (M+1): 10%-L-Serine-¹³C₃ does not inherently distinguish between cytosolic and mitochondrial one-carbon fluxes in the same way as this compound.
Sphingolipids Lower than expected based on fluxReflective of metabolic fluxThe known KIE of this compound on serine palmitoyltransferase could lead to an underestimation of the flux into sphingolipid synthesis.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data in stable isotope tracing studies.

Protocol 1: Metabolic Tracing with Isotopically Labeled Serine in Cell Culture

Objective: To trace the metabolic fate of this compound or L-Serine-¹³C₃ by measuring the incorporation of isotopic labels into downstream metabolites via Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Cancer cell line of interest (e.g., HCT116, A549)

  • Complete cell culture medium (e.g., RPMI-1640)

  • Serine-free medium

  • This compound or L-Serine-¹³C₃

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (B129727), ice-cold

  • Cell scrapers

  • Centrifuge

  • LC-MS system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

    • Once cells reach ~70-80% confluency, aspirate the complete medium and wash the cells once with serine-free medium.

    • Add serine-free medium supplemented with a known concentration of either this compound or L-Serine-¹³C₃ (e.g., 0.5 mM). Include control wells with unlabeled L-Serine.

    • Incubate the cells for a desired time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.[9]

  • Metabolite Extraction:

    • Place the culture plates on ice.

    • Aspirate the medium and quickly wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube. This is the metabolite extract.[9]

  • Sample Analysis by LC-MS:

    • Analyze the metabolite extracts using an LC-MS system.

    • Use a suitable chromatography method, such as Hydrophilic Interaction Chromatography (HILIC), for the separation of polar metabolites.

    • Set the mass spectrometer to detect the mass isotopologues of serine and its downstream metabolites (e.g., glycine, cysteine, purines).[9]

  • Data Analysis:

    • Quantify the fractional labeling of each metabolite by calculating the ratio of the labeled isotopologue peak area to the total peak area of all isotopologues of that metabolite.[2]

Visualizing Serine Metabolism and Experimental Workflow

Diagrams generated using Graphviz provide a clear visual representation of the complex metabolic pathways and experimental procedures involved in tracer studies.

Serine Metabolism Pathways cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Synthesis Pathway cluster_one_carbon One-Carbon Metabolism cluster_other_pathways Other Pathways 3-Phosphoglycerate 3-Phosphoglycerate L-Serine L-Serine 3-Phosphoglycerate->L-Serine PHGDH, PSAT1, PSPH Glycine Glycine L-Serine->Glycine SHMT Cysteine Cysteine L-Serine->Cysteine Sphingolipids Sphingolipids L-Serine->Sphingolipids Proteins Proteins L-Serine->Proteins One-Carbon Units One-Carbon Units Glycine->One-Carbon Units Nucleotide Synthesis Nucleotide Synthesis One-Carbon Units->Nucleotide Synthesis

A simplified diagram of the central role of L-Serine in cellular metabolism.

A flowchart outlining the key steps in a stable isotope tracing experiment.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and L-Serine-¹³C₃ as a tracer for serine pathways is not a matter of one being universally superior, but rather of selecting the most appropriate tool for the specific biological question.

  • L-Serine-¹³C₃ is the preferred tracer for quantitative metabolic flux analysis of the carbon backbone of serine and its contribution to downstream pathways, due to its minimal kinetic isotope effect.

  • This compound offers unique advantages for distinguishing between cytosolic and mitochondrial one-carbon metabolism and can be a more cost-effective option. However, researchers must be mindful of the potential for kinetic isotope effects , which could influence the metabolic flux through certain enzymatic reactions.

For a comprehensive understanding of serine metabolism, a combination of different isotopic tracers may be the most powerful approach, allowing for the elucidation of both carbon and hydrogen fluxes and providing a more complete picture of the metabolic rewiring in health and disease.

References

A Comparative Review of L-Serine-d3 and Other Stable Isotope Labeling Techniques in Modern Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling has become an indispensable tool in the life sciences, enabling precise and quantitative analysis of complex biological systems. Among the various available techniques, the use of isotopically labeled amino acids, such as L-Serine-d3, has gained significant traction for its utility in metabolic tracing and as an internal standard for mass spectrometry. This guide provides an objective comparison of this compound with other prominent stable isotope labeling techniques, including Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), dimethyl labeling, and isobaric tagging (iTRAQ and TMT). We present supporting experimental data, detailed protocols, and visual workflows to assist researchers in selecting the most appropriate method for their experimental goals.

At a Glance: this compound versus Other Labeling Techniques

The choice of a stable isotope labeling strategy is contingent on the specific research question, the sample type, and the analytical platform. This compound, a deuterated form of L-Serine, is primarily utilized for tracing the metabolic fate of serine and as an internal standard in mass spectrometry-based quantification. In contrast, techniques like SILAC, dimethyl labeling, iTRAQ, and TMT are more broadly applied in quantitative proteomics to assess global changes in protein expression.

FeatureThis compoundSILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)Dimethyl LabelingiTRAQ/TMT (Isobaric Tags)
Primary Application Metabolic flux analysis, internal standard for serine quantification.[1]Quantitative proteomics of cultured cells.[2]Quantitative proteomics, applicable to various sample types.[3]Multiplexed quantitative proteomics.[4]
Labeling Principle Metabolic incorporation of deuterated serine.[5]Metabolic incorporation of "heavy" amino acids (e.g., ¹³C, ¹⁵N labeled Lys, Arg).[6]Chemical labeling of primary amines (N-terminus and Lys residues) with isotopically labeled formaldehyde.[3]Chemical labeling of primary amines with isobaric tags.[7]
Sample Type Cultured cells, in vivo studies.[8]Proliferating cultured cells.[2]Any protein/peptide sample.[9]Any protein/peptide sample.[4]
Multiplexing Capacity Limited (typically 2-plex with unlabeled control).2-plex or 3-plex.[2]2-plex to 5-plex.[10]4-plex to 18-plex.[4]
Relative Cost Moderate.High (due to labeled amino acids and media).[2]Low.[9]High.[11]
Key Advantage Traces a specific metabolic pathway with minimal kinetic isotope effect in some pathways.[12][13]High accuracy and reproducibility due to early sample mixing.[14]Cost-effective and applicable to a wide range of samples.[9]High multiplexing capability for comparing multiple samples simultaneously.[4]
Key Disadvantage Limited to tracing serine and its downstream metabolites.Limited to cells that can be metabolically labeled in culture.[2]Potential for reduced peptide recovery and signal intensity compared to SILAC.[11]Ratio compression can affect quantification accuracy.[4]

Performance Comparison: Quantitative Data

The selection of a labeling method can be further guided by its analytical performance. The following table summarizes key quantitative parameters for different isotopically labeled serine molecules, which are often used as internal standards.

ParameterDL-Serine-2,3,3-d3L-Serine-¹³C₃L-Serine-¹⁵N
Limit of Detection (LOD) ~0.5 ng/mL~0.5 ng/mL~1 ng/mL
Limit of Quantification (LOQ) ~1.5 ng/mL~1.5 ng/mL~3 ng/mL
Linear Range 1.5 - 1000 ng/mL1.5 - 1000 ng/mL3 - 1000 ng/mL
Precision (%RSD) < 5%< 5%< 7%
Accuracy (% Recovery) 95-105%95-105%93-107%

Note: This data is representative and can vary based on the specific experimental conditions, instrumentation, and biological matrix.[12]

Key Signaling Pathways Involving Serine

L-Serine is a central node in cellular metabolism, contributing to several critical pathways. Understanding these pathways is essential for designing and interpreting metabolic tracing studies using this compound.

Serine Metabolism and its Intersection with One-Carbon Metabolism

Serine is a major source of one-carbon units for the folate and methionine cycles, which are crucial for the biosynthesis of nucleotides, lipids, and proteins, as well as for methylation reactions.[15][16]

Serine_One_Carbon_Metabolism Glycolysis Glycolysis Three_PG 3-Phosphoglycerate Glycolysis->Three_PG Serine_Biosynthesis Serine Biosynthesis (PHGDH, PSAT1, PSPH) Three_PG->Serine_Biosynthesis Serine L-Serine Serine_Biosynthesis->Serine Glycine (B1666218) Glycine Serine->Glycine SHMT1/2 One_Carbon_Pool One-Carbon Pool (THF derivatives) Serine->One_Carbon_Pool Donates 1C unit Extracellular_Serine Extracellular Serine Extracellular_Serine->Serine Glycine->Serine SHMT1/2 Nucleotide_Synthesis Nucleotide Synthesis One_Carbon_Pool->Nucleotide_Synthesis Methylation_Reactions Methylation Reactions One_Carbon_Pool->Methylation_Reactions Sphingolipid_Biosynthesis Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT Three_Ketosphinganine 3-Ketosphinganine SPT->Three_Ketosphinganine Sphinganine Sphinganine Three_Ketosphinganine->Sphinganine Reduction Ceramide Ceramide Sphinganine->Ceramide Acylation Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->Complex_Sphingolipids L_Serine_d3_Workflow Cell_Culture Cell Culture Labeling Labeling with this compound Cell_Culture->Labeling Metabolite_Extraction Metabolite Extraction Labeling->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis Data Analysis (Isotopologue Distribution) LC_MS_Analysis->Data_Analysis SILAC_Workflow Adaptation Cell Adaptation to 'Light' and 'Heavy' Media Experiment Experimental Treatment Adaptation->Experiment Harvest_and_Mix Harvest and Mix Cell Populations (1:1) Experiment->Harvest_and_Mix Protein_Extraction Protein Extraction and Digestion Harvest_and_Mix->Protein_Extraction LC_MS_Analysis LC-MS/MS Analysis Protein_Extraction->LC_MS_Analysis Quantification Protein Identification and Quantification LC_MS_Analysis->Quantification Dimethyl_Labeling_Workflow Protein_Extraction Protein Extraction and Digestion Labeling Label Peptides with 'Light' and 'Heavy' Dimethyl Reagents Protein_Extraction->Labeling Mix_Samples Mix Labeled Peptide Samples (1:1) Labeling->Mix_Samples LC_MS_Analysis LC-MS/MS Analysis Mix_Samples->LC_MS_Analysis Quantification Protein Identification and Quantification LC_MS_Analysis->Quantification iTRAQ_TMT_Workflow Protein_Extraction Protein Extraction and Digestion from Multiple Samples Labeling Label Each Peptide Sample with a Different Isobaric Tag Protein_Extraction->Labeling Mix_Samples Combine All Labeled Samples Labeling->Mix_Samples LC_MS_Analysis LC-MS/MS Analysis Mix_Samples->LC_MS_Analysis Quantification Protein Identification and Quantification via Reporter Ions LC_MS_Analysis->Quantification

References

A Head-to-Head Battle of Proteomic Titans: Benchmarking L-Serine-d3, SILAC, and TMT

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the choice of labeling strategy is a critical determinant of experimental success. This guide provides an in-depth, objective comparison of three powerful techniques: L-Serine-d3 metabolic labeling, Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and Tandem Mass Tag (TMT) labeling. We will delve into their respective experimental workflows, present available quantitative performance data, and visualize their methodologies to empower you with the knowledge to select the optimal approach for your research needs.

At a Glance: Key Distinctions in Quantitative Proteomics

The three techniques, while all enabling protein quantification, differ fundamentally in their labeling strategy, workflow, and primary applications. This compound, a newer metabolic labeling approach, is particularly suited for dynamic studies of protein turnover. SILAC, a well-established metabolic labeling method, excels in providing high accuracy and precision for comparative proteomics in cultured cells. TMT, a chemical labeling technique, offers high multiplexing capabilities, allowing for the simultaneous analysis of multiple samples.

FeatureThis compound LabelingSILAC (Stable Isotope Labeling by Amino acids in Cell culture)TMT (Tandem Mass Tag)
Labeling Principle Metabolic incorporation of deuterium-labeled L-Serine into newly synthesized proteins during cell growth.Metabolic incorporation of stable isotope-labeled amino acids (typically Arginine and Lysine) into proteins during cell growth.[1][2]Chemical labeling of peptides with isobaric tags after protein extraction and digestion.[3][4]
Labeling Stage In vivo, during protein synthesis in cell culture.[5]In vivo, during protein synthesis in cell culture.[1][6]In vitro, at the peptide level.[3][4]
Primary Application Measuring protein synthesis and turnover rates.[5]Accurate relative quantification of protein abundance between different cell populations.[1][7]High-throughput, multiplexed relative quantification of proteins across multiple samples.[3]
Sample Type Actively dividing cells in culture.Primarily limited to actively dividing cells in culture that can incorporate the labeled amino acids.[1][7]Applicable to a wide range of samples, including tissues, biofluids, and cell lysates.
Multiplexing Typically two-plex (light vs. heavy).Typically two or three-plex (light, medium, heavy), with some variations allowing for up to 5-plex.[2][8]High multiplexing capabilities, with commercial kits for up to 18-plex analysis.[3]
Quantification Based on the ratio of heavy (deuterium-labeled) to light (unlabeled) peptide peak intensities.[5]Based on the ratio of heavy to light peptide peak intensities at the MS1 level.[1]Based on the intensities of reporter ions generated during MS/MS or MS3 fragmentation.[3][4]

Delving into the Methodologies: Experimental Protocols

A thorough understanding of the experimental workflow is crucial for successful implementation and for appreciating the nuances of each technique.

This compound Based Proteomics for Protein Turnover Analysis

This method leverages the metabolic incorporation of a stable isotope-labeled amino acid to differentiate between pre-existing and newly synthesized proteins.

Experimental Protocol:

  • Cell Culture and Labeling:

    • Culture cells in a standard "light" medium containing unlabeled L-Serine.

    • To initiate the experiment, switch the cells to a "heavy" medium where the standard L-Serine is replaced with this compound.

    • Harvest cells at various time points (e.g., 0, 6, 12, 24, 48 hours) to track the incorporation of the heavy label over time.[5]

  • Sample Preparation:

    • Lyse the harvested cells to extract proteins.

    • Combine the "heavy" labeled cell lysate with a "light" reference lysate (from cells grown only in the light medium) at a 1:1 ratio.

    • Denature, reduce, and alkylate the proteins in the mixed sample.

    • Digest the proteins into peptides using an enzyme such as trypsin.

    • Desalt the resulting peptide mixture.

  • Mass Spectrometry Analysis:

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The mass spectrometer will detect both the light and heavy versions of the serine-containing peptides.

  • Data Analysis:

    • Specialized proteomics software is used to identify peptides and quantify the ratio of heavy to light forms for each peptide.

    • The rate of incorporation of this compound is used to calculate the synthesis and turnover rates of individual proteins.[5]

SILAC Workflow for Accurate Relative Quantification

SILAC is renowned for its high accuracy and precision, largely due to the early mixing of samples, which minimizes experimental variability.[2][6]

Experimental Protocol:

  • Cell Culture and Labeling:

    • Adapt two populations of cells to grow in either "light" medium (containing natural arginine and lysine) or "heavy" medium (containing stable isotope-labeled arginine and lysine, e.g., 13C6-arginine and 13C6,15N2-lysine). This adaptation phase typically requires at least five cell doublings to ensure near-complete incorporation of the labeled amino acids.[8][9]

    • Apply the experimental treatment to one cell population while the other serves as a control.

  • Sample Preparation:

    • Harvest the "light" and "heavy" cell populations.

    • Mix the two cell populations at a 1:1 ratio based on cell number or protein concentration.[1]

    • Lyse the combined cell mixture to extract proteins.

    • Denature, reduce, and alkylate the proteins.

    • Digest the proteins into peptides using trypsin.

    • Desalt the peptide mixture.

  • Mass Spectrometry Analysis:

    • Analyze the peptide mixture using LC-MS/MS.

    • The mass spectrometer detects pairs of chemically identical peptides that differ in mass due to the isotopic labels.

  • Data Analysis:

    • Proteomics software identifies peptide pairs and calculates the ratio of the heavy to light peak intensities at the MS1 level.

    • This ratio reflects the relative abundance of the protein between the two conditions.[10]

TMT Workflow for High-Throughput Multiplexed Analysis

TMT labeling allows for the simultaneous analysis of multiple samples, making it a powerful tool for studies involving numerous conditions or time points.[3]

Experimental Protocol:

  • Sample Preparation:

    • Individually lyse cells from each experimental condition to extract proteins.

    • Quantify the protein concentration in each lysate.

    • Take an equal amount of protein from each sample.

    • Denature, reduce, and alkylate the proteins in each sample separately.

    • Digest the proteins into peptides with trypsin.

  • TMT Labeling:

    • Label the peptides from each sample with a different isobaric TMT reagent. Each TMT reagent has the same total mass but contains a unique reporter ion that is released upon fragmentation.[3][4]

    • Quench the labeling reaction.

  • Sample Pooling and Fractionation:

    • Combine the TMT-labeled peptide samples into a single mixture.[3]

    • To reduce sample complexity and increase proteome coverage, the pooled sample is often fractionated using techniques like high-pH reversed-phase chromatography.[11]

  • Mass Spectrometry Analysis:

    • Analyze each fraction by LC-MS/MS.

    • During MS/MS analysis, the TMT tags are fragmented, releasing the reporter ions.

  • Data Analysis:

    • The software identifies the peptides and quantifies the intensity of each unique reporter ion.

    • The relative intensities of the reporter ions correspond to the relative abundance of the peptide (and thus the protein) across the different samples.[4]

Visualizing the Workflows

To further clarify the distinct processes of each technique, the following diagrams illustrate the experimental workflows for this compound, SILAC, and TMT.

L_Serine_d3_Workflow cluster_labeling Cell Culture & Labeling cluster_prep Sample Preparation cluster_analysis Analysis Light Medium Light Medium Time Points Time Points Light Medium->Time Points t=0 Heavy Medium (this compound) Heavy Medium (this compound) Heavy Medium (this compound)->Time Points t=x Cell Lysis Cell Lysis Time Points->Cell Lysis Protein Digestion Protein Digestion Cell Lysis->Protein Digestion Peptide Cleanup Peptide Cleanup Protein Digestion->Peptide Cleanup LC-MS/MS LC-MS/MS Peptide Cleanup->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Protein Turnover Rates Protein Turnover Rates Data Analysis->Protein Turnover Rates

Caption: this compound experimental workflow for protein turnover analysis.

SILAC_Workflow cluster_labeling Cell Culture & Labeling cluster_prep Sample Preparation cluster_analysis Analysis Light Medium Light Medium Control Cells Control Cells Light Medium->Control Cells Heavy Medium Heavy Medium Treated Cells Treated Cells Heavy Medium->Treated Cells Mix Cells 1:1 Mix Cells 1:1 Control Cells->Mix Cells 1:1 Treated Cells->Mix Cells 1:1 Cell Lysis Cell Lysis Mix Cells 1:1->Cell Lysis Protein Digestion Protein Digestion Cell Lysis->Protein Digestion LC-MS/MS LC-MS/MS Protein Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Relative Protein Quantification Relative Protein Quantification Data Analysis->Relative Protein Quantification TMT_Workflow cluster_prep Sample Preparation cluster_labeling TMT Labeling cluster_analysis Analysis Sample 1 Sample 1 Protein Digestion 1 Protein Digestion 1 Sample 1->Protein Digestion 1 Sample 2 Sample 2 Protein Digestion 2 Protein Digestion 2 Sample 2->Protein Digestion 2 Sample n Sample n Protein Digestion n Protein Digestion n Sample n->Protein Digestion n TMT Label 1 TMT Label 1 Protein Digestion 1->TMT Label 1 TMT Label 2 TMT Label 2 Protein Digestion 2->TMT Label 2 TMT Label n TMT Label n Protein Digestion n->TMT Label n Mix Samples Mix Samples TMT Label 1->Mix Samples TMT Label 2->Mix Samples TMT Label n->Mix Samples LC-MS/MS LC-MS/MS Mix Samples->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Multiplex Quantification Multiplex Quantification Data Analysis->Multiplex Quantification

References

Safety Operating Guide

Safe Disposal of L-Serine-d3 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of L-Serine-d3, a stable isotope-labeled amino acid, is crucial for maintaining laboratory safety and ensuring environmental compliance. While this compound and its non-labeled counterpart are not classified as hazardous substances, they should be handled with the care afforded to all laboratory chemicals.[1][2][3] Disposal must adhere to local, state, and federal regulations.[1][4] This guide provides a procedural, step-by-step plan for the proper disposal of this compound.

Hazard and Safety Profile

For disposal purposes, the safety profile of this compound is considered comparable to that of L-Serine. It is not classified as a hazardous substance or mixture.[3][4] However, good industrial hygiene and safety practices should always be followed.[4] The following table summarizes key safety data.

ParameterValueSource(s)
GHS Classification Not a hazardous substance or mixture[2][3]
Hazards May cause mild irritation upon contact with eyes or skin. Combustible solid.[1][2]
Personal Protective Equipment (PPE) Safety glasses, gloves, and a laboratory coat are recommended.[1][5]
Spill Response Sweep up solid material, avoiding dust generation, and place in a suitable, labeled container for disposal.[1][2][6]
Environmental Precautions Do not let the product enter drains, surface water, or ground water.[4][7][8]

**Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.

1. Waste Identification and Segregation:

  • Identify: Clearly identify the waste as this compound. Note any solvents or other chemicals mixed with it, as this may alter the disposal stream.

  • Segregate: Do not mix this compound waste with other chemical waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.[4] Keep it in its original container where possible.[4]

2. Containerization:

  • Select Container: Use a clean, dry, and properly sealed container for waste collection.[1] The container must be compatible with this compound and any other components in the waste mixture.

  • Labeling: Affix a waste label to the container. Clearly write the full chemical name ("this compound") and the names of any other constituents. Include the date and the name of the generating laboratory or researcher.

3. Storage:

  • Location: Store the sealed waste container in a designated and secure waste accumulation area.

  • Conditions: Keep the container tightly closed in a cool, dry place until it is ready for pickup.[6]

4. Final Disposal:

  • Professional Service: Arrange for a licensed professional waste disposal service to collect the material.[3][9] Do not dispose of this compound in the regular trash or down the drain.[1]

  • Regulatory Compliance: Ensure that all waste is disposed of in accordance with national and local environmental control regulations.[4][9] Handle uncleaned empty containers as you would the product itself.[4]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: this compound Waste Generated identify 1. Identify Waste (Pure this compound or Mixture?) start->identify is_pure Is the waste pure or mixed only with non-hazardous solids? identify->is_pure containerize_solid 2. Containerize Place in a labeled, sealed container for solid chemical waste. is_pure->containerize_solid Yes is_mixed Is the waste mixed with solvents or other chemicals? is_pure->is_mixed No storage 3. Store Waste Place container in designated Satellite Accumulation Area. containerize_solid->storage consult_sds Consult SDS of all components. Determine waste stream. is_mixed->consult_sds Yes containerize_liquid 2. Containerize Place in a labeled, sealed container for the appropriate liquid waste stream. consult_sds->containerize_liquid containerize_liquid->storage disposal 4. Arrange Disposal Contact EHS for pickup by a licensed waste disposal service. storage->disposal end End: Waste Disposed Compliantly disposal->end

Disposal decision workflow for this compound waste.

References

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